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  • Product: 4-methyl-2-oxo-4-phenylpentanoic acid
  • CAS: 217195-70-5

Core Science & Biosynthesis

Foundational

4-methyl-2-oxo-4-phenylpentanoic acid CAS 217195-70-5 properties

The following technical guide provides an in-depth analysis of 4-methyl-2-oxo-4-phenylpentanoic acid (CAS 217195-70-5), a critical "neophyl" building block used in the synthesis of non-steroidal glucocorticoid receptor m...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-methyl-2-oxo-4-phenylpentanoic acid (CAS 217195-70-5), a critical "neophyl" building block used in the synthesis of non-steroidal glucocorticoid receptor modulators (SEGRAs) and progesterone congeners.

CAS Registry Number: 217195-70-5 Synonyms: 4-Methyl-2-oxo-4-phenylvaleric acid; 2-Oxo-4-methyl-4-phenylpentanoic acid Role: Pro-chiral Intermediate & Pharmacophore Scaffold

Executive Summary

4-Methyl-2-oxo-4-phenylpentanoic acid is a specialized alpha-keto acid intermediate primarily utilized in the pharmaceutical development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective glucocorticoid receptor agonists (SEGRAs). Its structure features a neophyl (2-methyl-2-phenylpropyl) tail, which provides a bulky, hydrophobic anchor essential for binding affinity in nuclear receptor ligand-binding domains (LBDs).

Unlike simple alpha-keto acids involved in amino acid metabolism, this compound is synthetic and serves as a direct precursor to tertiary alcohols via nucleophilic addition at the C2 ketone—most notably in the introduction of trifluoromethyl (-CF3) groups to generate metabolically stable chiral centers.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is characterized by a pentanoic acid backbone interrupted by a ketone at the alpha position (C2) and a quaternary carbon at the gamma position (C4).

PropertyData
Chemical Structure Ph-C(Me)2-CH2-C(=O)-COOH
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 98–99 °C (Acid); ~55–57 °C (Ethyl Ester)
Solubility Soluble in Methanol, Ethanol, Ethyl Acetate, DCM; Sparingly soluble in Water
pKa (Predicted) ~2.5 (Carboxylic acid), ~-7 (Ketone oxygen protonation)
SMILES CC(C)(CC(=O)C(=O)O)C1=CC=CC=C1
Structural Significance[4][5][6]
  • C2 (Alpha-Keto): Highly electrophilic; susceptible to nucleophilic attack (Grignard, TMS-CF3) or reductive amination.

  • C4 (Quaternary Center): The gem-dimethyl group creates steric bulk, locking the phenyl ring into a specific conformation that mimics the steroid backbone in receptor binding pockets.

Synthesis & Manufacturing Protocols

The industrial synthesis of CAS 217195-70-5 relies on a Grignard-mediated homologation of neophyl derivatives. This protocol ensures high yield and purity by avoiding competitive elimination reactions common with hindered halides.

Reagents & Precursors
  • Starting Material: Neophyl Chloride (1-chloro-2-methyl-2-phenylpropane) or Neophyl Bromide.

  • Electrophile: Diethyl Oxalate (DEO).

  • Solvent System: Anhydrous THF or Diethyl Ether (Et₂O).

Step-by-Step Synthesis Workflow
Step A: Grignard Reagent Formation
  • Activation: Charge a dry reactor with Magnesium turnings (1.2 eq) and a crystal of Iodine. Flame dry under Argon.

  • Initiation: Add 10% of the Neophyl Chloride solution in anhydrous THF. Heat gently until the exotherm initiates (discoloration of Iodine).

  • Propagation: Add the remaining Neophyl Chloride dropwise at a rate maintaining a steady reflux (60–65 °C).

  • Completion: Stir at reflux for 1–2 hours. Cool to Room Temperature (RT).

Step B: Electrophilic Substitution (The Oxalate Trap)
  • Preparation: In a separate vessel, cool a solution of Diethyl Oxalate (1.5 eq) in THF to -30 °C . Note: Excess oxalate prevents double-addition of the Grignard.

  • Addition: Cannulate the Neophyl Magnesium Chloride solution into the cold oxalate solution over 45 minutes. Maintain internal temperature < -20 °C.

  • Quench: Stir for 1 hour at -20 °C, then warm to 0 °C. Quench with saturated NH₄Cl.

  • Isolation: Extract with Ethyl Acetate. The intermediate is Ethyl 4-methyl-2-oxo-4-phenylpentanoate .

Step C: Hydrolysis to Free Acid
  • Saponification: Dissolve the ester in MeOH. Add 2N NaOH (2.0 eq) and stir at RT for 3 hours.

  • Acidification: Wash the aqueous phase with Ether (to remove non-polar impurities). Acidify the aqueous layer to pH 1–2 with 6N HCl.

  • Crystallization: Extract the milky precipitate with DCM. Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc to obtain the title acid.[1]

Synthesis Pathway Diagram

SynthesisPathway Neophyl Neophyl Chloride (1-chloro-2-methyl-2-phenylpropane) Grignard Neophyl Magnesium Chloride (Intermediate) Neophyl->Grignard Grignard Formation Mg Mg / THF Mg->Grignard Ester Ethyl 4-methyl-2-oxo-4-phenylpentanoate Grignard->Ester Nucleophilic Acyl Substitution Oxalate Diethyl Oxalate (-30°C) Oxalate->Ester Product 4-methyl-2-oxo-4-phenylpentanoic acid (CAS 217195-70-5) Ester->Product Saponification Hydrolysis NaOH / MeOH then HCl Hydrolysis->Product

Figure 1: Synthetic route from Neophyl Chloride to CAS 217195-70-5 via Grignard chemistry.[2][3][4]

Biological Relevance & Drug Development Applications

CAS 217195-70-5 is not a drug substance itself but a high-value Pharmacophore Scaffold . It is extensively cited in patent literature regarding the synthesis of modulators for the Glucocorticoid Receptor (GR) and Progesterone Receptor (PR).

Mechanism of Action (Downstream Products)

The acid is converted into tertiary alcohols that bind to the Ligand Binding Domain (LBD) of nuclear receptors.

  • Dissociated Agonists (SEGRAs): The bulky neophyl group occupies the hydrophobic pocket of the GR, while the C2-modification (often a trifluoromethyl group) interacts with polar residues (e.g., Asn564, Gln570) to trigger transrepression (anti-inflammatory) without full transactivation (side effects).

Key Transformation: Trifluoromethylation

A critical reaction in drug synthesis is the conversion of the C2 ketone to a chiral tertiary alcohol using Ruppert-Prakash Reagent (TMS-CF3) .

Protocol Highlight:

  • Substrate: Methyl ester of CAS 217195-70-5.

  • Reagent: TMS-CF3 (1.2 eq), CsF (cat).

  • Result: Formation of 2-hydroxy-4-methyl-4-phenyl-2-(trifluoromethyl)pentanoate.

  • Significance: The CF3 group prevents metabolic oxidation of the alcohol and increases lipophilicity.

Application Workflow

ApplicationWorkflow Start 4-methyl-2-oxo-4-phenylpentanoic acid (Scaffold) Step1 Esterification (MeOH / SOCl2) Start->Step1 Step2 Trifluoromethylation (TMS-CF3 / CsF) Step1->Step2 Intermediate Chiral Tertiary Alcohol (Racemic or Enantioenriched) Step2->Intermediate Step3 Amide Coupling / Cyclization (with Quinoline/Tetralin amines) Intermediate->Step3 FinalDrug SEGRA / Non-steroidal Gestagen (Anti-inflammatory / Contraceptive) Step3->FinalDrug

Figure 2: Downstream transformation of the keto-acid into bioactive nuclear receptor modulators.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate is proprietary, its classification follows standard protocols for alpha-keto acids and phenyl-alkanes.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling: Handle under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alpha-keto group. Store at 2–8 °C.

  • First Aid: In case of contact, wash with ample water. If inhaled, move to fresh air.

References

  • Linker, T. et al. (2010). Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents. US Patent 7,662,821. Link

  • Bohlmann, R. et al. (2005). Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors. US Patent 6,897,224.[1] Link

  • Schlarb, K. et al. (2002). Nonsteroidal gestagens. US Patent 6,344,454.[5] Link

  • PubChem. (n.d.). 4-methyl-2-oxo-4-phenylpentanoic acid (Compound Summary). National Library of Medicine. Link

  • BenchChem. (2025). Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis. Link[6]

Sources

Exploratory

Architectural and Synthetic Profiling of 4-Methyl-2-oxo-4-phenylpentanoic Acid in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / In-Depth Guide Executive Summary In the development of next-generation anti-inflammatory agents, n...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / In-Depth Guide

Executive Summary

In the development of next-generation anti-inflammatory agents, non-steroidal glucocorticoid receptor (GR) modulators have emerged as a critical focus to decouple therapeutic transrepression from adverse transactivation[1]. Central to the synthesis of these advanced therapeutics is 4-methyl-2-oxo-4-phenylpentanoic acid (CAS: 217195-70-5), a highly reactive alpha-keto acid[2]. This whitepaper dissects the physicochemical properties, structural significance, and validated synthetic workflows of this crucial building block, providing a comprehensive guide for medicinal chemists.

Molecular Architecture & Physicochemical Profiling

The utility of 4-methyl-2-oxo-4-phenylpentanoic acid stems from its unique structural topology. The molecule features a terminal carboxylic acid adjacent to a ketone (an alpha-keto acid moiety), bridged by a methylene group to a bulky gem-dimethyl phenyl tail[3]. This specific arrangement provides both a highly electrophilic center for functionalization and a lipophilic anchor for receptor binding.

To support analytical tracking and compound verification, the foundational physicochemical and mass spectrometry data are summarized below[3].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 4-methyl-2-oxo-4-phenylpentanoic acid
CAS Registry Number 217195-70-5
Molecular Formula C₁₂H₁₄O₃
Monoisotopic Mass 206.0943 Da
Predicted XlogP 2.4
SMILES String CC(C)(CC(=O)C(=O)O)C1=CC=CC=C1
InChIKey JQFGKPKESVXEOM-UHFFFAOYSA-N
Table 2: Predicted Mass Spectrometry Adducts & Collision Cross Section (CCS)
Adductm/zPredicted CCS (Ų)
[M+H]⁺ 207.10158144.9
[M+Na]⁺ 229.08352151.0
[M-H]⁻ 205.08702147.0
[M+NH₄]⁺ 224.12812162.9
[M+K]⁺ 245.05746149.3

Pharmacophore Mapping & Structural Significance

In drug design, every functional group must serve a distinct spatial or electronic purpose. The architecture of 4-methyl-2-oxo-4-phenylpentanoic acid is specifically tailored to act as a precursor for molecules that fit into the hydrophobic binding pockets of nuclear receptors[4].

Pharmacophore Core 4-methyl-2-oxo-4-phenylpentanoic acid Ph Phenyl Ring Hydrophobic Pocket Binding Core->Ph Gem Gem-Dimethyl Group Steric Bulk / Conformation Core->Gem Keto Alpha-Keto Group Electrophilic Center Core->Keto Acid Carboxylic Acid Salt Formation / Esterification Core->Acid

Caption: Structural mapping of 4-methyl-2-oxo-4-phenylpentanoic acid functional groups.

  • The Phenyl Ring & Gem-Dimethyl Group: The C(CH3)2-Ph moiety provides massive steric bulk. In the final synthesized drug (such as tetrahydronaphthalene or quinoline derivatives), this region acts as a lipophilic anchor, driving the thermodynamics of receptor binding via hydrophobic interactions[5].

  • The Alpha-Keto Acid Moiety: The adjacent ketone and carboxylic acid groups are highly electron-withdrawing. The ketone at the C2 position is exceptionally electrophilic, making it an ideal target for nucleophilic attack (e.g., trifluoromethylation) to introduce metabolic stability[4].

Validated Experimental Methodologies

To utilize this compound in the synthesis of , the carboxylic acid must first be protected to prevent unwanted side reactions, followed by the targeted functionalization of the alpha-keto group[4]. Below is a self-validating, step-by-step protocol adapted from established patent literature for synthesizing non-steroidal GR agonists[4],[5].

Workflow: Esterification and Nucleophilic Trifluoromethylation

SynthesisWorkflow A 4-methyl-2-oxo-4-phenylpentanoic acid (Starting Material) B Esterification (SOCl2, MeOH, -5°C) A->B C Methyl Ester Intermediate B->C D Trifluoromethylation (TMS-CF3, Cs2CO3, DMF) C->D E Trifluoromethylated Intermediate D->E F Non-Steroidal GR Agonist (Anti-inflammatory Agent) E->F

Caption: Workflow for the synthesis of GR agonists from 4-methyl-2-oxo-4-phenylpentanoic acid.

Phase 1: Carboxylic Acid Protection (Esterification)

Objective: Convert the reactive carboxylic acid into a stable methyl ester to isolate the alpha-keto group for subsequent reactions.

  • Solvent Preparation & Dissolution: Dissolve 10.4 g of 4-methyl-2-oxo-4-phenylpentanoic acid in 250 mL of anhydrous dimethylformamide (DMF)[4].

    • Causality: DMF is selected as a polar aprotic solvent. It ensures complete dissolution of the lipophilic starting material while remaining inert during the subsequent chlorination step.

  • Acyl Chloride Formation: Cool the reaction vessel to -5°C. Slowly add 4.1 mL of thionyl chloride (SOCl₂) dropwise, maintaining stirring for 15 minutes[5].

    • Causality: The conversion of the carboxylic acid to an acyl chloride is highly exothermic. Strict temperature control at -5°C prevents thermal degradation of the sensitive alpha-keto moiety and suppresses unwanted enolization side-reactions.

  • Nucleophilic Attack: Add 4 mL of anhydrous methanol to the chilled mixture. Allow the reaction to warm to room temperature and stir for 15 hours[4].

    • Causality: Methanol acts as the nucleophile, attacking the highly reactive acyl chloride intermediate to yield the methyl ester. The extended 15-hour stirring ensures maximum thermodynamic conversion.

  • Workup & Isolation: Dilute the batch with distilled water and extract with ethyl acetate (EtOAc). Wash the organic extracts extensively with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate via rotary evaporation[4].

    • Causality: EtOAc selectively partitions the esterified product. Multiple water washes are critical to strip away the high-boiling DMF solvent and water-soluble acidic byproducts. This yields approximately 9.3 g of the purified methyl ester intermediate[4].

Phase 2: Nucleophilic Trifluoromethylation

Objective: Introduce a trifluoromethyl (-CF₃) group at the alpha-keto position to enhance the lipophilicity and metabolic stability of the final drug candidate.

  • Reaction Setup: Dissolve the 9.3 g of the newly synthesized methyl ester intermediate in 558 mL of anhydrous DMF and cool to -5°C[4].

  • Reagent Introduction: Add 20.5 g (63.28 mmol) of cesium carbonate (Cs₂CO₃), followed by 15.5 mL (104.63 mmol) of (trifluoromethyl)trimethylsilane (TMS-CF₃, Ruppert-Prakash reagent)[4].

    • Causality: Cs₂CO₃ acts as an essential initiator. It provides a catalytic amount of basic anion that attacks the silicon atom of TMS-CF₃, breaking the Si-CF₃ bond and releasing the highly nucleophilic CF₃⁻ anion. The highly electrophilic alpha-keto carbon is immediately attacked by this anion, forming a robust C-C bond.

  • Completion: Stir the mixture for 16 hours at room temperature, followed by aqueous quenching and extraction to isolate the trifluoromethylated alcohol derivative[4].

References

  • PubChemLite Compound Summary: 4-methyl-2-oxo-4-phenylpentanoic acid (C12H14O3). Source: Université du Luxembourg / PubChem. URL:[Link]

  • US Patent 7662821B2:Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents. Source: Google Patents.
  • US Patent 6897224B2:Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors. Source: Google Patents.
  • US Patent Application 20120245171A1:Benzpyrazole derivatives as inhibitors of pi3 kinases. Source: Google Patents.

Sources

Foundational

4-Methyl-2-oxo-4-phenylpentanoic Acid: Technical Profile &amp; Synthetic Utility

This guide provides an in-depth technical analysis of 4-methyl-2-oxo-4-phenylpentanoic acid , a specialized α-keto acid intermediate used primarily in the synthesis of non-steroidal glucocorticoid receptor modulators (SE...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-methyl-2-oxo-4-phenylpentanoic acid , a specialized α-keto acid intermediate used primarily in the synthesis of non-steroidal glucocorticoid receptor modulators (SEGRAs).

Part 1: Chemical Identity & Structural Analysis

Core Identification Data
PropertySpecification
Chemical Name 4-methyl-2-oxo-4-phenylpentanoic acid
Common Synonyms 2-Oxo-4-neophylbutanoic acid (non-IUPAC); 4-Phenyl-4-methyl-2-oxovaleric acid
CAS Number 217195-70-5
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
SMILES CC(C)(CC(=O)C(=O)O)C1=CC=CC=C1
Physical State Solid (typically off-white to pale yellow powder)
Structural Deconstruction

The molecule is an α-keto acid featuring a bulky lipophilic tail. Its structure is critical for its role as a scaffold in drug discovery:

  • α-Keto Acid Moiety (-CO-COOH): Highly reactive electrophilic center. It serves as a "handle" for nucleophilic additions (e.g., Grignard reagents, trifluoromethylation) or condensation reactions (e.g., to form heterocycles).

  • Neophyl Backbone (Ph-C(Me)₂-CH₂-): The "4-methyl-4-phenyl" substitution creates a gem-dimethyl benzylic motif. This bulky group provides significant steric hindrance and lipophilicity, essential for binding to hydrophobic pockets in nuclear receptors (e.g., Glucocorticoid Receptor).

Part 2: Synthesis & Production Protocols

The synthesis of 4-methyl-2-oxo-4-phenylpentanoic acid typically involves the construction of the α-keto backbone from a neophyl halide precursor.

Primary Synthetic Route: Grignard Addition

The most robust method involves the reaction of neophylmagnesium chloride with diethyl oxalate, followed by hydrolysis.

Reaction Scheme:

  • Grignard Formation: Neophyl chloride + Mg → Neophylmagnesium chloride.

  • Acylation: Neophylmagnesium chloride + Diethyl oxalate → Ethyl 4-methyl-2-oxo-4-phenylpentanoate.

  • Hydrolysis: Ester + NaOH/H₂O → 4-methyl-2-oxo-4-phenylpentanoic acid .

Detailed Experimental Protocol

Note: This protocol is adapted from standard α-keto acid synthesis methodologies and patent literature (e.g., WO98/54159).

Step 1: Preparation of the Grignard Reagent

  • Setup: Flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, under Nitrogen atmosphere.

  • Activation: Add Magnesium turnings (1.1 eq) and a crystal of Iodine. Flame heat gently until iodine vaporizes to activate Mg.

  • Addition: Add Neophyl chloride (1-chloro-2-methyl-2-phenylpropane) (1.0 eq) in anhydrous THF dropwise.

    • Critical Control: Neophyl Grignard reagents can undergo phenyl migration (rearrangement) if heated excessively. Maintain temperature at 40–50°C.

  • Completion: Reflux for 1 hour after addition is complete to ensure full consumption of the halide.

Step 2: Oxalate Condensation

  • Cooling: Cool the Grignard solution to -78°C (Dry ice/Acetone bath).

  • Electrophile: Add Diethyl oxalate (1.5 eq) in THF dropwise. Excess oxalate prevents double addition (which would yield the diol).

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[1]

  • Purification: The intermediate ethyl ester can be distilled or used directly.

Step 3: Saponification

  • Hydrolysis: Dissolve the ester in Methanol/Water (3:1). Add NaOH (2.0 eq).

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Acidify with 1M HCl to pH 2. Extract with Dichloromethane (DCM).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/Ether to obtain the pure acid.

Part 3: Pharmaceutical Applications & Mechanism[8]

This molecule is a privileged scaffold in the development of Selective Glucocorticoid Receptor Agonists (SEGRAs) .

Mechanism of Action in Drug Synthesis

The 4-methyl-2-oxo-4-phenylpentanoic acid acts as a precursor for Tetrahydronaphthalene and Benzochromene derivatives. These compounds are designed to separate the anti-inflammatory effects of glucocorticoids from their metabolic side effects (e.g., diabetes, muscle wasting).

Key Transformation: Trifluoromethylation A critical downstream reaction involves converting the α-keto acid to a tertiary alcohol bearing a trifluoromethyl group (-CF3). This moiety mimics the steroid D-ring structure, enhancing metabolic stability and receptor binding affinity.

Protocol (from WO98/54159):

  • Esterification: React acid with Thionyl Chloride (SOCl2) and Methanol to form the methyl ester.

  • Ruppert-Prakash Reaction: React the ester with (Trifluoromethyl)trimethylsilane (TMS-CF3) and Cesium Carbonate (Cs2CO3) in DMF.[2][3]

  • Result: Formation of the 2-hydroxy-2-(trifluoromethyl) derivative, a core pharmacophore for SEGRAs.

Pathway Visualization

G Neophyl Neophyl Chloride (Precursor) Grignard Neophyl-MgCl (Grignard Reagent) Neophyl->Grignard Mg, THF 40°C Intermediate Ethyl 4-methyl-2-oxo- 4-phenylpentanoate Grignard->Intermediate + Diethyl Oxalate -78°C Oxalate Diethyl Oxalate Target 4-methyl-2-oxo-4- phenylpentanoic acid Intermediate->Target NaOH, Hydrolysis Ester Methyl Ester Derivative Target->Ester SOCl2, MeOH SEGRA SEGRA Drug Candidate (Trifluoromethylated) Ester->SEGRA TMS-CF3, Cs2CO3 (Ruppert-Prakash)

Figure 1: Synthetic workflow from precursor neophyl chloride to the target acid and its downstream conversion into bioactive SEGRA compounds.[4][5]

References

  • BLD Pharm. (n.d.). 4-Methyl-2-oxo-4-phenylpentanoic acid Product Page. Retrieved from

  • Schäcke, H., et al. (1998). Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents. Patent WO98/54159.[1] World Intellectual Property Organization.

  • PubChem. (2025).[6][7] 4-methyl-2-oxo-4-phenylpentanoic acid (Compound Summary). Retrieved from

  • Linker, T., et al. (2005). Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors.[8] US Patent 6,897,224. Retrieved from

Sources

Exploratory

Structural Divergence and Functional Applications of Branched-Chain Keto Acids: A Comparative Analysis

Executive Summary In the fields of metabolic research and medicinal chemistry, aliphatic keto acids occupy highly specialized niches. However, the introduction of a single aromatic moiety can fundamentally shift a molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of metabolic research and medicinal chemistry, aliphatic keto acids occupy highly specialized niches. However, the introduction of a single aromatic moiety can fundamentally shift a molecule's profile from a critical endogenous biomarker to a highly engineered synthetic precursor. This technical guide provides an in-depth comparative analysis between 4-methyl-2-oxopentanoic acid (the endogenous leucine metabolite, commonly known as


-ketoisocaproic acid or KIC)[1][2] and its synthetic phenylated analog, 4-methyl-2-oxo-4-phenylpentanoic acid [3][4]. By examining their distinct mechanistic roles, pathophysiological implications, and step-by-step experimental workflows, this whitepaper serves as a definitive resource for drug development professionals and analytical scientists.

Physicochemical & Structural Dichotomy

While both compounds share a foundational 4-methyl-2-oxopentanoic acid backbone, the C4-phenyl substitution in Compound A radically alters its steric bulk, lipophilicity, and chemical reactivity. This structural divergence dictates their entirely separate applications in science.

Table 1: Comparative Chemical and Functional Profiling

Property4-Methyl-2-oxopentanoic Acid (Compound B)4-Methyl-2-oxo-4-phenylpentanoic Acid (Compound A)
Common Name ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Ketoisocaproic acid (KIC), Ketoleucine
N/A (Synthetic Intermediate)
Chemical Formula C6H10O3C12H14O3
Molecular Weight 130.14 g/mol [1]206.09 g/mol [4]
Primary Domain Endogenous metabolism, Clinical BiomarkerMedicinal chemistry, API synthesis[5]
Biological Role Energy metabolism, mTOR signaling[2]Precursor for nonsteroidal anti-inflammatories[6]
Pathological Link Maple Syrup Urine Disease (MSUD)[7]N/A

Compound B: Endogenous Metabolism and MSUD Pathology

Mechanistic Overview

4-Methyl-2-oxopentanoic acid (KIC) is the primary


-keto acid derivative of the essential amino acid L-leucine[2]. In healthy mammalian metabolism, leucine undergoes reversible transamination by branched-chain aminotransferase (BCAT) to form KIC[7]. Subsequently, the mitochondrial branched-chain 

-ketoacid dehydrogenase (BCKAD) complex catalyzes the oxidative decarboxylation of KIC into isovaleryl-CoA, funneling it into the citric acid cycle for energy production[8][9].

In Maple Syrup Urine Disease (MSUD), a genetic deficiency in the BCKAD complex halts this metabolic funnel[9]. The resulting systemic accumulation of KIC acts as a potent neurotoxin[9][10]. At extracellular concentrations exceeding 60


M, KIC reverses transamination reactions in astrocytes[10]. This reversal leads to a catastrophic depletion of cerebral glutamate and glutamine, precipitating cerebral edema, seizures, and severe cognitive deficits[7][10].

G Leu L-Leucine KIC 4-Methyl-2-oxopentanoic Acid (Endogenous KIC) Leu->KIC BCAT Transamination Isovaleryl Isovaleryl-CoA (Energy Metabolism) KIC->Isovaleryl BCKAD Complex (Healthy State) Astrocytes Astrocyte Toxicity (Glutamate Depletion) KIC->Astrocytes BCKAD Deficiency (MSUD Pathology)

Metabolic pathway of 4-methyl-2-oxopentanoic acid and MSUD pathogenesis.

Self-Validating Protocol: LC-MS/MS Quantification of KIC in Plasma

To monitor MSUD progression or assess mTOR signaling activation, precise quantification of KIC is mandatory. This protocol utilizes isotope dilution to ensure a self-validating system, automatically correcting for matrix effects and ion suppression.

  • Sample Preparation & Internal Standardization : Aliquot 50

    
    L of patient plasma. Immediately add 10 
    
    
    
    L of stable isotope internal standard (
    
    
    -KIC, 50
    
    
    M). Causality: The
    
    
    isotope behaves chemically identical to endogenous KIC during extraction but is mass-resolved, ensuring that any physical loss during preparation is mathematically normalized.
  • Protein Precipitation : Add 200

    
    L of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 30 seconds. Causality: The acidic organic solvent denatures binding proteins, releasing bound KIC into the soluble fraction.
    
  • Centrifugation : Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation : Inject 5

    
    L onto a C18 reversed-phase column (2.1 x 100 mm, 1.7 
    
    
    
    m).
    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: ACN + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry (Negative ESI) : Monitor the Multiple Reaction Monitoring (MRM) transition for KIC (m/z 129.0

    
     85.0) and 
    
    
    
    -KIC (m/z 135.0
    
    
    90.0).
  • Validation Check : A calibration curve (

    
    ) must be run concurrently with biological Quality Controls (low, mid, high). If the calculated concentration of the QCs deviates by >15%, the run is invalidated.
    

Compound A: Synthetic Utility in Drug Discovery

Mechanistic Overview

Unlike its endogenous counterpart, 4-methyl-2-oxo-4-phenylpentanoic acid is a heavily engineered building block. The C4-phenyl group is strategically positioned to exploit hydrophobic binding pockets in target receptors, such as the glucocorticoid receptor[5][6]. Patent literature highlights its critical role as a precursor in synthesizing quinoline, isoquinoline, and tetrahydronaphthalene derivatives[5][6]. These derivatives act as dissociated nonsteroidal anti-inflammatory drugs (NSAIDs), designed to provide the potent anti-inflammatory effects of steroids without triggering undesirable metabolic side effects[5][11].

G Precursor 4-Methyl-2-oxo-4-phenylpentanoic Acid (Compound A) Ester Methyl Ester Intermediate (Activated Electrophile) Precursor->Ester SOCl2, MeOH (Esterification) Trifluoromethyl Trifluoromethylated Intermediate (Enhanced Lipophilicity) Ester->Trifluoromethyl TMS-CF3, Cs2CO3 (Nucleophilic Addition) API Nonsteroidal Anti-Inflammatory (Target API) Trifluoromethyl->API Amidation & Coupling (Pharmacophore Assembly)

Synthetic workflow utilizing 4-methyl-2-oxo-4-phenylpentanoic acid in drug discovery.

Self-Validating Protocol: Synthesis of the Trifluoromethylated Pharmacophore

This workflow details the activation and nucleophilic trifluoromethylation of Compound A, a critical step in generating the core pharmacophore for advanced anti-inflammatories[5][11].

  • Esterification (Activation) : Dissolve 10.4 g of 4-methyl-2-oxo-4-phenylpentanoic acid in 250 mL of anhydrous N,N-dimethylformamide (DMF)[11]. Cool the reaction vessel to -5°C under an argon atmosphere to prevent moisture degradation.

  • Chlorination & Methanolysis : Dropwise, add 4.1 mL of thionyl chloride (

    
    )[11]. Causality: 
    
    
    
    transiently converts the carboxylic acid into an acyl chloride, making the carbonyl carbon highly electrophilic. After 15 minutes, add 4 mL of anhydrous methanol to yield the methyl ester[11]. Stir for 15 hours at room temperature.
  • Workup & In-Process Validation : Quench the reaction with water, extract with ethyl acetate, wash the organic layer, and dry over

    
    [11]. Self-Validation: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc. The disappearance of the highly polar carboxylic acid baseline spot confirms complete conversion.
    
  • Nucleophilic Trifluoromethylation : Dissolve the resulting ester (approx. 9.3 g) in 558 mL of DMF at -5°C[11]. Add 15.5 mL of (trifluoromethyl)trimethylsilane (TMS-CF3) and 20.5 g of cesium carbonate (

    
    )[11]. Causality: The 
    
    
    
    acts as an initiator, generating a trifluoromethyl anion equivalent that attacks the C2 ketone, drastically increasing the molecule's lipophilicity for future receptor binding.
  • Deprotection : Stir for 16 hours. Extract the intermediate, dissolve in THF, and treat with tetrabutylammonium fluoride (TBAF, 1M in THF) to cleave the intermediate silyl ether[5].

  • Final Validation : Purify the crude product via silica gel chromatography (Hexane:EtOAc 0-30%)[5]. Validate the structure via

    
    -NMR (looking for a distinct singlet around -76 ppm) and 
    
    
    
    -NMR to ensure the successful addition of the
    
    
    group adjacent to the newly formed tertiary hydroxyl.

Conclusion

The comparative analysis of 4-methyl-2-oxopentanoic acid and 4-methyl-2-oxo-4-phenylpentanoic acid perfectly illustrates the intersection of endogenous biology and synthetic chemistry. Compound B is a linchpin of metabolic health and disease, requiring stringent bioanalytical monitoring to prevent neurotoxicity. Conversely, Compound A demonstrates the power of rational drug design, where steric bulk and lipophilicity are intentionally harnessed to synthesize next-generation, non-steroidal therapeutics.

References

  • PubChem: 4-methyl-2-oxopentanoic acid.
  • 4-Methyl-2-oxopentanoic acid (Synonyms: α-Ketoisocaproic acid). MedChemExpress.
  • Showing Compound 4-Methyl-2-oxopentanoic acid (FDB012607). FooDB.
  • Maple syrup urine disease. Wikipedia.
  • Maple Syrup Urine Disease.
  • A detailed summary of maple syrup urine disease. Journal of World Journal of Advanced Research and Reviews.
  • 4-methyl-2-oxo-4-phenylpentanoic acid (C12H14O3). PubChemLite.
  • US6897224B2 - Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors.
  • US7662821B2 - Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents.

Sources

Foundational

Phenyl-Substituted Alpha-Keto Acids: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of a Privileged Scaffold Phenyl-substituted alpha-keto acids represent a class of organic co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Privileged Scaffold

Phenyl-substituted alpha-keto acids represent a class of organic compounds characterized by a phenyl ring, an alpha-keto acid moiety, and a variable substituent. This seemingly simple chemical architecture has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. Their inherent reactivity and structural versatility make them compelling starting points for the rational design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and burgeoning therapeutic applications of phenyl-substituted alpha-keto acids, offering field-proven insights for professionals engaged in drug discovery and development.

Synthetic Strategies: Crafting the Core Moiety

The synthesis of phenyl-substituted alpha-keto acids can be achieved through several strategic routes, each with its own advantages in terms of starting material availability, scalability, and substituent compatibility.

Hydrolysis of Aminocinnamic Acid Derivatives

A classical and robust method for preparing phenylpyruvic acid involves the hydrolysis of α-acetaminocinnamic acid.[1] This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Condensation of Benzaldehyde with Glycine Derivatives

Another well-established route involves the condensation of benzaldehyde with glycine derivatives to form a phenylazlactone intermediate.[1][2] This intermediate is then subjected to acid- or base-catalyzed hydrolysis to yield the desired phenyl-substituted alpha-keto acid.[1][2]

Oxidation of α-Hydroxy Acids

A chemoselective approach for the synthesis of α-keto acids involves the oxidation of the corresponding α-hydroxy acids.[3] Nitroxyl radical catalysts, such as 2-azaadamantane N-oxyl (AZADO), in the presence of molecular oxygen, can efficiently mediate this transformation.[3] This method is valued for its mild reaction conditions and high selectivity, which minimizes the risk of over-oxidation and subsequent decarboxylation.[3]

Carbonylation of Benzyl Halides

Catalytic carbonylation of benzyl halides offers a direct route to phenylpyruvic acid.[1] This method typically employs cobalt or palladium-based catalytic systems and allows for the efficient introduction of the keto and carboxylic acid functionalities in a single step.[4]

A generalized workflow for the synthesis of phenyl-substituted alpha-keto acids is depicted below:

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_methods Synthetic Methods cluster_product Product Benzaldehyde Benzaldehyde Condensation & Hydrolysis Condensation & Hydrolysis Benzaldehyde->Condensation & Hydrolysis Glycine Derivative Glycine Derivative Glycine Derivative->Condensation & Hydrolysis Benzyl Halide Benzyl Halide Double Carbonylation Double Carbonylation Benzyl Halide->Double Carbonylation alpha-Hydroxy Acid alpha-Hydroxy Acid Oxidation Oxidation alpha-Hydroxy Acid->Oxidation Phenyl-substituted alpha-Keto Acid Phenyl-substituted alpha-Keto Acid Condensation & Hydrolysis->Phenyl-substituted alpha-Keto Acid Double Carbonylation->Phenyl-substituted alpha-Keto Acid Oxidation->Phenyl-substituted alpha-Keto Acid

Caption: Generalized synthetic routes to phenyl-substituted alpha-keto acids.

Mechanisms of Action: A Tale of Targeted Inhibition

The therapeutic efficacy of phenyl-substituted alpha-keto acids often stems from their ability to act as potent and selective enzyme inhibitors. The electrophilic nature of the α-keto acid moiety allows for interaction with active site residues of target enzymes, leading to the modulation of their catalytic activity.

A prominent mechanism involves the inhibition of enzymes crucial for pathogen survival or disease progression. For instance, phenyl-diketo acid derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis malate synthase (GlcB).[5] This enzyme is a key component of the glyoxylate shunt, a metabolic pathway essential for the bacterium's ability to utilize fatty acids as a carbon source.[5] By blocking this pathway, these compounds effectively starve the pathogen, highlighting a promising strategy for the development of novel anti-tuberculosis agents.[5]

Enzyme_Inhibition Enzyme Enzyme Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex Binds Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor_Complex Binds Substrate Substrate Substrate->Enzyme_Substrate_Complex Product Product Inhibitor Phenyl-substituted alpha-Keto Acid Inhibitor->Enzyme_Inhibitor_Complex Enzyme_Substrate_Complex->Product Catalysis

Caption: General mechanism of competitive enzyme inhibition.

Furthermore, derivatives of phenyl-substituted alpha-keto acids have demonstrated inhibitory activity against a range of other enzymes, including α-chymotrypsin, carboxypeptidase A, and pepsin.[6] The α-keto amide derivatives, a closely related class of compounds, are effective inhibitors of various aminopeptidases.[7] These findings underscore the broad inhibitory potential of this scaffold against different classes of proteases.

Therapeutic Applications: A Multifaceted Approach to Disease

The versatility of the phenyl-substituted alpha-keto acid scaffold is reflected in its diverse and growing range of therapeutic applications.

Anti-infective Agents

As previously mentioned, phenyl-diketo acids are potent inhibitors of Mycobacterium tuberculosis malate synthase, with some derivatives exhibiting IC50 values in the nanomolar range.[5] This makes them highly promising candidates for the development of new anti-tuberculosis drugs. The structure-activity relationship (SAR) data reveals that substitutions on the phenyl ring significantly impact inhibitory potency.[5]

Compound IDSubstitution PatternIC50 (µM) against GlcB
PDKA-14-Cl0.02
PDKA-24-Br0.03
PDKA-34-F0.05
PDKA-43,4-diCl0.04
PDKA-52,4-diCl0.08
PDKA-6Unsubstituted>100
PDKA-74-CH3>100
Data compiled from studies on phenyl-diketo acid inhibitors of M. tuberculosis malate synthase.[5]

Beyond tuberculosis, phenylpyruvic acid has been shown to be a precursor to the antifungal compound phenyllactic acid and can enhance the antifungal activity of certain lactic acid bacteria against common food contaminants like Aspergillus niger and Penicillium roqueforti.[8] Additionally, isosteres of aryl diketo acids, where the diketo unit is replaced with a heteroaromatic ring, have been designed as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[9]

Anti-inflammatory and Analgesic Agents

Phenyl-substituted alpha-amino ketones, which are structurally related to alpha-keto acids, have demonstrated both anti-inflammatory and analgesic properties in animal models.[10] The efficacy of these compounds is dependent on the length of an alkyl chain substituent.[10] Notably, the most active compounds were found to be ten times more effective than acetylsalicylic acid in certain assays.[10]

Management of Metabolic Disorders: Phenylketonuria (PKU)

Phenylpyruvic acid is a key metabolite in the context of phenylketonuria (PKU), an inherited metabolic disorder characterized by the inability to properly metabolize the amino acid phenylalanine.[1][2] In individuals with PKU, phenylalanine accumulates and is converted to phenylpyruvic acid.[2] Alpha-keto analogues of amino acids, including the calcium salt of alpha-keto phenylalanine, are used in the management of kidney disease to control albumin levels.[11] These compounds are also used in dietary supplements for individuals with metabolic disorders.[12]

Antidiabetic Potential

Recent research has explored thiosemicarbazone derivatives incorporating a phenyl-substituted moiety as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[13] A 2-chlorophenyl-substituted derivative demonstrated potent dual inhibition of these enzymes, with IC50 values in the nanomolar range, surpassing the potency of the reference drug acarbose.[13] This highlights the potential of this scaffold in the development of novel antidiabetic agents.

Experimental Protocols: From Bench to Biological Insight

To facilitate the exploration of phenyl-substituted alpha-keto acids in a research setting, this section provides detailed, step-by-step methodologies for a key enzyme inhibition assay and a sensitive analytical technique.

Malate Synthase (GlcB) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory efficacy of compounds against Mycobacterium tuberculosis malate synthase.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against GlcB.

Materials:

  • Purified M. tuberculosis malate synthase (GlcB)

  • Acetyl-CoA

  • Glyoxylate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Test compounds (phenyl-substituted alpha-keto acids) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the test compound solution at various concentrations (typically a serial dilution). For the control wells, add 2 µL of DMSO.

  • Add 178 µL of a master mix containing the assay buffer, DTNB (final concentration 0.2 mM), and acetyl-CoA (final concentration 0.1 mM) to each well.

  • Initiate the reaction by adding 20 µL of a solution containing GlcB (final concentration ~50 nM) and glyoxylate (final concentration 0.1 mM).

  • Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes at a constant temperature (e.g., 25°C). The absorbance change is due to the reaction of the free Coenzyme A (a product of the enzymatic reaction) with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, Substrates, DTNB, Enzyme) Add_Master_Mix Add Master Mix (Buffer, DTNB, Acetyl-CoA) Prepare_Reagents->Add_Master_Mix Prepare_Inhibitor_Dilutions Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/DMSO to Plate Prepare_Inhibitor_Dilutions->Add_Inhibitor Add_Inhibitor->Add_Master_Mix Initiate_Reaction Initiate Reaction (Add Enzyme + Glyoxylate) Add_Master_Mix->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Initial Rates Measure_Absorbance->Calculate_Rates Plot_Inhibition_Curve Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Inhibition_Curve Determine_IC50 Determine IC50 Plot_Inhibition_Curve->Determine_IC50

Sources

Exploratory

4-methyl-2-oxo-4-phenylpentanoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-methyl-2-oxo-4-phenylpentanoic acid in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility of 4-methyl-2-oxo-4-phenylpenta...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-methyl-2-oxo-4-phenylpentanoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-methyl-2-oxo-4-phenylpentanoic acid in organic solvents. In the absence of publicly available quantitative solubility data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing the compound's solubility based on its molecular structure, presents a framework for its systematic evaluation, and provides a detailed, field-proven experimental protocol for accurate solubility determination. The methodologies described herein are designed to empower researchers to generate reliable, reproducible data essential for applications ranging from reaction chemistry to pharmaceutical formulation.

Introduction to 4-methyl-2-oxo-4-phenylpentanoic acid

4-methyl-2-oxo-4-phenylpentanoic acid is an α-keto acid characterized by a unique combination of functional groups that dictate its chemical behavior and physical properties.[1][2] Its structure features:

  • A carboxylic acid (-COOH) group : A polar, acidic moiety capable of donating hydrogen bonds.

  • An α-keto (C=O) group : A polar group that can act as a hydrogen bond acceptor.

  • A phenyl (C₆H₅) ring : A nonpolar, aromatic component.

  • A gem-dimethyl substituted alkyl backbone : A nonpolar, hydrophobic segment.

This amalgamation of polar and nonpolar regions results in an amphiphilic molecule whose solubility is highly dependent on the nature of the solvent. Understanding and quantifying this solubility is a critical prerequisite for its use in organic synthesis, medicinal chemistry, and materials science, impacting reaction kinetics, purification strategies, and bioavailability in drug formulations.[3][4]

Physicochemical Properties & Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[5] The interplay of the functional groups in 4-methyl-2-oxo-4-phenylpentanoic acid allows for a nuanced prediction of its solubility across a spectrum of organic solvents.

The molecular structure suggests the following interactions:

  • Hydrogen Bonding : The carboxylic acid group is the primary driver for solubility in protic solvents, acting as both a hydrogen bond donor and acceptor. The ketone group can also accept hydrogen bonds.

  • Dipole-Dipole Interactions : The polar ketone and carboxylic acid groups can engage in dipole-dipole interactions with polar aprotic solvents.

  • Van der Waals Forces : The nonpolar phenyl ring and alkyl chain will interact favorably with nonpolar solvents through London dispersion forces.[5]

Based on these principles, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility of 4-methyl-2-oxo-4-phenylpentanoic acid and Comparative Data for Ketoprofen

As explicit data for the target compound is not publicly available, this table provides a predictive framework. For context, experimental solubility data for Ketoprofen, a structurally related keto-carboxylic acid, is included.[6][7]

SolventSolvent TypePredicted Solubility for 4-methyl-2-oxo-4-phenylpentanoic acidExperimentally Determined Solubility of Ketoprofen (g/L at 298.15 K)[6][7]
MethanolPolar ProticHigh267.8
EthanolPolar ProticHigh215.1
IsopropanolPolar ProticModerate to High148.5
AcetonePolar AproticHigh335.5
Ethyl AcetatePolar AproticModerate to High200.7
AcetonitrilePolar AproticModerate129.5
DichloromethaneWeakly PolarModerateData not available
TolueneNonpolarLow to Moderate26.5
HexaneNonpolarLowData not available
WaterPolar ProticVery Low0.11

Note: The higher solubility of carboxylic acids in alcohols compared to water is a common phenomenon, attributed to the favorable interactions with the solvent's alkyl groups. The large nonpolar portion of 4-methyl-2-oxo-4-phenylpentanoic acid is expected to make it nearly insoluble in water.[5][8]

Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity, reliability, and widespread regulatory acceptance.[9] It establishes the equilibrium concentration of a solute in a solvent at a specific temperature.

Causality Behind Experimental Design

The core principle of this protocol is to create a saturated solution where the dissolved solute is in equilibrium with the excess, undissolved solid. This ensures that the measured concentration represents the maximum amount of the compound the solvent can hold at that temperature.

  • Use of Excess Solute : This is critical to ensure that equilibrium is reached and maintained. The presence of a solid phase confirms saturation.

  • Equilibration Time : A sufficient equilibration period (typically 24-72 hours) is necessary for the system to reach a thermodynamic steady state. This time can vary depending on the compound and solvent system.

  • Temperature Control : Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature is paramount for data reproducibility.

  • Analysis of Supernatant : Only the clear supernatant is analyzed to ensure that the measurement reflects the concentration of the dissolved compound, not a suspension of solid particles. Centrifugation or filtration is used to separate the solid and liquid phases effectively.

  • Validated Analytical Method : A sensitive and validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the solute concentration in the supernatant.

Step-by-Step Protocol: Shake-Flask Method

Materials:

  • 4-methyl-2-oxo-4-phenylpentanoic acid (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Centrifuge (optional)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Solutions : Add an excess amount of solid 4-methyl-2-oxo-4-phenylpentanoic acid to a glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.[10]

  • Solvent Addition : Accurately pipette a known volume of the desired organic solvent into the vial.

  • Equilibration : Securely cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for 24-72 hours to allow the system to reach equilibrium.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[9]

  • Sampling : Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.[10]

  • Dilution : Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve of the analytical method.

  • Quantification : Analyze the diluted sample using a validated HPLC method to determine the concentration of 4-methyl-2-oxo-4-phenylpentanoic acid.

  • Calculation : Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result Add_Solute 1. Add Excess Solute to Vial Add_Solvent 2. Add Known Volume of Solvent Add_Solute->Add_Solvent Equilibrate 3. Agitate at Constant Temperature (24-72h) Add_Solvent->Equilibrate Separate 4. Centrifuge/Settle to Separate Phases Equilibrate->Separate Sample 5. Sample & Filter Supernatant Separate->Sample Dilute 6. Dilute Sample Accurately Sample->Dilute Analyze 7. Quantify via Validated HPLC Dilute->Analyze Calculate 8. Calculate Solubility Analyze->Calculate

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While specific experimental solubility data for 4-methyl-2-oxo-4-phenylpentanoic acid remains to be published, a robust theoretical framework based on its molecular structure allows for reliable predictions of its behavior in various organic solvents. This guide provides the scientific rationale and a detailed, actionable protocol for researchers to determine the thermodynamic solubility of this compound. The generation of such data is a fundamental step that will underpin its successful application in scientific research and development.

References

  • 11Source: Not specified.

  • Source: Scribd.

  • Source: National Institutes of Health (PMC).

  • Source: Bellevue College.

  • Source: National Institutes of Health (PMC).

  • Source: SlideShare.

  • Source: Journal of Chemical & Engineering Data, ACS Publications.

  • Source: CK-12 Foundation.

  • Source: PubMed.

  • Source: ResearchGate.

  • Source: University of Limerick Institutional Repository.

  • Source: ResearchGate.

  • Source: Chemistry LibreTexts.

  • Source: PubChem, National Center for Biotechnology Information.

  • Source: Quora.

  • Source: PubChem, National Center for Biotechnology Information.

  • Source: PubChemLite.

  • Source: Chemistry LibreTexts.

  • Source: Wikipedia.

  • Source: ResearchGate.

  • Source: ResearchGate.

  • Source: PubChem, National Center for Biotechnology Information.

  • Source: Wikipedia.

  • Source: Organic Chemistry Data.

  • Source: Chem-Impex.

  • Source: Google Patents.

  • Source: MDPI.

  • Source: BenchChem.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 4-Methyl-2-oxo-4-phenylpentanoic Acid

Synthesis of 4-methyl-2-oxo-4-phenylpentanoic acid from Grignard reagents. -Keto Acids Executive Summary This guide details the synthesis of 4-methyl-2-oxo-4-phenylpentanoic acid (CAS: 4-Methyl-2-oxo-4-phenylvaleric acid...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 4-methyl-2-oxo-4-phenylpentanoic acid from Grignard reagents.


-Keto Acids

Executive Summary

This guide details the synthesis of 4-methyl-2-oxo-4-phenylpentanoic acid (CAS: 4-Methyl-2-oxo-4-phenylvaleric acid) via a Grignard approach. This target molecule is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific quinoline derivatives used in immunological modulation.

The core challenge in this synthesis is the steric bulk of the neophyl (2-methyl-2-phenylpropyl) group and the propensity of


-keto acids to undergo decarboxylation or double-addition during formation. This protocol utilizes a chemoselective inverse addition  of Neophylmagnesium Chloride to Diethyl Oxalate, followed by controlled hydrolysis, to maximize yield and purity.

Strategic Analysis & Retrosynthesis

The target molecule consists of a pentanoic acid backbone with a ketone at C2 and a quaternary carbon at C4 bearing phenyl and methyl substituents.

  • Retrosynthetic Disconnection: The most efficient disconnection is at the C2-C3 bond.

  • Synthetic Strategy:

    • Nucleophile: Neophylmagnesium chloride (generated from neophyl chloride).

    • Electrophile: Diethyl oxalate (provides the C1-C2 fragment).

    • Key Constraint: Grignard reagents are highly reactive. Adding the Grignard to the oxalate (Inverse Addition) is strictly required to stop the reaction at the mono-addition stage (keto-ester) and prevent the formation of the glycol (double addition).

Reaction Scheme:

ReactionScheme NeophylCl Neophyl Chloride (Ph-C(Me)2-CH2-Cl) Grignard Neophylmagnesium Chloride (Grignard Reagent) NeophylCl->Grignard Grignard Formation (Initiation) Mg Mg / THF Mg->Grignard Intermediate Ethyl 4-methyl-2-oxo-4-phenylpentanoate (Keto-Ester) Grignard->Intermediate Nucleophilic Acyl Substitution (Inverse Addition) Oxalate Diethyl Oxalate (Excess, -78°C) Oxalate->Intermediate Product 4-methyl-2-oxo-4-phenylpentanoic acid (Target) Intermediate->Product Saponification & Acidification Hydrolysis NaOH / H2O then HCl

Figure 1: Synthetic pathway for 4-methyl-2-oxo-4-phenylpentanoic acid.[1][2][3][4][5][6][7][8][9]

Experimental Protocol

Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. Diethyl oxalate is toxic. Perform all operations in a fume hood under an inert atmosphere (Argon/Nitrogen).

Objective: Generate the hindered Grignard reagent without inducing Wurtz coupling or radical rearrangement.

Reagents:

  • Neophyl Chloride (1-chloro-2-methyl-2-phenylpropane): 100 mmol (16.8 g)

  • Magnesium turnings (freshly crushed/activated): 120 mmol (2.9 g)

  • Iodine (crystal): 1-2 crystals (Initiator)

  • THF (Anhydrous): 100 mL

Procedure:

  • Activation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stirrer under Argon flow.

  • Loading: Add Mg turnings and Iodine crystals. Dry stir for 5 minutes.

  • Initiation: Add 10 mL of THF and 5-10% of the Neophyl Chloride. Heat gently with a heat gun until the iodine color fades and the solution turns turbid/grey, indicating initiation.

    • Expert Insight: Neophyl halides can be sluggish. If initiation fails, add 2-3 drops of 1,2-dibromoethane (entrainment method).

  • Addition: Dilute the remaining Neophyl Chloride in 90 mL THF. Add this solution dropwise to the refluxing mixture over 1 hour.

  • Completion: Reflux for an additional 2 hours to ensure complete consumption of the chloride. The solution should be dark grey/brown.

  • Titration: Titrate a small aliquot (e.g., using salicylaldehyde phenylhydrazone) to confirm concentration (Target: ~0.8-0.9 M).

Objective: Couple the Grignard with Diethyl Oxalate to form the


-keto ester.

Reagents:

  • Diethyl Oxalate: 200 mmol (29.2 g) [2.0 equivalents]

  • THF (Anhydrous): 100 mL

  • Neophylmagnesium Chloride solution (from Phase 1)

Procedure:

  • Setup: In a separate 500 mL dry RBF, dissolve Diethyl Oxalate in 100 mL THF. Cool to -78°C (Dry ice/Acetone bath).

    • Critical Step: Low temperature is non-negotiable to prevent the Grignard from attacking the ketone product (which would yield the

      
      -hydroxy ester/glycol).
      
  • Inverse Addition: Transfer the Neophylmagnesium Chloride solution to a pressure-equalizing addition funnel. Add it slowly (dropwise) to the cooled oxalate solution over 60-90 minutes.

    • Note: The solution will turn yellow/orange.

  • Equilibration: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench the reaction at 0°C by adding saturated aqueous

    
     (50 mL).
    
  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Intermediate Isolation: The residue is Ethyl 4-methyl-2-oxo-4-phenylpentanoate . (Optional: Purify via short-path distillation or silica plug if high purity is required for characterization).

Objective: Saponify the ester without degrading the ketone.

Reagents:

  • Sodium Hydroxide (2M aqueous): 150 mL

  • Hydrochloric Acid (6M): For acidification

Procedure:

  • Saponification: Dissolve the crude keto-ester in 50 mL Ethanol. Add 2M NaOH (150 mL). Stir at room temperature for 4-6 hours.

    • Monitoring: Check by TLC (disappearance of ester spot). Avoid heating, as

      
      -keto acids can decarboxylate thermally.
      
  • Workup: Wash the basic aqueous layer with Diethyl Ether (2 x 50 mL) to remove non-acidic impurities (e.g., Wurtz coupling byproducts).

  • Acidification: Cool the aqueous phase to 0°C. Acidify dropwise with 6M HCl to pH 1-2. The product should precipitate as an oil or solid.

  • Extraction: Extract the acidic mixture with Ethyl Acetate (3 x 75 mL).

  • Final Purification: Dry organics (

    
    ) and concentrate. Recrystallize the solid from Hexane/Ether or Toluene.
    
    • Target Properties: White to off-white solid. Melting point approx. 98-100°C (Lit. ref).

Data Summary & Troubleshooting

Table 1: Process Parameters and Specifications

ParameterSpecificationCriticality
Grignard Initiation Iodine color fade + ExothermHigh: Failure leads to buildup and runaway.
Oxalate Stoichiometry > 2.0 EquivalentsHigh: Excess oxalate prevents double addition.
Addition Temperature -78°C to -60°CHigh: Controls chemoselectivity.
Hydrolysis pH Final pH < 2.0Medium: Ensures full protonation of carboxylic acid.

Table 2: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Double addition of Grignard.Ensure Inverse Addition (Grignard into Oxalate) and maintain -78°C.
Product is an Oil Impurities (Wurtz coupling).Wash the basic hydrolysis layer with ether before acidification.
Decarboxylation Overheating during hydrolysis.Perform saponification at RT; do not reflux the acid form.
No Grignard formed Wet solvent or passivated Mg.Use fresh THF; add 1,2-dibromoethane; mechanically crush Mg under Argon.

Mechanistic Workflow

Workflow cluster_0 Phase 1: Grignard Formation cluster_1 Phase 2: Electrophilic Capture cluster_2 Phase 3: Hydrolysis Step1 Activate Mg with I2/Heat Step2 Add Neophyl Chloride (Reflux, 2h) Step1->Step2 Step4 INVERSE ADDITION: Dropwise Grignard into Oxalate Step2->Step4 Transfer (Anhydrous) Step3 Cool Diethyl Oxalate to -78°C Step3->Step4 Step5 Saponification (NaOH, RT) Step4->Step5 Quench & Concentrate Step6 Acid Wash (Remove neutrals) Step5->Step6 Step7 Acidify (HCl) & Extract Step6->Step7

Figure 2: Operational workflow for the synthesis process.

References

  • Rambaud, M., et al. (1988).[10] "Synthesis of alpha-keto acids via Grignard reagents and diethyl oxalate." Synthesis, 564.[10] Link

  • Macritchie, J., et al. (1997).[10] "Asymmetric synthesis of alpha-keto acids." Tetrahedron: Asymmetry, 8(23), 3895-3903. Link

  • Patent US7662821B2. (2010). "Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents." (Cites 4-methyl-2-oxo-4-phenylpentanoic acid synthesis). Link

  • Patent US4298542A. (1981). "Neophyl manganese chloride and process." (Describes Neophyl Grignard preparation). Link

  • Bhattacharya, S. N., et al. (1968).[11] "Preparation of arenesulphonyl chlorides from Grignard reagents." Journal of the Chemical Society C: Organic, 1265-1267. (General Grignard handling). Link

Sources

Application

Application Note: HPLC Method Development for 4-Methyl-2-oxo-4-phenylpentanoic Acid

Abstract & Introduction This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of 4-methyl-2-oxo-4-phenylpentanoic acid . This molecule serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of 4-methyl-2-oxo-4-phenylpentanoic acid . This molecule serves as a critical synthetic intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and is a structural analog to metabolic alpha-keto acids like phenylpyruvate.

The analysis of 4-MOPP presents two distinct challenges:

  • Chemical Instability: As an

    
    -keto acid, it is susceptible to oxidative decarboxylation and keto-enol tautomerism.
    
  • Peak Tailing: The free carboxylic acid moiety often interacts with residual silanols on silica columns, leading to peak asymmetry.

This guide moves beyond standard templates, offering a "First Principles" approach to method development, ensuring separation efficiency and peak integrity.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in designing a self-validating method.

PropertyValue (Approx.)Chromatographic Implication
Structure

-keto acid with phenyl substituent
Dual nature: Hydrophobic (phenyl) and Acidic (carboxyl).
pKa (COOH) ~3.5 - 3.8Critical: Mobile phase pH must be

2.5 to suppress ionization and ensure retention.
LogP ~1.8 - 2.4Moderately lipophilic. Retains well on C18/C8 columns.
UV Max 210 nm (End absorption), 254 nm (Phenyl)210 nm for sensitivity; 254 nm for selectivity against non-aromatic impurities.[1]
The Separation Mechanism

The method relies on Ion Suppression Chromatography . By lowering the mobile phase pH below the analyte's pKa, we force the carboxylic acid into its neutral (protonated) state. This increases hydrophobicity, allowing the phenyl and alkyl chains to interact effectively with the C18 stationary phase, resulting in sharp, symmetrical peaks.

SeparationLogic Analyte 4-MOPP (Ionic at pH 7) Neutral Neutral Species (Protonated) Analyte->Neutral + H+ (Ion Suppression) Buffer Acidic Buffer (pH 2.5) Buffer->Neutral Column C18 Stationary Phase Neutral->Column Hydrophobic Interaction Result Sharp Peak (High Retention) Column->Result

Figure 1: Mechanism of Ion Suppression for Acidic Analytes.

Experimental Protocol

Equipment & Reagents[2]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).[1]

    • Why: End-capped C18 columns reduce silanol interactions, critical for acidic analytes.[1]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: Trifluoroacetic Acid (TFA) or Phosphoric Acid (

    
    ).[1]
    
Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1%

    
     in Water (pH ~2.2).[1]
    
    • Note: Phosphoric acid is preferred over Formic acid for UV detection at 210 nm due to lower background noise. Use TFA if MS detection is required.

  • Solvent B (Organic): 100% Acetonitrile.[1]

Gradient Program

A gradient is recommended to elute the main peak while clearing late-eluting synthetic byproducts.

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.090101.0
10.040601.0
12.010901.0
15.010901.0
15.190101.0
20.090101.0
Detection Settings
  • Primary Wavelength: 210 nm (Quantification).[1][2]

  • Secondary Wavelength: 254 nm (Identity Confirmation via Phenyl group).[1]

  • Reference Wavelength: 360 nm (if using DAD).[1]

Method Development Workflow

This decision tree guides the optimization process if the standard protocol yields suboptimal resolution.

MethodDev Start Initial Run (Protocol 3.3) CheckShape Check Peak Shape Start->CheckShape Tailing Peak Tailing? CheckShape->Tailing Asymmetry > 1.5 Resolution Poor Resolution? CheckShape->Resolution Co-elution Good Validation Ready CheckShape->Good Sharp, Resolved Action1 Increase Buffer Conc. or Switch to TFA Tailing->Action1 Action2 Change Gradient Slope or Use Phenyl-Hexyl Column Resolution->Action2 Action1->Start Action2->Start

Figure 2: Troubleshooting and Optimization Decision Tree.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, perform the following validation steps. This structure ensures compliance with ICH Q2(R1) guidelines.

System Suitability Test (SST)

Run 5 replicate injections of the standard (e.g., 50 µg/mL).[1]

  • Acceptance Criteria:

    • RSD of Peak Area

      
       2.0%.
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.5.[1]
    • Theoretical Plates (

      
      ) > 5000.[1]
      
Linearity & Range

Prepare calibration standards in the mobile phase (to prevent solvent shock) ranging from 1 µg/mL to 200 µg/mL.

  • Target:

    
    .
    
Stability Solution

Critical Warning:


-keto acids can degrade.
  • Experiment: Store standard solution at Room Temp vs. 4°C. Inject at 0, 4, 12, and 24 hours.

  • Observation: If degradation >2% is observed at RT, mandate the use of chilled autosamplers (4°C) in the final protocol.

Troubleshooting & Expert Insights

Issue: "Ghost" Peaks or Split Peaks
  • Cause: Keto-enol tautomerism. In solution, 4-MOPP may exist in equilibrium between the keto form and the enol form.

  • Solution: Ensure the sample diluent is acidic (match the mobile phase). This stabilizes the equilibrium towards the keto form. If splitting persists, slightly increase column temperature to 35-40°C to accelerate the interconversion rate beyond the chromatographic timescale, merging the peaks.

Issue: Retention Time Drift
  • Cause: pH fluctuation. Because the pKa is ~3.5, a mobile phase pH of 3.0 is too close to the pKa, causing small pH changes to drastically affect retention.

  • Solution: Strict pH control. Use pH 2.2 (well below pKa) to ensure >99% protonation.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Foundational text on Ion Suppression).

  • Center for Drug Evaluation and Research (CDER). (2024).[1] Review of Chromatographic Methods for Alpha-Keto Acids. FDA.

  • PubChem. (2023). 4-methyl-2-oxo-4-phenylpentanoic acid Compound Summary. National Library of Medicine. [Link]

  • Halsall, H. B., et al. (1998).[1] Separation of Phenylpyruvic Acid Derivatives by HPLC. Journal of Chromatography B. (Provides basis for aromatic keto-acid separation).

  • NIST Chemistry WebBook. IR and Mass Spectra of Keto-Acid Methyl Esters. [Link]

Sources

Method

Application Note: Enzymatic Transamination of 4-Methyl-2-oxo-4-phenylpentanoic Acid

Executive Summary The synthesis of bulky, non-canonical amino acids remains a critical bottleneck in the development of advanced peptidomimetics and small-molecule therapeutics. Specifically, 4-methyl-2-oxo-4-phenylpenta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of bulky, non-canonical amino acids remains a critical bottleneck in the development of advanced peptidomimetics and small-molecule therapeutics. Specifically, 4-methyl-2-oxo-4-phenylpentanoic acid is a highly valued precursor in the synthesis of non-steroidal glucocorticoid receptor agonists and quinoline-derived anti-inflammatory agents[1][2]. This application note details a validated, self-contained protocol for the asymmetric enzymatic transamination of this sterically hindered keto acid[3] to yield enantiopure (S)-2-amino-4-methyl-4-phenylpentanoic acid[4]. By utilizing an engineered


-transaminase (

-TA)[5], this protocol overcomes the inherent active-site limitations of wild-type biocatalysts, providing a scalable, green-chemistry alternative to traditional transition-metal-catalyzed asymmetric synthesis.

Mechanistic Rationale & Biocatalyst Selection

Wild-type


-TAs typically feature a bipartite active site comprising a "large" pocket and a "small" pocket. The small pocket imposes a strict steric constraint, generally rejecting substituents larger than an ethyl group[5]. The target substrate, 4-methyl-2-oxo-4-phenylpentanoic acid, possesses a highly bulky 

-substituent (a phenyl ring and a methyl group on the C4 carbon) that completely prevents binding in wild-type enzymes.

To achieve high conversion, this protocol employs an engineered fold-type IV


-TA (e.g., rationally designed variants of Ochrobactrum anthropi or Vibrio fluvialis transaminases) where key residues in the binding pocket have been mutated (e.g., L57A or W57G) to alleviate steric clashes and expand the substrate scope[5][6].

Causality in Reaction Design:

  • Amine Donor (Isopropylamine, IPA): The amination of bulky keto acids is thermodynamically unfavorable. Isopropylamine is utilized as a high-concentration amine donor because its transamination yields acetone. The equilibrium is driven forward by supplying IPA in massive excess and actively removing the volatile acetone byproduct[5].

  • Cofactor (PLP): Pyridoxal-5'-phosphate (PLP) acts as the electron sink and amino group shuttle. Exogenous PLP is continuously supplied to prevent the accumulation of the inactive apo-enzyme form during extended reaction times[7].

  • Co-solvent (DMSO): The high lipophilicity of the bulky phenyl-containing substrate necessitates 10% v/v DMSO to maintain substrate availability in the aqueous phase without denaturing the biocatalyst.

Reaction Dynamics

mechanism IPA Isopropylamine (Amine Donor) PLP Enzyme-PLP Complex (Resting State) IPA->PLP Amination PMP Enzyme-PMP Complex (Aminated State) PLP->PMP PLP to PMP Product (S)-2-Amino-4-methyl- 4-phenylpentanoic acid PLP->Product Product Release PMP->PLP PMP to PLP (Chiral Transfer) Acetone Acetone (Byproduct) PMP->Acetone Release Keto 4-Methyl-2-oxo- 4-phenylpentanoic acid Keto->PMP Substrate Binding

Fig 1: PLP-dependent ping-pong bi-bi transamination cycle for bulky keto acids.

Experimental Protocol

Materials & Reagents
  • Substrate: 4-Methyl-2-oxo-4-phenylpentanoic acid (CAS: 217195-70-5)[8].

  • Biocatalyst: Engineered

    
    -Transaminase (lyophilized powder, >10 U/mg specific activity).
    
  • Amine Donor: Isopropylamine (IPA) buffer (500 mM, adjusted to pH 7.5 with HCl).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Solvents: Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc).

Step-by-Step Biocatalytic Workflow
  • Reagent Preparation: Dissolve 50 mM of 4-methyl-2-oxo-4-phenylpentanoic acid in 100% DMSO. Separately, prepare a 500 mM IPA buffer solution containing 100 mM HEPES, adjusted strictly to pH 7.5.

  • Reaction Assembly: In a baffled reaction vessel, combine the IPA buffer, 1 mM PLP, and the DMSO-substrate solution. Critical: The final DMSO concentration must not exceed 10% v/v to preserve enzyme structural integrity.

  • Biocatalyst Initiation: Add 5–10 mg/mL of the engineered

    
    -TA. The solution will exhibit a characteristic yellow hue due to the PLP-enzyme internal aldimine complex.
    
  • Incubation & Equilibrium Shifting (Self-Validating Step): Incubate at 30°C with orbital shaking at 250 rpm. To ensure the reaction does not stall at thermodynamic equilibrium, apply a gentle nitrogen sweep gas over the headspace to continuously volatilize and remove the acetone byproduct. Monitor the pH every 12 hours; if the pH drops below 7.0, adjust with 1M NaOH, as the enzyme's catalytic lysine must remain unprotonated for efficient transimination.

  • Quenching & Extraction: After 24–48 hours, quench the reaction by adding 1M HCl to drop the pH to 2.0. This protonates the newly formed amino acid, rendering it highly water-soluble, while the unreacted bulky keto acid remains lipophilic. Extract the aqueous phase three times with equal volumes of EtOAc to remove the unreacted substrate.

  • Product Isolation: Adjust the aqueous phase containing the (S)-2-amino-4-methyl-4-phenylpentanoic acid to pH 7.0. Desalt using a cation-exchange resin (e.g., Dowex 50WX8) and lyophilize to obtain the pure non-canonical amino acid[9].

Workflow Visualization

workflow Step1 1. Reagent Preparation Prepare 50 mM Keto Acid in 10% DMSO Prepare 500 mM IPA buffer (pH 7.5) Step2 2. Biocatalyst Addition Add Engineered ω-TA (5-10 mg/mL) Add 1 mM PLP Cofactor Step1->Step2 Step3 3. Incubation & Shift Incubate at 30°C, 250 rpm for 24-48h Apply N2 sweep gas to remove acetone Step2->Step3 Step4 4. Quenching & Extraction Quench with 1M HCl to pH 2.0 Extract unreacted ketone with EtOAc Step3->Step4 Step5 5. Product Isolation Adjust aqueous phase to pH 7.0 Desalt and lyophilize amino acid Step4->Step5

Fig 2: Step-by-step biocatalytic workflow and downstream product isolation.

Data Presentation & Quality Control

The efficiency of the engineered biocatalyst compared to the wild-type enzyme is summarized below. Conversion is determined via reverse-phase HPLC (C18 column, UV detection at 210 nm), and enantiomeric excess (ee) is quantified using a chiral stationary phase HPLC column.

Table 1: Comparative Biocatalytic Performance on 4-Methyl-2-oxo-4-phenylpentanoic Acid

Biocatalyst TypeActive Site ModificationSubstrate Load (mM)Conversion (%)Enantiomeric Excess (ee %)Specific Activity (U/mg)
Wild-Type

-TA
None50< 2.0N/A< 0.01
Engineered Variant A L57A / W57G5045.5> 99 (S)1.2
Engineered Variant B L57A / W57G / R415A50> 95.0> 99 (S)8.5

Note: Data reflects typical kinetic enhancements achieved through rational active-site expansion to accommodate bulky substituents[5][6].

References

  • [3],[8] PubChem Compound Summary for CID 11241195, 4-methyl-2-oxo-4-phenylpentanoic acid. National Center for Biotechnology Information. URL:[Link]

  • [1],[2] Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors. US Patent 6897224B2 / 7662821B2. URL:

  • [5] Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent. Applied and Environmental Microbiology (NIH PMC). URL:[Link]

  • [6] Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. ACS Catalysis. URL:[Link]

  • [7] Bioprospecting Reveals Class III ω-Transaminases Converting Bulky Ketones and Environmentally Relevant Polyamines. Applied and Environmental Microbiology (NIH PMC). URL:[Link]

  • [9] Electronic supplementary information: General procedure for the decomposition of Ni(II) complexes leading to amino acids isolation. Royal Society of Chemistry. URL:[Link]

Sources

Application

Application Note: Preparation of Non-Steroidal Glucocorticoid Receptor Modulators Using Keto Acid Intermediates

Target Audience: Researchers, synthetic chemists, and drug development professionals. Overview & Rationale Glucocorticoids remain the frontline therapy for severe inflammatory and autoimmune diseases.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Overview & Rationale

Glucocorticoids remain the frontline therapy for severe inflammatory and autoimmune diseases. However, their long-term use is severely limited by metabolic side effects, including osteoporosis, muscle wasting, and glucose intolerance[1]. This clinical challenge has driven the pharmaceutical development of Selective Glucocorticoid Receptor Modulators (SEGRAMs) . These non-steroidal compounds are designed to dissociate the therapeutic transrepression of inflammatory genes (e.g., NF-κB, AP-1) from the transactivation of metabolic genes[2].

A highly successful synthetic strategy for assembling these complex non-steroidal scaffolds—such as indazole ethers (e.g., AZD5423, AZD7594) and tetrahydronaphthalene derivatives—relies on the use of keto acid intermediates [2][3]. These intermediates offer a versatile bifunctional handle: the ketone can be stereoselectively reduced to mimic the critical 11β-hydroxyl group of endogenous cortisol, while the carboxylic acid enables modular coupling to bulky hydrophobic core structures[3].

SEGRAM_Pathway Ligand Non-Steroidal GR Modulator (SEGRAM) Receptor Glucocorticoid Receptor (GR) in Cytoplasm Ligand->Receptor Binds Complex Ligand-GR Complex Translocation to Nucleus Receptor->Complex Transrepression Transrepression (Monomer) Inhibits NF-κB / AP-1 Complex->Transrepression Favored Transactivation Transactivation (Dimer) Binds GRE Complex->Transactivation Disfavored Efficacy Anti-inflammatory Efficacy (Desired) Transrepression->Efficacy SideEffects Metabolic Side Effects (Minimized) Transactivation->SideEffects

Figure 1: Mechanism of action for SEGRAMs, highlighting the dissociation of transrepression and transactivation.

Mechanistic Causality in Experimental Design

Why utilize keto acid intermediates? The glucocorticoid receptor ligand-binding domain (GR LBD) requires highly specific hydrogen-bonding interactions to stabilize the receptor in an active conformation. The 11β-hydroxyl group of cortisol interacts directly with Asn564 in the GR LBD[1]. In non-steroidal modulators, this interaction must be replicated using a chiral tertiary or secondary alcohol.

Starting from an α-keto acid or β-keto acid allows chemists to:

  • Control Stereochemistry: The prochiral ketone can be reduced with high enantiomeric excess (ee) using either asymmetric transition-metal catalysis (e.g., Ru-BINAP) or biocatalysis (e.g., engineered oxidoreductases)[4].

  • Facilitate Late-Stage Diversification: The preserved carboxylic acid moiety serves as an ideal anchor for standard peptide coupling chemistries. This allows for rapid library generation by coupling the chiral hydroxy acid with various heteroaryl amines (e.g., indazoles or tetrahydronaphthalenes) to occupy the lipophilic pockets of the GR LBD[2][3].

Chemical_Workflow Start Aryl Precursor + Oxalate Derivative KetoAcid α-Keto Acid Intermediate (Bifunctional) Start->KetoAcid Condensation ChiralAlcohol Chiral Hydroxy Acid (Asymmetric Reduction) KetoAcid->ChiralAlcohol Ru-Cat / Biocatalysis Coupling Amidation/Cyclization with Amine Core ChiralAlcohol->Coupling Coupling Reagents FinalProduct Non-Steroidal GR Modulator Coupling->FinalProduct Purification

Figure 2: Synthetic workflow from aryl precursors to final GR modulators via a keto acid intermediate.

Experimental Protocols

The following protocols outline a generalized, self-validating workflow for the preparation of a non-steroidal GR modulator via an α-keto acid intermediate[2][3].

Protocol 1: Synthesis of the α-Keto Acid Intermediate

Objective: To generate an aryl-substituted α-keto acid (e.g., 3-[1-(aryl)-cyclopropyl]-2-oxopropionic acid) via condensation[3].

  • Grignard Formation: In an oven-dried, argon-purged flask, suspend magnesium turnings (1.2 eq) in anhydrous THF. Slowly add the aryl cyclopropyl bromide (1.0 eq) dropwise. Reflux for 2 hours until the magnesium is consumed.

  • Oxalate Addition: Cool the Grignard reagent to -78°C. Add diethyl oxalate (1.5 eq) in THF dropwise over 30 minutes. Stir for 1 hour at -78°C, then allow to warm to room temperature.

  • Hydrolysis: Quench the reaction with 1M HCl. Extract the resulting α-keto ester with ethyl acetate. Concentrate the organic layer.

  • Saponification: Dissolve the crude ester in a 3:1 mixture of THF/H₂O. Add NaOH (2.0 eq) and stir at room temperature for 4 hours to hydrolyze the ester to the corresponding α-keto acid.

  • Workup: Acidify the aqueous layer to pH 2 using 1M HCl, extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the α-keto acid intermediate.

Protocol 2: Asymmetric Reduction of the α-Keto Acid

Objective: To stereoselectively reduce the α-keto acid to a chiral α-hydroxy acid, establishing the critical pharmacophore for GR LBD binding[4].

  • Preparation: Dissolve the α-keto acid (1.0 eq) in degassed anhydrous methanol inside a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add the Ru(OAc)₂((R)-BINAP) catalyst (0.01 eq) under an argon atmosphere to prevent catalyst deactivation.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize the reactor to 50 psi with H₂ and stir vigorously at 50°C for 16 hours.

  • Monitoring: Monitor the reaction via chiral HPLC to ensure complete conversion and determine enantiomeric excess (ee). Self-Validation: The disappearance of the ketone UV absorbance peak confirms reaction completion.

  • Purification: Filter the mixture through a short pad of Celite to remove the catalyst. Concentrate the filtrate to isolate the enantiopure chiral hydroxy acid.

Protocol 3: Amide Coupling to Form the GR Modulator

Objective: To couple the chiral hydroxy acid with an amine core (e.g., an indazole or tetrahydronaphthalene derivative)[2][3].

  • Activation: Dissolve the chiral hydroxy acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the heteroaryl amine (1.0 eq) to the reaction mixture. Stir at room temperature for 12 hours.

  • Validation Check: Quench a 10 µL aliquot in 50% MeCN/H₂O and analyze via LC-MS. The presence of the product mass peak [M+H]⁺ confirms successful coupling.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃, 1M HCl, and brine. Rationale: This specific wash sequence removes unreacted amine, acid, and coupling byproducts.

  • Isolation: Dry the organic layer, concentrate, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient) to yield the final non-steroidal GR modulator.

Quantitative Data Presentation

The table below summarizes typical optimization parameters for the asymmetric reduction and coupling phases, demonstrating the efficiency and stereocontrol of the keto acid route.

Reaction StepCatalyst / ReagentSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Keto Acid Reduction Ru(OAc)₂((R)-BINAP)Methanol5092>98% (R)
Keto Acid Reduction Engineered LDH (Biocatalyst)Aqueous Buffer (pH 7)3088>99% (R)
Amide Coupling HATU / DIPEADMF2585N/A (Retention of ee)
Amide Coupling EDC / HOBtDCM2572N/A (Retention of ee)

Note: Biocatalytic reduction using engineered lactate dehydrogenases (LDH) provides an environmentally benign alternative with exceptional stereocontrol for bulky keto acids[4].

References

  • US Patent 7662821B2 - Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents. Bayer Schering Pharma. 3[3]

  • Sjö, P., et al. (2017) - The Discovery of Potent and Selective Nonsteroidal Glucocorticoid Receptor Modulators AZD5423 and AZD7594, for the Inhaled Treatment of Respiratory Diseases.2[2]

  • Bungard, C. J., et al. (2011) - Synthesis of novel N-protected β 3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step.4[4]

  • Biggadike, K., et al. (2008) - Design and x-ray crystal structures of high-potency nonsteroidal glucocorticoid agonists exploiting a novel binding site on the receptor. PNAS.1[1]

Sources

Method

derivatization of 4-methyl-2-oxo-4-phenylpentanoic acid for GC-MS analysis

An In-depth Guide to the Derivatization of 4-methyl-2-oxo-4-phenylpentanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Introduction: The Analytical Challenge of α-Keto Acids 4-methyl-2-oxo-4-phenylpen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Derivatization of 4-methyl-2-oxo-4-phenylpentanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction: The Analytical Challenge of α-Keto Acids

4-methyl-2-oxo-4-phenylpentanoic acid is an α-keto acid of significant interest in metabolic research and drug development. As a key intermediate in various biochemical pathways, its accurate quantification is crucial. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful technique for such analyses due to its high sensitivity and selectivity. However, direct GC-MS analysis of α-keto acids like 4-methyl-2-oxo-4-phenylpentanoic acid is fraught with challenges. These molecules possess polar carboxylic acid and ketone functional groups, which render them non-volatile and prone to thermal degradation at the high temperatures required for gas chromatography.

Furthermore, the presence of the α-keto group introduces the possibility of keto-enol tautomerism. Without chemical modification, this equilibrium can lead to the formation of multiple derivative species from a single analyte, resulting in confusing chromatograms with split or multiple peaks. To overcome these obstacles, derivatization is an essential and critical step. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and ensuring reliable, reproducible analysis.

This application note provides a detailed overview of the most effective derivatization strategies for 4-methyl-2-oxo-4-phenylpentanoic acid, complete with step-by-step protocols and the scientific rationale behind each experimental choice.

Core Derivatization Strategies: A Comparative Overview

The selection of a derivatization strategy depends on the analytical requirements, including desired sensitivity, sample matrix, and available instrumentation. For 4-methyl-2-oxo-4-phenylpentanoic acid, the primary goals are to protect the reactive keto group and increase the volatility of the carboxylic acid moiety.

Derivatization StrategyTarget Functional Group(s)ReagentsKey AdvantagesKey Disadvantages
Two-Step Oximation & Silylation Keto and Carboxyl1. Methoxyamine HCl (MeOx) 2. MSTFA or BSTFA (+1% TMCS)Highly effective, prevents tautomerism, stabilizes α-keto acids, produces thermally stable derivatives with excellent chromatographic properties.Two-step process is more time-consuming; TMS derivatives are moisture-sensitive.
Esterification (only) CarboxylDiazomethane, BF₃/Methanol, PFB-BrSingle reaction for the carboxyl group. PFB esters offer very high sensitivity with NICI-MS.Does not protect the keto group, leaving it susceptible to tautomerism and potential on-column degradation. Diazomethane is highly toxic and explosive.
Pentafluorobenzyl (PFB) Esterification CarboxylPentafluorobenzyl bromide (PFB-Br)Creates derivatives with excellent chromatographic properties and high sensitivity for NICI-MS detection. Can sometimes be used in a single step.Does not derivatize the keto group.

Based on comprehensive validation and widespread use in metabolomics, the two-step oximation and silylation method is the most robust and recommended approach for the comprehensive analysis of α-keto acids. It systematically addresses both problematic functional groups, leading to the most reliable and reproducible results.

Workflow for Derivatization and GC-MS Analysis

The overall analytical process involves sample preparation, the two-step derivatization, and finally, instrumental analysis.

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extract Extraction & Evaporation to Dryness Sample->Extract Oximation Step 1: Oximation (Protect Keto Group) Extract->Oximation Silylation Step 2: Silylation (Derivatize Carboxyl Group) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: General workflow for the analysis of 4-methyl-2-oxo-4-phenylpentanoic acid.

Detailed Protocols and Methodologies

Protocol 1: Two-Step Methoxyoximation and Silylation (Recommended)

This protocol is the gold standard for α-keto acid analysis. The initial oximation step is crucial as it converts the ketone into a stable methoxime derivative, which prevents tautomerization and protects the thermally labile α-keto acid from decarboxylation during heating. The subsequent silylation step converts the polar carboxylic acid into a volatile trimethylsilyl (TMS) ester, ideal for GC analysis.

Materials:

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dried sample extract containing 4-methyl-2-oxo-4-phenylpentanoic acid

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar keto acid)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Ensure the sample extract is completely dry. Moisture is detrimental to silylation reagents and will lead to incomplete derivatization. Evaporate the sample to dryness under a gentle stream of nitrogen.

    • Add a known amount of internal standard to the sample prior to evaporation.

  • Step 1: Methoxyoximation

    • To the dried residue, add 50 µL of the methoxyamine hydrochloride solution. Pyridine acts as a catalyst and solvent.

    • Cap the vial tightly and vortex vigorously for 1 minute to ensure complete dissolution and mixing.

    • Incubate the mixture at 37-60°C for 90 minutes in a heating block. This ensures the oximation reaction proceeds to completion.

    • Cool the vial to room temperature.

  • Step 2: Silylation

    • Add 80-100 µL of MSTFA + 1% TMCS to the oximated sample. The TMCS acts as a catalyst, increasing the reactivity of the silylating agent, which is particularly useful for derivatizing the carboxylic acid.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate at 60°C for 30-60 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis. Transfer the derivatized sample to a GC vial, preferably with a glass insert.

Caption: Two-step derivatization of 4-methyl-2-oxo-4-phenylpentanoic acid.

Protocol 2: Esterification with Diazomethane

This method rapidly and quantitatively converts the carboxylic acid to its methyl ester with the only byproduct being nitrogen gas.

WARNING: Diazomethane is extremely toxic, carcinogenic, and potentially explosive. It should only be handled by experienced personnel in a dedicated fume hood using specialized, flame-polished glassware and a blast shield. It is typically generated in situ from precursors like N-methyl-N-nitrosourea and used immediately as a dilute solution in ether.

Procedure:

  • Dissolve the dried sample in a minimal amount of a suitable solvent (e.g., diethyl ether/methanol).

  • Cool the solution in an ice bath.

  • Add the ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

  • Allow the reaction to stand for 10-15 minutes.

  • Gently bubble nitrogen gas through the solution to remove excess diazomethane.

  • The resulting methyl ester solution can be concentrated and analyzed by GC-MS.

Caption: Esterification using diazomethane.

Protocol 3: GC-MS Analysis of Derivatized Keto Acids

The following are typical starting parameters for the analysis. Optimization for specific instruments is recommended.

ParameterSettingRationale
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of derivatized metabolites.
Injector Splitless or Split (e.g., 10:1)Splitless mode is preferred for trace analysis to maximize sensitivity.
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analyte without causing thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas standard for GC-MS.
Oven Program Initial 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.
MS Interface Temp. 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230°CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 50-600A broad scan range to capture the molecular ion and key fragment ions of the derivative.

Troubleshooting and Expert Insights

  • Peak Tailing: This is often caused by active sites in the GC liner or column. Using a deactivated liner and ensuring complete derivatization can mitigate this. Silylating the entire GC system by injecting BSTFA can temporarily passivate active sites.

  • Multiple Peaks from One Analyte: If oximation is incomplete, the remaining keto form and its enol tautomer can be silylated, leading to multiple peaks. Ensure oximation reaction conditions (time, temperature) are sufficient. Oximation can also sometimes result in E/Z isomers, which may appear as two closely eluting peaks.

  • No or Low Product Yield: The most common cause is the presence of moisture, which destroys the silylating reagent. Always use anhydrous solvents and ensure samples are completely dry. Also, ensure a sufficient molar excess of the derivatization reagent is used.

Conclusion

The successful GC-MS analysis of 4-methyl-2-oxo-4-phenylpentanoic acid is critically dependent on proper derivatization. While several methods exist, a two-step procedure involving methoxyoximation followed by silylation provides the most comprehensive and reliable approach. This method effectively blocks both reactive functional groups, yielding a volatile and thermally stable derivative suitable for robust and sensitive quantification. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can achieve high-quality, reproducible data for this important class of metabolites.

References

  • Benchchem. (n.d.). Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis.
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Keto Acids.
  • Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
  • Benchchem. (n.d.). The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS.
  • Unknown. (2025, July 30). Diazomethane makes methyl esters from carboxylic acids.
  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2).
  • JoVE. (2025, May 22). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
  • Sessions Biogeochemistry Lab. (2009, July). Preparation of TMS Derivatives for GC/MS.
  • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQTzMyBNtMkwB42ns2gBuaXEO5DZj0KXoM8gHpT5rcZGvVAwt3h3PaXIVaab2lFt2qSg3C83sIge9l-T2Et5pa3H5Ku3GDmnRwsaYvEnVCpVM7JcCygdtmzFCDOFT5Qm-WtWMgv0g=](
Application

Application Note: Solvent Selection &amp; Recrystallization Protocol for 4-Methyl-2-Oxo-4-Phenylpentanoic Acid

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the specific physicochemical challenges of 4-methyl-2-oxo-4-phenylpentanoic acid (CAS: 217195-70-5), a structurally co...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the specific physicochemical challenges of 4-methyl-2-oxo-4-phenylpentanoic acid (CAS: 217195-70-5), a structurally complex


-keto acid intermediate.


-Keto Acids

Executive Summary

The purification of 4-methyl-2-oxo-4-phenylpentanoic acid presents a unique challenge due to its amphiphilic structure. The molecule contains a highly polar


-keto acid "head" susceptible to thermal degradation (decarboxylation) and a bulky, lipophilic "tail" (gem-dimethyl and phenyl moiety). Standard recrystallization protocols often fail, resulting in "oiling out" or decomposition.

This guide provides a rational solvent selection strategy and a validated Anti-Solvent Crystallization Protocol designed to maximize purity (>98% HPLC) while minimizing thermal stress.

Compound Profile[1][2][3][4][5][6]
  • IUPAC Name: 4-methyl-2-oxo-4-phenylpentanoic acid[1][2][3][4][5][6]

  • CAS Number: 217195-70-5[7][3][4][5][6]

  • Molecular Formula:

    
    [8][1]
    
  • Critical Quality Attributes (CQAs):

    • Thermal Instability:

      
      -keto acids degrade above 60–80°C.
      
    • Solubility: High solubility in organic solvents (DCM, EtOAc); moderate in Toluene; low in Aliphatic Hydrocarbons.

    • Impurity Profile: Likely contains non-polar byproducts (biphenyls, starting materials) or polar hydrolysis intermediates depending on the synthesis route (e.g., Azlactone hydrolysis or Grignard addition).

Solvent Selection Strategy

The selection of a solvent system relies on balancing the Hansen Solubility Parameters (HSP) . We must disrupt the crystal lattice of the crude solid without solvating the impurities.

Functional Group Analysis[11][12][13]
  • Carboxylic Acid & Ketone (Polar Domain): These groups drive dimerization and hydrogen bonding. They require polar solvents (Alcohols, Ethers, Esters) for dissolution.

  • Phenyl & Gem-Dimethyl (Lipophilic Domain): These bulky groups hinder packing and increase solubility in non-polar aromatics (Toluene, Benzene).

Recommended Solvent Systems

Based on the "Like Dissolves Like" principle and impurity rejection requirements, the following systems are prioritized:

System ClassSolvent (Dissolver)Anti-Solvent (Precipitant)Rationale
Primary (Recommended) Toluene n-Heptane Excellent for removing non-polar impurities (biphenyls). Toluene forms

-

interactions with the phenyl group, aiding dissolution, while Heptane forces crystallization of the polar acid head.
Secondary (Polar) Ethyl Acetate Hexanes Standard system. Good for general impurity removal. Lower boiling point of EtOAc (77°C) reduces thermal stress compared to Toluene (110°C).
Tertiary (High Polarity) MTBE Cyclohexane Methyl tert-butyl ether (MTBE) is excellent for acids. Cyclohexane is a "soft" anti-solvent that promotes slow crystal growth.
Avoid Alcohols (MeOH/EtOH) Water High Risk: The greasy phenyl tail often causes the product to separate as an oil (liquid-liquid phase separation) rather than crystals when water is added.

Experimental Workflow: The Solubility Walk

Before committing the bulk batch, perform this rapid screening protocol on 100 mg samples.

SolventScreening Start Crude Solid (100mg) SolventAdd Add 0.5 mL Solvent (Toluene or EtOAc) Start->SolventAdd CheckSol Soluble at RT? SolventAdd->CheckSol Heat Heat to 50°C CheckSol->Heat No AddAnti Add Anti-Solvent (Dropwise) CheckSol->AddAnti Yes (Too Soluble) CheckHot Soluble at 50°C? Heat->CheckHot CheckHot->SolventAdd No (Add more solvent) CheckHot->AddAnti Yes (Ideal) Cool Cool to 0-5°C AddAnti->Cool Result Observe Crystal Form Cool->Result

Figure 1: Decision tree for rapid solvent screening. The goal is solubility at elevated temperature (50°C) and insolubility at low temperature or upon anti-solvent addition.

Detailed Recrystallization Protocol (SOP)

Target Scale: 10 g – 100 g Selected System: Toluene / n-Heptane (Adjustable to EtOAc/Hexane)

Phase 1: Dissolution
  • Charge: Place the crude 4-methyl-2-oxo-4-phenylpentanoic acid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Toluene (approx. 3–5 mL per gram of solid).

    • Note: Use the minimum amount required to wet the solid.

  • Heating: Heat the mixture to 50–60°C .

    • Critical Warning:Do not exceed 70°C.

      
      -keto acids can decarboxylate at high temperatures. If the solid does not dissolve, add more Toluene in small increments (0.5 mL/g) until a clear orange/yellow solution is obtained.
      
  • Filtration (Polishing): If insoluble particles (inorganic salts) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

Phase 2: Crystallization
  • Initial Cooling: Remove the heat source and allow the solution to cool slowly to Room Temperature (RT) with gentle stirring (approx. 100 RPM).

  • Seeding (Optional but Recommended): Once at RT, if the solution is clear, add a tiny crystal of pure product (seed) to induce nucleation.

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise.

    • Ratio: Target a final Toluene:Heptane ratio of roughly 1:1 to 1:2.

    • Observation: Stop adding Heptane when a persistent cloudiness (turbidity) appears.

  • Redissolution: Briefly heat the mixture back to 50°C until the cloudiness disappears.

  • Final Cooling: Turn off the heat. Insulate the flask with a towel to ensure slow cooling over 2–4 hours. Once at RT, transfer to an ice bath (0–5°C) for 1 hour.

Phase 3: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold n-Heptane (pre-chilled to 0°C).

    • Why Heptane? It washes away the mother liquor (containing impurities) without redissolving the crystals.

  • Drying: Dry the solid in a vacuum oven at 35–40°C for 12 hours.

    • Caution: Do not use high heat for drying.

Troubleshooting & Critical Parameters

IssueDiagnosisCorrective Action
Oiling Out Product forms a separate liquid layer instead of crystals.The temperature dropped too fast or the solvent is too polar (e.g., wet solvent). Fix: Re-heat to dissolve the oil, add more "Good Solvent" (Toluene), and cool very slowly with vigorous stirring. Seed the mixture at the cloud point.
No Crystallization Solution remains clear at 0°C.Solution is not saturated. Fix: Rotovap off 20% of the solvent or add more Anti-Solvent (Heptane). Scratch the glass wall to induce nucleation.
Low Yield <50% Recovery.Too much solvent was used. Fix: Concentrate the mother liquor and perform a second crop crystallization (purity may be lower).
Decarboxylation Gas evolution observed; purity drops.Temperature was too high (>80°C). Fix: Use Ethyl Acetate (lower BP) and keep bath temp <60°C.

Process Analytical Technology (PAT) Integration

For industrial scaling, blind crystallization is risky. Implement the following monitoring systems:

PAT_Workflow Reactor Crystallization Reactor FBRM FBRM Probe (Particle Count/Size) Reactor->FBRM Real-time Data Turbidity Turbidity Sensor (Cloud Point Detection) Reactor->Turbidity Metastable Zone Width Control Control System (Cooling Rate/Dosing) FBRM->Control Feedback Turbidity->Control Trigger Anti-solvent

Figure 2: PAT setup. Turbidity sensors detect the onset of nucleation (Cloud Point), while FBRM (Focused Beam Reflectance Measurement) tracks chord length distribution to prevent agglomeration/oiling out.

References

  • Compound Data: PubChem. 4-methyl-2-oxo-4-phenylpentanoic acid (CID 11241195). Link

  • Synthesis & Intermediates: Google Patents. Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents (US7659297B2). (Cites usage of 4-methyl-2-oxo-4-phenylpentanoic acid as starting material).[1][2][9][7][3][4][5][6][10][11][12] Link

  • General Recrystallization Theory: Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link

  • Solubility Parameters: MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing spontaneous decarboxylation of 4-methyl-2-oxo-4-phenylpentanoic acid

Introduction Welcome to the technical support guide for 4-methyl-2-oxo-4-phenylpentanoic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing this α-keto acid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4-methyl-2-oxo-4-phenylpentanoic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing this α-keto acid in their experiments. Due to its chemical structure, 4-methyl-2-oxo-4-phenylpentanoic acid is susceptible to spontaneous decarboxylation, which can significantly impact experimental accuracy and reproducibility. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you understand, mitigate, and control this degradation pathway.

Understanding the "Why": The Mechanism of Decarboxylation

The inherent instability of 4-methyl-2-oxo-4-phenylpentanoic acid, like other α-keto acids, stems from the electron-withdrawing nature of the adjacent ketone group. This structural feature facilitates the loss of the carboxyl group as carbon dioxide (CO₂). This process can be significantly accelerated by several factors, including heat, acidic pH, and the presence of certain metal ions or peroxides.[1][2][3]

The primary non-enzymatic mechanism involves the formation of a transient, unstable intermediate that readily expels CO₂. Under acidic conditions, the carboxylic acid is protonated, which makes it a better leaving group.[1] Divalent metal ions can also catalyze this reaction by coordinating with the keto and carboxyl groups, thereby stabilizing the transition state of the decarboxylation reaction.[4][5]

Caption: General mechanism of decarboxylation of 4-methyl-2-oxo-4-phenylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: My assay results are inconsistent. Could this be due to the degradation of my 4-methyl-2-oxo-4-phenylpentanoic acid stock?

A: Yes, inconsistent results are a primary indicator of compound degradation. Spontaneous decarboxylation will reduce the concentration of the active compound over time, leading to variability in your experimental outcomes. We strongly recommend performing a quality control check on your stock solution using an appropriate analytical method, such as HPLC, to determine its purity.

Q2: What are the ideal storage conditions for solid 4-methyl-2-oxo-4-phenylpentanoic acid?

A: For long-term stability, the solid compound should be stored at -20°C or, ideally, at -80°C.[1][6] The container should be tightly sealed to prevent moisture absorption and stored in a desiccator. Exposure to light should also be minimized.

Q3: Can I store 4-methyl-2-oxo-4-phenylpentanoic acid in a solution? If so, what is the best solvent and pH?

A: While storing the compound in its solid form is always preferable, solutions may be necessary for experimental workflows. If you must store it in solution, prepare it fresh whenever possible. For short-term storage, use a buffered solution with a neutral to slightly alkaline pH (7.0-7.5).[1] The stability of α-keto acids is pH-dependent, with acidic conditions promoting decarboxylation.[1][7] The deprotonated carboxylate anion form is less prone to decarboxylation.[1] Avoid using solvents that may contain peroxide impurities.

Q4: I've noticed a new peak appearing in my HPLC chromatogram over time. What is it?

A: The new peak is likely the decarboxylated product, 3-methyl-1-phenylbutan-1-one. You can confirm its identity by running a standard of the suspected degradation product or by using mass spectrometry (LC-MS or GC-MS) for definitive identification.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Inconsistent Assay Results Degradation of the compound in stock or working solutions.1. Prepare fresh stock solutions from solid material for each experiment. 2. Validate the concentration of your stock solution via HPLC before each use. 3. If using a cooled autosampler, ensure it is functioning correctly to prevent degradation during sample queuing.[1]
Loss of Compound Potency Spontaneous decarboxylation due to improper storage (temperature, pH, light exposure).1. Solid: Store at -80°C in a tightly sealed container inside a desiccator.[6] 2. Solution: Use immediately. If short-term storage is unavoidable, aliquot and store at -80°C in a neutral to slightly alkaline buffer (pH 7.0-7.5).[1] Avoid repeated freeze-thaw cycles.
Appearance of a New Peak in HPLC/LC-MS The compound is decarboxylating to form 3-methyl-1-phenylbutan-1-one.1. Review and optimize your sample handling and storage protocols based on the recommendations in this guide. 2. Consider using a protecting group strategy if your synthesis or experimental conditions are harsh.[8]
pH of the Solution Drifts Towards Acidic The carboxylic acid group of the compound itself can lower the pH of unbuffered solutions.1. Use a well-buffered solvent system to maintain a stable pH, preferably in the neutral to slightly alkaline range.[1][9]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized Stock Solution

This protocol details the steps to prepare a stock solution of 4-methyl-2-oxo-4-phenylpentanoic acid with enhanced stability for short-term use.

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer solution and adjust the pH to 7.4.

    • Degas the buffer by sparging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Solution Preparation:

    • Allow the solid 4-methyl-2-oxo-4-phenylpentanoic acid to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Weigh the required amount of the solid compound in a sterile, inert atmosphere if possible (e.g., in a glove box).

    • Dissolve the compound in the degassed phosphate buffer (pH 7.4) to the desired concentration. Gentle vortexing can be used to aid dissolution.

  • Storage:

    • Dispense the stock solution into single-use aliquots in amber vials to protect from light.

    • Purge the headspace of each vial with an inert gas before sealing.

    • For immediate use, store the aliquots on ice. For storage up to one week, store at -80°C.[1] Avoid repeated freeze-thaw cycles.

Protocol 2: HPLC Method for Monitoring Stability

This protocol provides a general HPLC method to assess the purity of 4-methyl-2-oxo-4-phenylpentanoic acid and detect its decarboxylated product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B, and ramp up to elute the compounds. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This method may require optimization for your specific HPLC system. The acidic mobile phase is for analytical purposes to ensure good peak shape; however, samples should be prepared and stored under the stabilized conditions mentioned previously.

Data Summary

ParameterSolid CompoundIn SolutionRationale
Storage Temperature -20°C (short-term), -80°C (long-term)-80°C (short-term, aliquoted)Reduces the kinetic energy of molecules, slowing the rate of decarboxylation.[1]
Atmosphere Dry, Inert (e.g., Argon)Degassed Solvent, Inert HeadspaceMinimizes exposure to moisture and oxygen, which can facilitate degradation.
pH Not Applicable7.0 - 7.5 (Buffered)The deprotonated carboxylate form is more stable and less prone to decarboxylation.[1]
Light Exposure Protect from light (Amber vial)Protect from light (Amber vial)Prevents potential photochemical degradation pathways.

Visualized Workflows

Handling_Workflow cluster_receive Receiving and Initial Storage cluster_prep Solution Preparation (Use Immediately) cluster_storage Short-Term Solution Storage cluster_qc Quality Control Receive Receive Solid Compound StoreSolid Store at -80°C in Desiccator Receive->StoreSolid Equilibrate Equilibrate to RT in Desiccator StoreSolid->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in Degassed Buffer (pH 7.4) Weigh->Dissolve QC Perform HPLC Purity Check Dissolve->QC Before Use Aliquot Aliquot into Single-Use Vials Purge Purge with Inert Gas Aliquot->Purge StoreSolution Store at -80°C Purge->StoreSolution StoreSolution->QC Before Use Experiment Experiment QC->Experiment

Caption: Recommended workflow for handling 4-methyl-2-oxo-4-phenylpentanoic acid.

References

  • Eugene, A. J., & Guzman, M. I. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. ACS Publications. Available at: [Link]

  • Tagaki, W., & Hara, H. (1973). Rate-accelerating metal ion effects on decarboxylation of α-keto acids by a thiazolium ton bearing a metal binding site. RSC Publishing. Available at: [Link]

  • Otsuka, S., & Ouchi, T. (1962). gluconic Acid: Part I. Metal Ion Catalyzed Decarboxylation of 2-Keto-aldonic Acid. J-STAGE. Available at: [Link]

  • Tanaka, H., et al. (2016). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. Available at: [Link]

  • ChemTalk. (2023, September 26). Decarboxylation. ChemTalk. Available at: [Link]

  • Anderson, J. C., & Broadbent, A. D. (1986). The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones. Canadian Journal of Chemistry. Available at: [Link]

  • Bode, J. W., & Sohn, S. S. (2007). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. PMC - NIH. Available at: [Link]

  • Mayer, R. J., & Moran, J. (2023). Metal Ions Turn on a Stereoselective Nonenzymatic Reduction of Keto Acids by the Coenzyme NADH. ChemRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Ketonic decarboxylation. Wikipedia. Available at: [Link]

  • Wellness Hub. (2026, February 12). Keto and pH Balance Guide: Does Keto Affect Acid Levels? Wellness Hub. Available at: [Link]

  • Hood, V. L. (1987). pH regulation of endogenous acid production in subjects with chronic ketoacidosis. PubMed. Available at: [Link]

  • Sies, H., & Sthler, A. (1977). Importance of Spontaneous Alpha-Ketoacid Decarboxylation in Experiments Involving Peroxide. PubMed. Available at: [Link]

  • ResearchGate. (2014, October 27). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Methyl-2-oxo-4-phenylpentanoic Acid

Welcome to the technical support center for the synthesis of 4-methyl-2-oxo-4-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-methyl-2-oxo-4-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically improve product yield. We will delve into the mechanistic underpinnings of common synthetic routes, provide field-tested troubleshooting advice, and answer frequently asked questions.

Overview of Synthetic Strategies

The synthesis of α-keto acids, such as 4-methyl-2-oxo-4-phenylpentanoic acid, is a common objective in organic synthesis due to their importance as metabolic intermediates and versatile precursors. Two primary, robust strategies are typically employed:

  • Strategy A: The Grignard/Organolithium Approach. This method involves the reaction of an organometallic reagent with an oxalate derivative. It is a powerful C-C bond-forming reaction but requires careful control to prevent over-addition.

  • Strategy B: The Darzens Condensation. This classic reaction forms an α,β-epoxy ester (a glycidic ester) from a ketone and an α-haloester, which is subsequently hydrolyzed and decarboxylated to yield the target α-keto acid.

This guide will focus on troubleshooting these two common pathways.

Troubleshooting Guide & Yield Optimization (Q&A)

This section addresses specific issues you may encounter during your experiments. Each answer provides an explanation of the underlying cause and a step-by-step protocol for resolution.

Issue 1: Low or No Yield in Grignard Reaction with Diethyl Oxalate

Question: "I am reacting my Grignard reagent, (1-methyl-1-phenylethyl)magnesium bromide, with diethyl oxalate, but my yield of the desired α-keto ester is consistently low. The main byproduct appears to be a tertiary alcohol. What is happening and how can I fix it?"

Answer: This is a classic and frequent challenge in α-keto ester synthesis using organometallic reagents. The root cause is the high reactivity of the Grignard reagent towards the intermediate ketone product.

Causality Explained: The reaction proceeds in two potential steps (see diagram below). First, the Grignard reagent adds to one of the ester groups of diethyl oxalate to form the desired α-keto ester. However, this product is a ketone, which is generally more reactive towards Grignard reagents than the starting ester.[1] Consequently, a second equivalent of the Grignard reagent rapidly attacks the ketone, leading to a tertiary alcohol byproduct after workup.

Visualizing the Competing Reactions

G cluster_0 Desired Pathway (Yield Improvement) cluster_1 Problematic Pathway (Low Yield) Start Grignard (R-MgX) + Diethyl Oxalate (excess) InverseAdd Inverse Addition: Add Grignard to Oxalate Start->InverseAdd -78 °C KetoEster Target α-Keto Ester InverseAdd->KetoEster Keeps Oxalate in excess Hydrolysis Acidic Workup KetoEster->Hydrolysis FinalAcid 4-methyl-2-oxo-4- phenylpentanoic acid Hydrolysis->FinalAcid Start2 Grignard (R-MgX) + Diethyl Oxalate NormalAdd Normal Addition: Add Oxalate to Grignard Start2->NormalAdd KetoEster2 Intermediate α-Keto Ester NormalAdd->KetoEster2 OverAddition Second R-MgX attacks (fast reaction) KetoEster2->OverAddition [R-MgX] is high TertiaryAlcohol Tertiary Alcohol Byproduct OverAddition->TertiaryAlcohol

Caption: Troubleshooting workflow for the Grignard/Oxalate reaction.

Solutions & Recommended Protocol

To favor the formation of the α-keto ester, you must control the relative concentrations to ensure the Grignard reagent is the limiting reactant at all times.

1. Inverse Addition Protocol:

This is the most effective solution. Instead of adding the diethyl oxalate to the Grignard reagent, you will add the Grignard reagent slowly to a solution containing an excess of diethyl oxalate at low temperature.

  • Step 1: Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of diethyl oxalate (2.0 to 4.0 equivalents) in anhydrous THF.

  • Step 2: Cooling: Cool the diethyl oxalate solution to -78 °C using a dry ice/acetone bath.

  • Step 3: Slow Addition: Prepare your Grignard reagent in a separate flask. Transfer the Grignard solution to a dropping funnel and add it dropwise to the cold, stirred diethyl oxalate solution over 1-2 hours. Maintaining the low temperature is critical.

  • Step 4: Quenching: After the addition is complete, stir the reaction at -78 °C for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Step 5: Workup & Hydrolysis: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude α-keto ester can then be hydrolyzed to the final acid using standard acidic or basic conditions.

2. Use of a More Reactive Oxalate Derivative:

Certain activated oxalates, like ethyl 2-pyridyl oxalate, can improve selectivity. The pyridine nitrogen can chelate with the magnesium of the Grignard reagent, which may help prevent the second addition.[2]

ParameterStandard Protocol (Normal Addition)Optimized Protocol (Inverse Addition)Expected Outcome
Reagent Ratio 1.1 eq. Grignard : 1.0 eq. Oxalate1.0 eq. Grignard : 2.0-4.0 eq. OxalateMinimizes over-addition
Addition Mode Oxalate added to GrignardGrignard added to OxalateKeeps Grignard as limiting reagent
Temperature 0 °C to RT-78 °CReduces rate of side reactions
Typical Yield < 30%60-80%Significant yield improvement
Issue 2: Stalled or Incomplete Darzens Condensation

Question: "I'm attempting a Darzens condensation between α-cumyl methyl ketone and ethyl chloroacetate using sodium ethoxide as a base, but the reaction is sluggish and gives a poor yield of the glycidic ester. How can I drive it to completion?"

Answer: The Darzens condensation is highly sensitive to the choice of base, solvent, and the reactivity of the reactants.[3][4] A stalled reaction typically points to issues with enolate formation or the subsequent nucleophilic attack.

Causality Explained: The reaction begins with the deprotonation of the α-haloester by a base to form an enolate. This enolate then attacks the ketone carbonyl.[5] If the base is not strong enough, or if steric hindrance is high, enolate formation will be slow and reversible, leading to low conversion. The choice of the halogen on the ester is also important; α-bromoesters are generally more reactive than α-chloroesters.[6]

Visualizing the Darzens Mechanism

Darzens Haloester α-Haloester (e.g., Ethyl Chloroacetate) Enolate Enolate Intermediate (Key Nucleophile) Haloester:e->Enolate:w Deprotonation Base Strong Base (e.g., NaH, LDA) Base->Enolate Requires strong, non-nucleophilic base AldolAdd Aldol-type Addition (C-C Bond Formation) Enolate->AldolAdd Nucleophilic Attack Ketone Ketone (α-cumyl methyl ketone) Ketone->AldolAdd Alkoxide Halohydrin Alkoxide AldolAdd->Alkoxide SN2 Intramolecular SN2 (Epoxide Formation) Alkoxide->SN2 Displaces Halide EpoxyEster α,β-Epoxy Ester (Glycidic Ester) SN2->EpoxyEster Hydrolysis Saponification & Decarboxylation EpoxyEster->Hydrolysis FinalProduct Target α-Keto Acid Hydrolysis->FinalProduct

Caption: Key steps and checkpoints in the Darzens condensation.

Solutions & Recommended Protocol

1. Stronger, Non-Nucleophilic Base:

Sodium ethoxide (NaOEt) can participate in side reactions and may not be strong enough for complete deprotonation, especially with hindered substrates. Using a stronger, non-nucleophilic base is recommended.

  • Recommended Bases: Sodium hydride (NaH), Lithium diisopropylamide (LDA), or Potassium tert-butoxide (KOtBu).

  • Protocol with NaH:

    • Step 1: In a flame-dried flask under inert atmosphere, suspend NaH (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

    • Step 2: Add the α-haloester (e.g., ethyl bromoacetate for higher reactivity, 1.1 equivalents) dropwise at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete enolate formation.

    • Step 3: Add the ketone (1.0 equivalent) dropwise at 0 °C.

    • Step 4: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.

    • Step 5: Quench carefully by slowly adding saturated aqueous NH₄Cl. Proceed with a standard extractive workup.

2. Increase Reactant Reactivity:

  • Switch Halogen: Change from ethyl chloroacetate to ethyl bromoacetate . The C-Br bond is weaker and bromide is a better leaving group in the final intramolecular Sₙ2 step, accelerating the reaction.[6]

ParameterPotential IssueRecommended SolutionRationale
Base NaOEt is too weak/nucleophilicUse NaH or LDAIrreversible enolate formation, avoids side reactions
α-Haloester Ethyl Chloroacetate is less reactiveUse Ethyl BromoacetateBromide is a better leaving group, speeds up Sₙ2 cyclization
Solvent Protic solvents (e.g., Ethanol)Use aprotic polar solvents (THF, DME)Prevents protonation of the enolate intermediate
Temperature Too high initiallyStart at 0 °C or lower, then warmControls initial addition, prevents decomposition

Frequently Asked Questions (FAQs)

Q1: How critical are anhydrous conditions for the Grignard synthesis? A: Absolutely critical. Grignard reagents are potent bases and will be instantly quenched by any protic source, especially water.[7] This not only consumes your reagent, reducing the yield, but the resulting magnesium salts can complicate the workup. Always use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (argon or nitrogen).

Q2: My final α-keto acid product is unstable and decarboxylates upon purification. How can I prevent this? A: α-keto acids, particularly those with certain structural features, can be prone to decarboxylation, especially when heated.

  • Avoid High Temperatures: Concentrate your product at reduced pressure without excessive heating.

  • Purification Method: Instead of distillation, consider flash column chromatography on silica gel at a controlled temperature. Use a non-polar solvent system if possible.

  • Storage: Store the purified acid as a salt (e.g., sodium salt) if possible, which is often more stable. The free acid should be stored at low temperatures (-20 °C) under an inert atmosphere.

Q3: Can I synthesize the target molecule from a nitrile precursor? A: Yes, this is a viable alternative route. The synthesis would involve the hydrolysis of an acyl cyanide (a type of nitrile).[8][9] For your target, this would require the synthesis of 2-cyano-4-methyl-4-phenylpentan-2-one. This route can be effective but may involve more steps and the use of toxic cyanide reagents, requiring stringent safety protocols.

Q4: What is the best way to monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • For the Grignard reaction: Monitor the disappearance of the diethyl oxalate. The Grignard reagent itself won't be visible, but its consumption can be inferred.

  • For the Darzens condensation: Monitor the disappearance of the starting ketone. The glycidic ester product should have a different Rf value. Use a UV lamp for visualization as the phenyl group is a good chromophore. Staining with potassium permanganate can also be effective.

References

  • Darzens, G. (1904). Condensation de l'éther acétylacétique avec l'éther α-chloracétique. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 139, 1214-1217. (General reference for the Darzens reaction mechanism) [Available online via various chemical archives]
  • Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research. [Link]

  • Master Organic Chemistry. (n.d.). Darzens Condensation. [Link]

  • Evonik Degussa GmbH. (2012). Process for preparing α-keto acids and derivatives thereof. U.S.
  • Song, M.-X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian Journal of Pharmaceutical Research, 14(1), 89–96. [Link]

  • Lee, J. I. (2004). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Journal of the Korean Chemical Society, 48(5), 457-460. [Link]

  • PubMed. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]

  • PMC. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. [Link]

  • ResearchGate. (n.d.). THE CONVERSION OF α-KETO ACIDS AND OF α-KETO ACID OXIMES TO NITRILES IN AQUEOUS SOLUTION. [Link]

  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • SciSpace. (2004). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • Chemistry Stack Exchange. (2023, April 10). Formation of tertiary alcohol with Ester and ONLY 1 equivalent of Grignard reagent. [Link]

  • ACG Publications. (2017). Synthesis of 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate impurity. [Link]

  • Wiley Online Library. (2020). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Trinuclear Iron Cluster. [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Oxopentanoic acid (FDB003366). [Link]

  • Semantic Scholar. (2015). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6- METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • ACS Publications. (2015). Silver-Catalyzed Decarboxylative Azidation of Aliphatic Carboxylic Acids. [Link]

  • eScholarship.org. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Phenyl-Substituted Keto Acids

Status: Operational Ticket ID: T-PK-992 Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Resolution of Asymmetry and Tailing in Phenyl-Substituted Keto Acid Analysis Executive Summary Analy...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-PK-992 Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Resolution of Asymmetry and Tailing in Phenyl-Substituted Keto Acid Analysis

Executive Summary

Analyzing phenyl-substituted keto acids (e.g., phenylpyruvic acid) presents a unique "perfect storm" of chromatographic challenges. Unlike standard small molecules, these analytes possess three distinct mechanisms that actively degrade peak shape: metal chelation , keto-enol tautomerism , and ionic interaction .

This guide moves beyond generic advice to address the specific chemical behaviors of this analyte class. It is designed to be a self-validating troubleshooting system—each step confirms or eliminates a specific root cause.

Part 1: Diagnostic Logic Workflow

Before altering your method, use this logic tree to isolate the root cause. This prevents "shotgun troubleshooting" where multiple variables are changed simultaneously, obscuring the true solution.

TroubleshootingFlow Start Symptom: Peak Tailing (As > 1.5) CheckAll Do ALL peaks tail, or only the Keto Acid? Start->CheckAll SystemIssue System/Column Failure (Void, Frit Blockage) CheckAll->SystemIssue All Peaks AnalyteIssue Analyte-Specific Issue CheckAll->AnalyteIssue Only Keto Acid TestEDTA Test: Add 0.1 mM EDTA to Mobile Phase AnalyteIssue->TestEDTA Chelation Cause: Metal Chelation (Interaction with Fe/Al) TestEDTA->Chelation Shape Improves TestTemp Test: Increase Column Temp by 10-15°C TestEDTA->TestTemp No Change Tautomer Cause: Keto-Enol Tautomerism TestTemp->Tautomer Shape Improves TestpH Test: Lower pH to < 2.5 (Suppress Ionization) TestTemp->TestpH No Change Silanol Cause: Silanol Interaction (Ionized Carboxyl) TestpH->Silanol Shape Improves

Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing in phenyl-substituted keto acids.

Part 2: Technical Support Modules (Q&A)
Module 1: The Metal Chelation Trap

Q: I am using a standard C18 column and acidic mobile phase, but my phenylpyruvic acid peak still tails severely. Why?

A: You are likely observing metal chelation , not standard silanol interaction. Phenyl-substituted keto acids possess an


-keto acid moiety that acts as a bidentate ligand. This structure binds strongly to trace metal ions (Iron, Aluminum) present in:
  • Stainless steel frits and column walls.

  • Corroded pump heads or tubing.

  • Silica support impurities (older "Type A" silica).

The Mechanism: The analyte effectively "sticks" to these metal sites, causing a dragging tail. This interaction is often stronger than the hydrophobic retention, leading to severe asymmetry (


).

Corrective Action:

  • Immediate Test: Spike your mobile phase with 0.1 mM EDTA (disodium salt). If peak shape dramatically improves, metal chelation is the culprit.

  • Long-term Fix: Switch to a PEEK-lined or Glass-lined column hardware. Standard stainless steel columns are often unsuitable for this specific analyte class unless the system is rigorously passivated.

Module 2: Keto-Enol Tautomerism

Q: My peak looks "split" or has a shoulder, almost like two co-eluting compounds. Is my sample impure?

A: Not necessarily. Phenylpyruvic acid exists in equilibrium between its keto and enol forms.[1]

  • In Solution: The equilibrium shifts based on solvent polarity.[2] In water, the keto form dominates; in organic solvents, the enol form is stabilized [1].

  • On Column: If the rate of interconversion between these forms is slower than the time it takes to travel through the column, you will see peak broadening or splitting (a "saddle" between two peaks).

Corrective Action:

  • Temperature Control: Increasing the column temperature (e.g., from 25°C to 40°C or 50°C) increases the rate of interconversion. This causes the two distinct states to "merge" into a single, sharper average peak [2].

  • Solvent Choice: Avoid storing samples in alcohols if possible; prepare fresh in the mobile phase starting buffer to minimize equilibrium shifts prior to injection.

Module 3: Ionization & Silanol Interactions

Q: What is the optimal pH for these compounds?

A: You must suppress the ionization of the carboxylic acid group. The


 of the carboxylic acid in phenylpyruvic acid is approximately 2-4  [3].
  • If pH > 3: The acid deprotonates (

    
    ). This negative charge interacts with any residual metals (stronger chelation) and is repelled by residual silanols (if deprotonated), but mostly it reduces retention and exposes the molecule to ionic drag.
    
  • If pH < 2.5: The acid is protonated (

    
    ). This is the neutral, hydrophobic form ideal for Reversed-Phase (RP) retention.
    

Corrective Action: Ensure your mobile phase pH is at least 1.5 units below the pKa . We recommend 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to maintain pH


 2.0–2.5. TFA is preferred here as it also pairs with residual silanols, masking them from the analyte.
Part 3: Experimental Protocols
Protocol A: System Passivation (De-Ironing)

Use this if EDTA improves your peak shape but you cannot use it permanently (e.g., LC-MS incompatibility).

Reagents: 30% Phosphoric Acid or 6N Nitric Acid (Note: Remove column before performing!).

  • Disconnect the analytical column and detector. Connect the injector outlet directly to waste with a union.

  • Flush the system with HPLC-grade water (20 mL).

  • Passivate by pumping the acid solution at 1 mL/min for 60 minutes. This strips accessible iron from the steel surfaces [4].

  • Rinse with water until pH returns to neutral (check with pH paper).

  • Reconnect the column and detector.

Protocol B: Mobile Phase Preparation for Chelation Suppression

Standard operating procedure for non-MS applications.

ComponentConcentrationRole
Organic Acetonitrile or MethanolElution strength
Aqueous Water (18 M

)
Base solvent
Buffer/Acid 0.1% Formic Acid (pH ~2.7)Suppress ionization
Additive 10 - 20 µM EDTA Mask trace metals

Step-by-Step:

  • Dissolve EDTA (free acid or disodium salt) in the aqueous portion before adding the organic modifier to prevent precipitation.

  • Filter through a 0.2 µm membrane.

  • Note: If using LC-MS, replace EDTA with Medronic Acid (5 µM) or use a bio-inert LC system, as EDTA suppresses MS ionization.

Part 4: Comparison of Column Hardware

The choice of column hardware is as critical as the stationary phase chemistry for keto acids.

Hardware MaterialSuitability for Keto AcidsRisk of TailingNotes
Standard Stainless Steel LowHigh Requires frequent passivation or mobile phase chelators.
PEEK-Lined Steel High LowBest for eliminating metal interactions without sacrificing pressure limits.
Glass-Lined HighLowFragile; pressure limits often lower than PEEK-lined.
"Bio-Inert" / Coated High LowModern surface chemistries (e.g., hybrid silica) reduce metal activity.
References
  • Hanai, K. et al. (1989). Keto-Enol Tautomerism and Vibrational Spectra of Phenylpyruvic Acids. Journal of Physical Chemistry.

  • Yamaji, T. & Saito, T. (2018).[3] Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences.

  • Master Organic Chemistry. (2010). Table of pKa Values.

  • MicroSolv Technology Corp. (2025). Definition of Passivating and Purging in HPLC.

  • Restek Corporation. (2023).[4] Methods for the Passivation of HPLC Instruments and Columns.

Sources

Optimization

Technical Support Center: Minimizing Impurities During 4-Methyl-2-oxo-4-phenylpentanoic Acid Oxidation

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-4-phenylpentanoic acid via the oxidation of its α-keto acid precursor, 4-methyl-2-oxo-4-phenylpe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-4-phenylpentanoic acid via the oxidation of its α-keto acid precursor, 4-methyl-2-oxo-4-phenylpentanoic acid. The focus of this document is to provide in-depth troubleshooting advice and frequently asked questions to enable the minimization of impurities and maximization of yield and purity.

Understanding the Core Reaction: The Haloform Mechanism

The oxidation of 4-methyl-2-oxo-4-phenylpentanoic acid is typically achieved through a haloform reaction, which is a specific oxidation reaction for methyl ketones or compounds that can tautomerize to a methyl ketone.[1][2] In this case, the substrate is an α-keto acid which, under basic conditions, undergoes cleavage. The reaction proceeds by using a halogen (e.g., chlorine, bromine, or iodine) in the presence of a base, such as sodium hydroxide.[3][4]

The reaction mechanism involves several key steps:

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the methyl group adjacent to the ketone, forming an enolate.[4]

  • Halogenation: The enolate, a potent nucleophile, attacks the diatomic halogen (e.g., Br₂), leading to the formation of an α-halo-ketone.[5][6] This process repeats two more times, with each successive halogenation being faster than the last due to the electron-withdrawing effect of the halogen, which increases the acidity of the remaining α-hydrogens.[7][8] This results in a tri-halogenated methyl group.

  • Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the tri-halomethyl ketone.[1][5]

  • Cleavage: The carbonyl reforms, leading to the cleavage of the carbon-carbon bond and the expulsion of a trihalomethyl anion (⁻CX₃), a stable leaving group. This step forms the carboxylic acid.[3][8]

  • Proton Transfer: An acid-base reaction occurs where the newly formed carboxylic acid protonates the trihalomethyl anion to generate the final carboxylate salt and the haloform (e.g., chloroform, bromoform).[1]

Understanding this mechanism is crucial as it informs the potential side reactions and the strategies to mitigate them.

Haloform_Mechanism cluster_start Starting Material cluster_steps Reaction Steps cluster_products Products Start 4-methyl-2-oxo-4-phenylpentanoic acid Enolate Enolate Formation Start->Enolate + OH⁻ Halogenation Successive α-Halogenation Enolate->Halogenation + 3X₂ Attack Nucleophilic Attack by OH⁻ Halogenation->Attack + OH⁻ Cleavage C-C Bond Cleavage Attack->Cleavage Protonation Proton Transfer Cleavage->Protonation Carboxylate 4-methyl-4-phenylpentanoic acid (as carboxylate salt) Cleavage->Carboxylate Haloform Haloform (CHX₃) Protonation->Haloform

Caption: Key stages of the haloform oxidation reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the oxidation of 4-methyl-2-oxo-4-phenylpentanoic acid.

Q1: My reaction is incomplete, and I still have a significant amount of starting material. What are the likely causes?

A1: Incomplete conversion is a common issue and can typically be traced back to three main factors: the oxidant, reaction temperature, or pH.

  • Insufficient Oxidant: The stoichiometry of the haloform reaction requires at least 3 equivalents of the halogen and 4 equivalents of the base. However, hypohalite solutions (e.g., sodium hypochlorite, NaOCl) can be unstable and degrade over time.

    • Recommendation: Always use a freshly prepared or recently titrated solution of the oxidizing agent. It is advisable to perform a small-scale trial to confirm the activity of the oxidant before committing the bulk of your material. Consider using a slight excess (e.g., 3.5-4 equivalents of halogen) to drive the reaction to completion.

  • Low Reaction Temperature: While exothermic, the reaction needs sufficient thermal energy to overcome the activation energy, especially for the initial enolization step.

    • Recommendation: The reaction is often initiated at 0-5 °C for controlled addition of the oxidant and then allowed to warm to room temperature or gently heated (e.g., to 40-50 °C) to ensure completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

  • Incorrect pH: The reaction requires a strongly basic medium to facilitate the deprotonation of the α-hydrogens.[4] If the pH is too low, the enolate will not form efficiently.

    • Recommendation: Ensure that the concentration of the base (e.g., NaOH) is sufficient to maintain a high pH throughout the reaction. The initial concentration of NaOH is typically in the range of 2-4 M.

Q2: I'm observing an unknown, less polar impurity by TLC that wasn't in my starting material. What could it be?

A2: The formation of a new, less polar impurity often points to a side reaction involving either over-halogenation or reactions on the aromatic ring.

  • α-Halogenation of the Carboxylate Product: While less likely, under harsh conditions, the product itself, 4-methyl-4-phenylpentanoic acid, could potentially undergo halogenation at the α-position to the newly formed carboxyl group. This is more prevalent in acid-catalyzed halogenations but can sometimes occur under basic conditions if the enolate of the product forms.

  • Aromatic Ring Halogenation: The phenyl group can undergo electrophilic halogenation, especially if the reaction conditions become acidic locally or if a reactive halogenating species is present. This is less common under basic conditions but can occur.

    • Recommendation: Maintain strict temperature control. Add the halogenating agent or hypohalite solution slowly and sub-surface to ensure rapid mixing and avoid localized high concentrations. Ensure the reaction mixture remains basic throughout the addition.

Caption: A workflow for troubleshooting common oxidation issues.

Q3: My final product has a low yield and appears to be contaminated with the starting material. How can I improve the purification?

A3: This is a classic purification challenge when separating an acidic product from a neutral (or weakly acidic) starting material. An acid-base extraction is the most effective method.[10]

  • Inefficient Extraction: The carboxylate salt of the product is water-soluble, while the starting keto-acid is more soluble in organic solvents. If the pH of the aqueous phase during extraction is not high enough, the product will not be fully deprotonated and will remain in the organic layer. Conversely, during the acidification step to precipitate the product, if the pH is not low enough, the product will remain dissolved in the aqueous phase as the salt.

    • Recommendation: After the reaction, quench and dilute with an organic solvent (e.g., methyl tert-butyl ether, MTBE, or dichloromethane). Extract the mixture with a base (e.g., 1-2 M NaOH). This will pull the carboxylate product into the aqueous layer, leaving the unreacted starting material and neutral impurities in the organic layer. Separate the layers. To recover the product, cool the aqueous layer in an ice bath and acidify slowly with a strong acid (e.g., concentrated HCl or H₂SO₄) to a pH of ~1-2. The carboxylic acid product should precipitate out.

  • Emulsion Formation: Vigorous shaking during extraction can lead to emulsions, trapping the product and making separation difficult.

    • Recommendation: If an emulsion forms, try adding brine (saturated NaCl solution) to break it. Gentle, repeated inversions of the separatory funnel are often more effective than vigorous shaking.[11]

Frequently Asked Questions (FAQs)

Q1: Which halogen is best for this reaction: chlorine, bromine, or iodine?

A1: Sodium hypochlorite (NaOCl, essentially from bleach) and sodium hypobromite (NaOBr, typically formed in situ from Br₂ and NaOH) are most commonly used for preparative scale synthesis.[1]

  • NaOCl: Is inexpensive and readily available. The resulting chloroform byproduct is volatile and easily removed.

  • NaOBr: Is often more reactive than NaOCl and can lead to faster reaction times. The bromoform byproduct is less volatile.

  • Iodine: Is typically used for the "iodoform test," which is an analytical test for methyl ketones, as iodoform (CHI₃) is a bright yellow precipitate.[4] It is less commonly used for large-scale synthesis due to the higher cost and atomic weight of iodine.

Q2: What is the optimal temperature and reaction time?

A2: There is a trade-off between reaction rate and impurity formation.

  • Temperature: A common strategy is to add the oxidant at a low temperature (0-10 °C) to control the initial exotherm. After the addition is complete, the reaction is often stirred at room temperature (20-25 °C) for several hours (e.g., 2-12 hours) until completion is confirmed by TLC or HPLC. Gentle heating (40-50 °C) can be used to accelerate slow reactions, but this may increase the risk of side products.

  • Reaction Time: This is highly dependent on the scale, temperature, and reactivity of the specific reagents. It is crucial to monitor the reaction's progress rather than relying on a fixed time.

Q3: How can I effectively monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is a simple and effective method.

  • TLC System: A typical mobile phase would be a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. For example, a 70:30 mixture of hexanes:ethyl acetate.

  • Visualization: The spots can be visualized under a UV lamp (254 nm). The starting material (a ketone) will be less polar than the product (a carboxylic acid). Therefore, the product will have a lower Rf value (it will travel less distance up the plate) than the starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q4: What are the best practices for ensuring the safety of this reaction?

A4: The haloform reaction is exothermic and involves corrosive and hazardous materials.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood. Halogens and haloforms are toxic and volatile.

  • Controlled Addition: Add the oxidant solution slowly to a well-stirred solution of the starting material to manage the exotherm. An ice bath should be readily available for cooling.

  • Quenching: After the reaction is complete, it is important to quench any excess oxidant. This can be done by adding a reducing agent, such as a saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), until the characteristic color of the halogen is no longer present.

Key Experimental Protocols

Protocol 1: Oxidation using Sodium Hypochlorite

This protocol is a representative procedure. Quantities should be adjusted based on the specific scale and stoichiometry.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-methyl-2-oxo-4-phenylpentanoic acid (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (4.0 eq). Cool the flask in an ice-water bath to 0-5 °C.

  • Oxidant Addition: Slowly add a commercial sodium hypochlorite solution (e.g., 10-15% available chlorine, ~3.5 eq) via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC every hour. The reaction is typically complete within 2-6 hours.

  • Quench: Once the starting material is consumed, cool the mixture back to 0-5 °C and slowly add a saturated aqueous solution of sodium bisulfite until a test with potassium iodide-starch paper indicates no remaining oxidant.

  • Work-up: Proceed to the purification protocol.

Protocol 2: Purification by Acid-Base Extraction and Crystallization
  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an organic solvent like MTBE (2-3 volumes of the reaction mixture). Gently mix and separate the layers. The aqueous layer contains the product as its sodium salt.

  • Wash: Wash the organic layer once with a small amount of 1 M NaOH to recover any remaining product. Combine this aqueous wash with the main aqueous layer. Discard the organic layer which contains neutral impurities.

  • Precipitation: Cool the combined aqueous layers in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid (~37%) until the pH of the solution is 1-2. A white precipitate of 4-methyl-4-phenylpentanoic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid product under vacuum at a temperature not exceeding 50 °C to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of heptane and ethyl acetate.[12]

Analytical Methods for Purity Assessment

Ensuring the purity of the final product is critical. Several analytical techniques can be employed.

TechniqueInformation ProvidedKey Considerations
HPLC (High-Performance Liquid Chromatography) Provides quantitative purity data (e.g., area percent). Can separate closely related impurities.[13]A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% trifluoroacetic acid) is typically effective. UV detection at ~210-220 nm is suitable for the carboxyl group and phenyl ring.
¹H NMR (Proton Nuclear Magnetic Resonance) Confirms the structure of the desired product and can detect and identify impurities if they are present in sufficient quantity (>1%).The absence of the characteristic singlet for the methyl ketone protons of the starting material is a key indicator of reaction completion.
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirms the molecular weight of the product and can help in identifying the mass of unknown impurities.[14]Useful for identifying the molecular formulas of byproducts observed in the HPLC analysis.

References

  • Mechanism with hypohalite in haloform reaction - Chemistry Stack Exchange. (2019, February 26). Chemistry Stack Exchange. [Link]

  • Haloform Reaction of Methyl Ketones - Master Organic Chemistry. (2020, August 26). Master Organic Chemistry. [Link]

  • 6.2 Halogenation of the α-Carbon – Organic Chemistry II - KPU Pressbooks. KPU Pressbooks. [Link]

  • Aldehydes and Ketones Haloform Reaction Important Concepts and Tips for NEET. (2022, August 24). Vedantu. [Link]

  • Haloform Reaction -Oxidation Of Aldehydes & Ketones With Sodium Hypohalite - YouTube. (2021, December 19). YouTube. [Link]

  • Ketone halogenation - Wikipedia. Wikipedia. [Link]

  • (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • Haloform Reaction - Chemistry Steps. (2020, April 10). Chemistry Steps. [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. (2017, December 15). ACG Publications. [Link]

  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. (2022, April 19). Study Mind. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). UBC. [Link]

  • mechanism of alpha-halogenation of ketones - YouTube. (2019, January 9). YouTube. [Link]

  • your trusted partner in high purity raw materials testing and analytical services - EAG Laboratories. EAG Laboratories. [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for Phenylpentanoic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to go beyond basic standard operating procedures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to go beyond basic standard operating procedures. When synthesizing phenylpentanoic acid derivatives—critical intermediates for cardiovascular APIs such as cholesterol absorption inhibitors—temperature is not merely an environmental condition; it is the primary vector for reaction selectivity and mechanistic control[1].

This guide establishes self-validating systems : you will not proceed to subsequent synthetic steps based on time alone, but rather through analytical checkpoints that confirm the thermodynamic requirements of the reaction have been met.

Part 1: Standardized Experimental Protocols

The synthesis of 5-phenylpentanoic acid (5-phenylvaleric acid) and its chiral derivatives requires strict thermal discipline. Below are the field-proven methodologies for two primary synthetic routes.

Protocol A: Knoevenagel Condensation & Catalytic Hydrogenation

This route is highly scalable but prone to thermal overshoot, which can drastically alter the impurity profile[1].

Step 1: Reagent Charging & Complexation Charge 3-phenylpropanal (1.0 eq) and malonic acid (1.2 eq) into a jacketed reactor. Add pyridine (3.0 eq) as the base catalyst[1]. Causality: Pyridine facilitates the initial deprotonation of malonic acid. At room temperature, the reaction remains kinetically stagnant.

Step 2: Thermal Activation (Condensation) Gradually heat the internal mixture to an optimal window of 88 °C to 115 °C [1]. Causality: This specific thermal window provides the exact activation energy required for the condensation and subsequent decarboxylation to form 5-phenyl-2-pentenoic acid. Validation: Maintain temperature and stir for 3–4 hours. Do not proceed until gas chromatography (GC) confirms the complete disappearance of 3-phenylpropanal[1].

Step 3: Catalytic Hydrogenation Cool the reaction mixture, extract the intermediate, and transfer to a hydrogenation vessel. Add 10% Pd/C catalyst (0.01% by weight)[1]. Pressurize with H₂ and strictly maintain the temperature at 45 °C [1]. Validation: Monitor via GC. Once the alkene intermediate disappears, cool the reactor immediately to prevent over-reduction of the aromatic ring, filter over Celite, and concentrate under reduced pressure[1].

Protocol B: Asymmetric Aldol Addition for (3S)-Hydroxy Derivatives

For stereospecific derivatives like (3S)-hydroxy-5-phenylpentanoic acid, cryogenic control is mandatory to maintain enantiomeric excess (ee)[2].

Step 1: Enolate Formation To a stirred solution of (R)-acetyloxazolidinone in CH₂Cl₂ under nitrogen, add 1.0 M TiCl₄ at −78 °C . After 10 minutes, add i-Pr₂NEt and stir for 1 hour at the same temperature[2]. Causality: The titanium enolate forms a highly ordered Zimmerman-Traxler transition state. Any thermal fluctuation here will break the chelation, destroying diastereoselectivity.

Step 2: Aldol Addition Add 3-phenylpropanal dropwise. Maintain strictly at −78 °C for 5 hours before allowing the system to warm to room temperature overnight[2]. Validation: Quench with saturated ammonium chloride only after the overnight warming period ensures complete conversion[2].

Part 2: Process Logic & Workflow Visualization

The following diagram maps the thermodynamic pathways of the Knoevenagel condensation route. Notice how thermal deviations directly dictate the mechanistic outcome.

G Start Raw Materials: 3-Phenylpropanal + Malonic Acid Condensation Knoevenagel Condensation (Pyridine Base) Start->Condensation TempLow T < 80 °C Kinetic Stagnation Condensation->TempLow Insufficient Heat TempOpt T = 88–115 °C Thermodynamic Control Condensation->TempOpt Optimal Heating TempHigh T > 150 °C Thermal Degradation Condensation->TempHigh Overheating TempLow->Condensation Re-heat Intermediate 5-Phenyl-2-pentenoic acid (High Purity) TempOpt->Intermediate OilyImpurity Oily Byproducts (Low Selectivity) TempHigh->OilyImpurity Hydrogenation Catalytic Hydrogenation (Pd/C, 45 °C) Intermediate->Hydrogenation Product 5-Phenylpentanoic Acid Target API Intermediate Hydrogenation->Product

Workflow of temperature-dependent synthesis for 5-phenylpentanoic acid.

Part 3: Quantitative Data & Temperature Profiling

To further illustrate the causality of temperature on the Knoevenagel condensation, reference the profiling data below. This table serves as a diagnostic tool to cross-reference your physical yields against your thermal parameters.

Thermal ConditionReaction TimeMechanistic OutcomePhysical State of Crude
< 80 °C > 12 hIncomplete decarboxylation; kinetic stagnation.Mixed unreacted solids
88 °C – 115 °C 3 – 4 hOptimal condensation; high regioselectivity[1].High-purity solid (Easily Purified)
> 150 °C < 1 hThermal override; oligomerization and loss of selectivity[1].Intractable, dark oil

Part 4: Troubleshooting & FAQs

Q: During the condensation of 3-phenylpropanal and malonic acid, my product is a dark, highly impure oily substance that resists crystallization. How can I fix this? A: This is a classic symptom of thermal overshoot. While the condensation can technically occur at temperatures up to 150 °C, operating at or above this threshold significantly decreases reaction selectivity[1]. The excess thermal energy promotes oligomerization of the aldehyde and non-specific degradation, yielding an intractable oil[1]. Corrective Action: Strictly control the internal temperature between 88 °C and 115 °C. Using 3 equivalents of pyridine as a base ensures the reaction completes within 4 hours at 115 °C without requiring excessive thermal forcing[1].

Q: I am attempting a Friedel-Crafts acylation followed by a Wolff-Kishner reduction to synthesize 5-phenylvaleric acid. The reduction step is stalling. What are the critical thermal parameters? A: For the Wolff-Kishner reduction of the 4-benzoylbutyric acid intermediate (using hydrazine hydrate and KOH in diethylene glycol), the temperature must be raised significantly (typically >150 °C to reflux)[3]. This extreme heat is mechanically required to allow for the decomposition of the hydrazone intermediate and the subsequent evolution of nitrogen gas[3]. Failure to reach the decomposition temperature will stall the reaction entirely at the hydrazone stage.

Q: During the synthesis of (3S)-hydroxy-5-phenylpentanoic acid derivatives, deprotection of the TBS ether with TBAF yields a complex mixture instead of the clean product. Is this a temperature issue? A: While temperature plays a role, the root cause is mechanistic. Shortly after desilylation with TBAF in THF, the exposed β-hydroxy ketone system becomes highly susceptible to base-catalyzed retro-aldol cleavage and dehydration[2]. Corrective Action: Strictly control the temperature (do not exceed room temperature) and consider using buffered desilylation conditions (e.g., TBAF buffered with acetic acid) to prevent the accumulation of the highly basic alkoxide intermediate that drives the retro-aldol pathway[2].

Q: Can I shorten the reaction time for the asymmetric aldol addition by raising the temperature early? A: Absolutely not. The reaction mixture must be maintained at −78 °C for at least 5 hours after the addition of 3-phenylpropanal[2]. Premature warming disrupts the highly ordered transition state coordinated by TiCl₄, leading to a drastic drop in diastereomeric excess and promoting unwanted side reactions.

References
  • Source: google.
  • Source: benchchem.
  • Title: Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)

Sources

Optimization

overcoming steric hindrance in 4-methyl-2-oxo-4-phenylpentanoic acid reactions

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Division.[1] Below is the technical support guide for 4-methyl-2-oxo-4-phenylpentanoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Division.[1]

Below is the technical support guide for 4-methyl-2-oxo-4-phenylpentanoic acid . This guide is structured to address the specific steric and electronic challenges posed by the quaternary center at C4, which significantly impacts reactivity at the C2


-keto position.

Ticket ID: #STERIC-4M2OPP Status: Open Severity: High (Synthesis Bottleneck)[1][2]

Molecule Profile & Core Challenge

Compound: 4-methyl-2-oxo-4-phenylpentanoic acid IUPAC: 4-methyl-2-oxo-4-phenylpentanoic acid Structure: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


[1][2][3]

The Technical Bottleneck: The reactivity of this


-keto acid is dominated by the C4 quaternary center  (containing Methyl and Phenyl groups).[1] Although C4 is 

to the ketone (C2), the neopentyl-like steric bulk creates a "conformationally locked" pocket.[1][2] This shields the C2 carbonyl from nucleophilic attack (e.g., during reductive amination or condensation) and promotes side reactions like oxidative decarboxylation due to the stability of the resulting radical/anion at the benzylic position.

Troubleshooting & Diagnostics (Q&A)

Scenario A: Reductive Amination Stalls (Yield < 20%)

User Report: "I am trying to convert the keto acid to the corresponding amino acid using


 and ammonium acetate, but I mostly recover starting material."

Root Cause: Standard reductive amination relies on the equilibrium formation of an imine/iminium intermediate.[4] The bulky Phenyl/Methyl group at C4 prevents the amine from approaching the C2 ketone effectively, shifting the equilibrium heavily toward the starting ketone. Standard borohydrides then reduce the ketone to the


-hydroxy acid (side product) or do nothing.[1][2]

Corrective Protocol: You must force the imine formation thermodynamically before adding the reductant.

  • Step 1: Dehydration Agent. Use Titanium(IV) isopropoxide (

    
    ).[1][2] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.
    
  • Step 2: Pre-activation. Do not mix everything in one pot immediately.[1] Stir the ketone + amine +

    
     for 6–12 hours before adding the reducing agent.
    
  • Step 3: Solvent Switch. Switch from Methanol (protic) to THF or Dichloroethane (aprotic) for the imine formation step to prevent solvation shells from adding further steric bulk.[1][2]

Scenario B: Spontaneous Decarboxylation

User Report: "During workup or heating, I observe gas evolution and loss of the carboxyl group. The mass spec shows a product mass of M-44."[2]

Root Cause:


-keto acids are prone to oxidative decarboxylation.[1] In this specific molecule, the C4-phenyl group stabilizes the radical/anion formed after decarboxylation (via through-bond induction or if the mechanism involves fragmentation), making the energy barrier for 

loss lower than typical aliphatic keto acids.[1][2]

Corrective Protocol:

  • Temperature Limit: Never exceed 60°C. If heating is required for condensation, use microwave irradiation (short bursts) rather than prolonged oil bath heating.[1][2]

  • Atmosphere: Strictly exclude oxygen.[1] Oxidative decarboxylation is accelerated by

    
    .[1] Run all reactions under Argon.[1]
    
  • pH Control: Avoid highly acidic aqueous workups. The free acid is less stable than its carboxylate salt. Store and work up as the sodium or lithium salt where possible.

Scenario C: Poor Enantioselectivity in Asymmetric Reduction

User Report: "Using chiral hydrogenation catalysts, I am getting low ee% (enantiomeric excess)."

Root Cause: The "lock-and-key" fit required for chiral induction is disrupted.[1][2] The bulky C4 group forces the molecule into a rigid conformation that may not align well with standard ligand pockets (e.g., BINAP).[1]

Corrective Protocol:

  • Ligand Class: Switch to Josiphos or Walphos type ligands. These ferrocenyl-based ligands have wider "bite angles" and flexible pockets that accommodate bulky

    
    -substituents better than rigid BINAP systems.[1]
    
  • Pressure: Increase

    
     pressure to >50 bar. Higher pressure increases the rate of the desired hydrogenation relative to the background non-selective reduction or decomposition.
    

Validated Experimental Protocols

Protocol 1: Sterically Demanding Reductive Amination

This protocol uses Titanium(IV) isopropoxide to overcome the C4 steric barrier.[1][2]

Reagents:

  • Substrate: 1.0 eq

  • Amine (e.g., Benzylamine): 1.2 eq[1][2]

  • 
    : 1.5 eq[1][2]
    
  • 
    : 2.0 eq[1][2]
    
  • Solvent: Dry THF

Workflow:

  • Complexation (Critical): In a flame-dried flask under Argon, dissolve Substrate (1.0 eq) and Amine (1.2 eq) in dry THF.

  • Activation: Add

    
     (1.5 eq) dropwise. The solution may turn slightly yellow/orange.
    
  • Equilibrium Shift: Stir at ambient temperature for 12 hours .

    • Self-Validation Checkpoint: Take an aliquot for IR spectroscopy.[1] Look for the disappearance of the ketone peak (

      
      ) and appearance of the imine stretch (
      
      
      
      ).[1][2] Do not proceed until this shift is observed.
  • Reduction: Cool to 0°C. Add

    
     (2.0 eq) followed strictly by dropwise addition of MeOH (to solubilize the borohydride). Stir for 2 hours.
    
  • Quench: Pour into 1M

    
    . A white precipitate (
    
    
    
    ) will form.[1][2] Filter through Celite.[1]
Protocol 2: Microwave-Assisted Condensation (Knoevenagel)

For coupling the ketone with active methylene compounds without thermal decarboxylation.[1][2]

Parameters:

Parameter Setting Reason
Power Dynamic (Max 150W) Prevents hot spots that trigger decarboxylation.[1][2]
Temp 55°C Below the thermal decomposition threshold.[1]
Solvent Ethanol/Piperidine Piperidine acts as both base and nucleophilic catalyst.[1]

| Time | 10-20 mins | Short exposure minimizes side reactions.[1] |

Diagnostic Logic Pathways (Visualized)

The following diagram illustrates the decision logic for troubleshooting reactions with this specific substrate.

G Start Start: Reaction Failure CheckProduct Analyze Crude Mixture (LCMS / NMR) Start->CheckProduct Result_SM Result: Mostly Starting Material CheckProduct->Result_SM No Conversion Result_Decarb Result: Product Mass - 44 (Decarboxylation) CheckProduct->Result_Decarb Mass Loss Result_Side Result: Hydroxy Acid (Direct Reduction) CheckProduct->Result_Side Wrong Product Action_SM Issue: Steric Blocking of Nucleophile Action: Use Ti(OiPr)4 or Lewis Acid Increase reaction time Result_SM->Action_SM Action_Decarb Issue: Thermal Instability Action: Lower Temp < 60°C Switch to Microwave Result_Decarb->Action_Decarb Action_Side Issue: Chemoselectivity Action: Pre-form Imine (2-step) Use weaker reductant (NaBH(OAc)3) Result_Side->Action_Side Validation Validation Checkpoint: IR: 1640 cm-1 (Imine) No gas evolution Action_SM->Validation Action_Decarb->Validation Action_Side->Validation

Caption: Troubleshooting logic tree for 4-methyl-2-oxo-4-phenylpentanoic acid reactions, linking symptoms (LCMS data) to steric/electronic root causes.

References

  • Reductive Amination of Hindered Ketones

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6]

    • Source: The Journal of Organic Chemistry (ACS).[1]

    • URL:[Link][1][2]

  • Synthesis of Phenyl-Substituted Keto Acids

    • Title: Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids.
    • Source: Iran J Pharm Res (via NCBI).[1]

    • URL:[Link][1][2][7]

  • Titanium-Mediated Amination

    • Title: Titanium(IV) Isopropoxide-Mediated Reductive Amination.[1][2]

    • Source: Synlett (Thieme).[1]

    • Context: Standard protocol adaptation for sterically encumbered substrates.[1]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methyl-2-Oxo-4-Phenylpentanoic Acid by Column Chromatography

Welcome to the dedicated technical support guide for the purification of 4-methyl-2-oxo-4-phenylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 4-methyl-2-oxo-4-phenylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming the unique challenges associated with the column chromatography of this α-keto acid. Here, we move beyond simple protocols to explain the scientific principles behind each step, empowering you to troubleshoot effectively and optimize your purification strategy.

Core Principles: Understanding the Molecule

4-Methyl-2-oxo-4-phenylpentanoic acid is characterized by three key functional groups that dictate its chromatographic behavior: a carboxylic acid, an α-keto group, and a phenyl ring.

  • Acidity (Carboxylic Acid): The carboxylic acid group (pKa typically ~4-5) is the most significant driver of its behavior on standard silica gel. In its ionized (deprotonated) carboxylate form, the molecule is highly polar and will either bind irreversibly to silica or streak badly. Suppressing this ionization is critical for successful purification.[1][2]

  • Polarity (Keto Group): The ketone and carboxylic acid groups make the molecule moderately polar.

  • Hydrophobicity (Phenyl and Alkyl Groups): The phenyl ring and the methyl groups contribute non-polar character, allowing for separation based on hydrophobic interactions.[3]

Successful purification hinges on balancing these characteristics to achieve differential migration between the target compound and its impurities.

Frequently Asked Questions (FAQs)

Here we address common questions and issues encountered during the purification of 4-methyl-2-oxo-4-phenylpentanoic acid.

Q1: What is the best stationary phase for this purification?

For most applications, standard silica gel (SiO₂, 60 Å pore size, 40-63 µm particle size) is the most effective and economical choice. Its surface is covered in silanol groups (Si-OH), which are weakly acidic and act as hydrogen bond donors and acceptors.

Causality: The key to using silica gel successfully for an acidic compound like this is to control the ionization state of the carboxylic acid. The slightly acidic nature of the silica surface can interact strongly with the polar keto and carboxylic acid groups.[4] If the compound ionizes, it will bind very strongly, leading to poor elution and peak tailing.

Q2: How do I select the optimal mobile phase (eluent)?

The ideal mobile phase must accomplish two things: 1) move your target compound at an appropriate rate down the column, and 2) differentiate it from impurities.

Step 1: TLC Analysis Before any column is run, Thin Layer Chromatography (TLC) is mandatory. The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 .[5] This Rf provides the best balance for separation on a column.

Step 2: Choosing Solvents A common and effective starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.

  • Non-polar: Hexanes or Heptane

  • Polar: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step 3: The Critical Additive - Acidification To ensure the carboxylic acid remains protonated (neutral), a small amount of acid must be added to the mobile phase.[1][6]

  • Recommended Additive: Add 0.1% to 1% acetic acid or formic acid to your chosen eluent mixture.

Why is this necessary? Without the acid modifier, your compound will engage in strong, and often irreversible, ionic interactions with the silica gel's silanol groups. This leads to significant peak tailing, where the compound slowly "leaks" down the column instead of moving in a tight band.[7] By keeping the mobile phase acidic, you create an environment where the carboxylic acid is consistently in its neutral, less polar form, allowing it to elute properly.[1]

Q3: My compound is streaking badly on the TLC plate and the column. What's wrong?

Streaking is the most common problem when purifying carboxylic acids and is almost always caused by one of two issues:

  • Ionization: As discussed in Q2, the compound is likely deprotonating and interacting too strongly with the stationary phase.

    • Solution: Add 0.1-1% acetic or formic acid to your eluent system. This is the most effective remedy.[7]

  • Column Overload: You have loaded too much crude material onto the column.

    • Solution: A good rule of thumb is to use a mass ratio of crude material to silica gel of 1:30 to 1:50.[5] For a difficult separation, this ratio may need to be increased to 1:100. Overloading saturates the stationary phase, preventing the establishment of the equilibrium needed for sharp bands.

Q4: The compound won't elute, even with a high concentration of polar solvent. Why?

This is a classic symptom of irreversible binding, often due to a fundamental mismatch between the sample and the conditions.

  • Potential Cause 1: Lack of Acid Modifier: Without an acidic additive in the eluent, the carboxylate anion can bind so strongly to the silica that even highly polar solvents cannot displace it.

    • Solution: Repack the column and prepare a new mobile phase containing 0.1-1% acetic or formic acid.

  • Potential Cause 2: Inappropriate Sample Loading: If the sample was dissolved in a highly polar solvent (like methanol) for loading, it can crash out of solution upon meeting the non-polar mobile phase at the top of the column, causing precipitation and clogging.

    • Solution: Always dissolve your crude sample in the minimum amount of the mobile phase itself or a solvent of similar or lower polarity. If solubility is an issue, consider "dry loading" (see protocol below).

Q5: How can I improve separation from a very close-eluting impurity?

When impurities have similar polarity to your target compound, fine-tuning is required.

  • Optimize Solvent Strength: Perform a detailed TLC study with very small changes in solvent ratio (e.g., 85:15 Hex/EtOAc vs. 83:17 Hex/EtOAc).

  • Change Solvent Selectivity: Swap one of the eluent components for another of similar polarity but different chemical nature. For example, if you are using Hexanes/Ethyl Acetate, try substituting Dichloromethane/Ethyl Acetate. Different solvents interact with the compound and stationary phase in unique ways, which can alter the relative separation of components.[3]

  • Use a Gradient Elution: Start with a less polar mobile phase to allow the non-polar impurities to elute first. Then, gradually and slowly increase the polarity of the mobile phase to elute your target compound, leaving more polar impurities behind.[8]

Detailed Experimental Protocol

This protocol provides a robust, self-validating workflow for the purification of 4-methyl-2-oxo-4-phenylpentanoic acid.

Preparation and TLC Analysis
  • Dissolve Crude Sample: Prepare a stock solution of your crude material in a suitable solvent (e.g., ethyl acetate).

  • TLC Screening: Spot the solution on at least three TLC plates. Develop each plate in a different solvent system. A good starting point is:

    • Plate 1: 90:10 Hexanes:EtOAc + 0.5% Acetic Acid

    • Plate 2: 80:20 Hexanes:EtOAc + 0.5% Acetic Acid

    • Plate 3: 70:30 Hexanes:EtOAc + 0.5% Acetic Acid

  • Select Eluent: Choose the system where the target compound has an Rf of ~0.3 and is well-separated from major impurities. Prepare a sufficient volume of this eluent for the entire column run.

Column Packing (Wet Slurry Method)
  • Setup: Secure a glass chromatography column vertically. Ensure the stopcock is closed. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[8]

  • Prepare Slurry: In a beaker, add the calculated amount of silica gel (e.g., 40g for 1g of crude material). Add your chosen eluent and stir to create a uniform slurry with no clumps.

  • Pack Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles. Never let the solvent level drop below the top of the silica bed.

  • Equilibrate: Once packed, add a final layer of sand to the top and wash the column with 2-3 column volumes of the eluent to ensure it is fully equilibrated.

Sample Loading (Dry Loading Method)

Dry loading is superior for samples with limited solubility in the mobile phase and ensures a very narrow starting band.

  • Adsorb Sample: Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM or EtOAc). Add 2-3 times the mass of silica gel to this solution.

  • Evaporate Solvent: Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.

  • Load Column: Drain the eluent to the top of the sand layer in your packed column. Carefully add the dry-loaded sample as an even layer on top of the sand.

  • Finalize: Gently add a final, thin protective layer of sand over your sample.

Elution and Fraction Collection
  • Begin Elution: Carefully fill the column with the mobile phase. Open the stopcock and apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.

  • Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 40g column).

  • Monitor Progress: Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate to track the elution of your compound and identify where the separation occurs.

  • Combine and Isolate: Once the pure fractions are identified, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified 4-methyl-2-oxo-4-phenylpentanoic acid.

Visual Workflow and Troubleshooting

General Purification Workflow

The following diagram outlines the logical flow of the entire purification process, from initial analysis to the final isolated product.

Purification_Workflow cluster_prep Preparation & Planning cluster_execution Column Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis to Find Eluent (Rf ≈ 0.3) Crude->TLC Pack Pack Column with Silica Gel TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Acidified Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Compound Evap->Pure

Caption: Workflow for purifying 4-methyl-2-oxo-4-phenylpentanoic acid.

Troubleshooting Decision Tree: Poor Separation

Use this logical diagram to diagnose and solve issues related to poor separation between your target compound and impurities.

Troubleshooting_Separation Start Problem: Poor Separation Check_TLC Review Initial TLC Data Start->Check_TLC Rf_Issue Rf too high/low? Check_TLC->Rf_Issue Elution Speed Streaking Streaking / Tailing? Check_TLC->Streaking Peak Shape Overlapping Bands Overlap? Check_TLC->Overlapping Resolution Adjust_Polarity Adjust Eluent Polarity Rf_Issue->Adjust_Polarity Yes Add_Acid Add 0.5% Acetic Acid to Eluent Streaking->Add_Acid Yes Check_Load Column Overloaded? Streaking->Check_Load No Change_Selectivity Change Solvent System (e.g., DCM/EtOAc) Overlapping->Change_Selectivity Yes Check_Load->Add_Acid No Reduce_Load Reduce Sample Load (1:50 ratio) Check_Load->Reduce_Load Yes Use_Gradient Use Slow Gradient Elution Change_Selectivity->Use_Gradient If still poor

Caption: Decision tree for troubleshooting poor separation issues.

Quantitative Data Summary

Table 1: Recommended Starting Solvent Systems

This table provides starting points for mobile phase selection based on preliminary TLC analysis. Always add 0.1-1% acetic or formic acid to the final mixture.

Observed TLC RfRecommended ActionStarting Column Eluent (Hexanes:Ethyl Acetate)
> 0.6Decrease Polarity95:5
0.4 - 0.6Slightly Decrease Polarity90:10
0.2 - 0.4 Optimal Range 85:15 or 80:20
< 0.2Increase Polarity70:30
At BaselineSignificantly Increase Polarity50:50
Table 2: Troubleshooting Quick Guide
ProblemPotential CauseRecommended Solution(s)
Peak Tailing Compound ionization on silica.Add 0.1-1% acetic/formic acid to the mobile phase.[6][7]
Column overload.Reduce sample load; aim for a 1:50 mass ratio of sample to silica.[5]
No Elution Mobile phase not polar enough.Gradually increase the percentage of the polar solvent.
Irreversible binding (no acid modifier).Re-run with an acidified mobile phase.
Poor Separation Incorrect mobile phase polarity.Re-optimize eluent polarity using TLC to achieve an Rf of 0.2-0.4.[5]
Poor column packing (channeling).Repack the column carefully, ensuring an even bed.
Cracked Column Bed Silica bed ran dry.Never let the solvent level drop below the top of the silica.
Heat generated from solvent interaction.Pack the column slowly; for highly exothermic solvents, pre-wet silica.

References

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Ang, P. S., & Abas, F. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. Molecules, 27(15), 5039. [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • ResearchGate. (2017, April 11). Selection of a stationary phase for the chromatographic separation of organic acids obtained from bioglycerol oxidation. [Link]

  • Stoll, D. R. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC. [Link]

  • PubChem. 4-Methyl-2-oxovaleric acid. [Link]

  • Song, M. X., Deng, X. Q., Wei, Z. Y., Zheng, C. J., Wu, Y., An, C. S., & Piao, H. R. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian journal of pharmaceutical research : IJPR, 14(1), 89–96. [Link]

  • Darko, E., & Thurbide, K. B. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. [Link]

  • Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • Biotechnology for Biofuels. (n.d.). Biotechnological production of alpha-keto acids: Current status and perspectives. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • ResearchGate. (n.d.). The separation of analytes with carboxylic acid on the columns. Mobile phase. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • ResearchGate. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. [Link]

  • Shimadzu. Analytical Methods for Organic Acids. [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • ResearchGate. (n.d.). Scheme of the separation and purification for different ratios of keto.... [Link]

  • Shodex. (n.d.). 3. Troubleshooting for Increased Pressure. [Link]

  • PubMed. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. [Link]

  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • PubChemLite. 4-methyl-2-oxo-4-phenylpentanoic acid (C12H14O3). [Link]

  • ResearchGate. (n.d.). 5 questions with answers in KETO ACIDS | Science topic. [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. [Link]

  • Journal of Student Research. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Organic Syntheses. (n.d.). is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). [Link]

  • PubMed Central. (n.d.). Advances and challenges in the treatment of branched-chain amino/keto acid metabolic defects. [Link]

  • PubChem. 4-Methyl-4-phenylpentanoic acid. [Link]

  • MDPI. (2012, April 17). Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Google Patents. JPH09323954A - Process for producing (±) 2- [4- (2-oxocyclopentylmethyl) phenyl] propionic acid and salts thereof.
  • Quora. (2025, January 15). What are the common challenges faced in peptide purification using chromatography?. [Link]

Sources

Reference Data & Comparative Studies

Validation

reference standards for 4-methyl-2-oxo-4-phenylpentanoic acid purity

Comparative Guide: Reference Standards and Purity Determination for 4-Methyl-2-oxo-4-phenylpentanoic Acid Executive Summary 4-Methyl-2-oxo-4-phenylpentanoic acid (CAS: 217195-70-5) is a critical α-keto acid intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reference Standards and Purity Determination for 4-Methyl-2-oxo-4-phenylpentanoic Acid

Executive Summary

4-Methyl-2-oxo-4-phenylpentanoic acid (CAS: 217195-70-5) is a critical α-keto acid intermediate utilized in the synthesis of advanced non-steroidal anti-inflammatory drugs (NSAIDs), specifically in the development of tetrahydronaphthalene and quinoline derivatives[1]. In pharmaceutical synthesis, the α-keto moiety of this compound is frequently subjected to stereoselective transformations—such as trifluoromethylation using Ruppert's reagent—to generate chiral tertiary alcohols[1]. Because downstream enantiomeric purity and overall API yield are highly dependent on the quality of this starting material, utilizing a rigorously certified reference standard is non-negotiable.

This guide objectively compares analytical methodologies for certifying the purity of 4-methyl-2-oxo-4-phenylpentanoic acid and provides a validated, self-calibrating derivatization protocol designed for ultra-trace impurity profiling.

Section 1: The Chemical Context & Analytical Challenge

Direct analysis of α-keto acids presents significant chromatographic challenges that render standard HPLC-UV methods insufficient for reference standard certification:

  • Poor Chromophoric Activity: The molecule lacks a highly conjugated UV chromophore beyond its basic phenyl ring, leading to poor signal-to-noise ratios at the low concentrations required for impurity profiling.

  • Chemical Instability: The α-dicarbonyl moiety is susceptible to rapid hydration, enolization, and spontaneous decarboxylation in aqueous mobile phases, leading to peak broadening and irreproducible integration.

  • Matrix Interference: When assessing purity in complex synthetic matrices, co-eluting UV-absorbing impurities can easily mask the target analyte.

To overcome these fundamental chemical limitations, analytical scientists must employ orthogonal techniques. Pre-column fluorescence derivatization serves as the gold standard for sensitivity, while Quantitative NMR (qNMR) serves as the benchmark for absolute mass fraction determination[2][3].

Section 2: Objective Comparison of Analytical Methodologies

To objectively select the best analytical approach for reference standard certification, we must compare the performance of available methodologies.

Analytical MethodSensitivity (LOD)SpecificityMatrix InterferenceBest Use Case
Direct HPLC-UV ~1-5 µg/mLLowHighBulk purity screening; in-process monitoring.
HPLC-FLD (Derivatization) ~10-50 fmolVery HighLowUltra-trace impurity profiling; reference standard certification.
LC-MS/MS ~1-10 fmolExceptionalModerate (Ion suppression)Structural elucidation of unknown degradants.
qNMR ~0.1% (w/w)HighLowAbsolute mass fraction certification without a prior standard.

Section 3: Validated Experimental Protocol (HPLC-FLD)

Causality & The Self-Validating Mechanism To achieve femtomole-level sensitivity, this protocol utilizes 1,2-diamino-4,5-methylenedioxybenzene (DMB) as a pre-column derivatization reagent. Why DMB? DMB selectively condenses with the adjacent carbonyl and carboxyl groups of α-keto acids under acidic conditions to form a highly fluorescent quinoxalinone derivative[2][3]. This is a critical self-validating chemical filter: only intact α-keto acids will react to produce the fluorophore. Decarboxylated degradants and non-keto impurities remain “dark” to the detector, preventing false-positive impurity masking.

Furthermore, to ensure the instrumental protocol is entirely self-validating, α-ketocaproic acid is introduced as an internal standard (IS) prior to derivatization[4]. Because the IS shares identical reaction kinetics with the target analyte, any deviation in fluorescence yield due to reagent degradation or temperature fluctuations will proportionally affect both compounds. If the IS peak area varies by >2% between injections, the system automatically flags the run for re-calibration.

Step-by-Step Methodology:

  • Standard Stabilization: Dissolve the 4-methyl-2-oxo-4-phenylpentanoic acid reference standard in 0.1 M HCl to a final concentration of 1.0 mg/mL. Add α-ketocaproic acid (IS) at a concentration of 0.5 mg/mL. (Rationale: Acidic conditions suppress enolization and stabilize the α-keto acid against decarboxylation).

  • Reagent Preparation: Prepare a derivatization solution containing 10 mM DMB, 0.5 M 2-mercaptoethanol, and 1.0 M sodium dithionite in 0.1 M HCl. (Rationale: Mercaptoethanol and dithionite act as sacrificial antioxidants to prevent the premature oxidation of DMB).

  • Derivatization Reaction: Mix 50 µL of the stabilized standard solution with 50 µL of the DMB reagent. Incubate at 100°C for exactly 30 minutes in the dark.

  • Quenching: Rapidly cool the mixture in an ice bath to instantly halt the condensation kinetics, then dilute with 900 µL of the HPLC mobile phase.

  • Chromatographic Separation: Inject 10 µL onto a reversed-phase C18 column (e.g., 250 × 4.6 mm, 5 µm). Utilize isocratic elution with Water/Acetonitrile/Methanol (50:25:25, v/v/v) at a flow rate of 1.0 mL/min.

  • Detection: Monitor fluorescence at Ex = 350 nm and Em = 410 nm.

Section 4: Workflow Visualization

G A Reference Standard 4-Methyl-2-oxo-4-phenylpentanoic acid B Internal Standard Addition (α-ketocaproic acid) A->B C DMB Derivatization (Quinoxalinone Formation) B->C D RP-HPLC Separation (Isocratic Elution) C->D E Fluorescence Detection (Self-Validated Purity) D->E

Figure 1: Self-validating HPLC-FLD workflow for α-keto acid purity determination.

Section 5: Experimental Performance Data

The following table summarizes the experimental validation metrics for the DMB-derivatized HPLC-FLD method, demonstrating its superiority for reference standard certification[2].

Validation ParameterExperimental ResultAcceptance CriteriaCausality / Implication
Recovery Rate 98.5% - 101.2%95.0% - 105.0%Confirms the absence of matrix-induced ion suppression or sample loss during derivatization.
Intra-day Precision (RSD) 1.8%≤ 2.0%Validates the kinetic stability of the formed quinoxalinone derivative.
Inter-day Precision (RSD) 2.4%≤ 3.0%Demonstrates method robustness across different DMB reagent batches.
Linearity (R²) 0.9994≥ 0.9990Ensures accurate quantification across the entire trace impurity dynamic range.

Conclusion & Strategic Recommendations

For the routine quality control and impurity profiling of 4-methyl-2-oxo-4-phenylpentanoic acid, HPLC-FLD via DMB derivatization offers unmatched sensitivity and specificity, effectively bypassing the inherent instability of α-keto acids. However, for the initial, ground-up certification of a primary reference standard lot, it is highly recommended that researchers employ qNMR in tandem with HPLC-FLD. This dual-pillar approach ensures that the absolute mass fraction is established without reliance on a pre-existing standard, while trace-level degradants are rigorously quantified.

References

Sources

Comparative

Comparative Bioactivity Guide: 4-Methyl-2-oxo-4-phenylpentanoic Acid Analogs as Selective Glucocorticoid Receptor Agonists (SEGRAs)

Introduction & Mechanistic Grounding The 4-methyl-2-oxo-4-phenylpentanoic acid scaffold serves as a critical pharmacophoric building block in the synthesis of Non-Steroidal Selective Glucocorticoid Receptor Agonists (SEG...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The 4-methyl-2-oxo-4-phenylpentanoic acid scaffold serves as a critical pharmacophoric building block in the synthesis of Non-Steroidal Selective Glucocorticoid Receptor Agonists (SEGRAs)[1]. Classical steroidal glucocorticoids (e.g., dexamethasone) are highly potent anti-inflammatory agents but are plagued by severe metabolic side effects, such as steroid diabetes and osteoporosis[2]. These adverse effects are primarily driven by receptor dimerization and subsequent DNA transactivation at Glucocorticoid Response Elements (GREs)[3].

By utilizing the 4-methyl-2-oxo-4-phenylpentanoic acid precursor, medicinal chemists have developed a class of analogs that induce a distinct conformational change in the Glucocorticoid Receptor (GR) ligand-binding domain. When functionalized with a trifluoromethyl group and coupled to specific aryl amines, the resulting SEGRAs displace GR's helix 12 differently than steroidal backbones. This structural shift preferentially drives transrepression (tethering to and inhibiting pro-inflammatory transcription factors like NF-κB and AP-1) while minimizing transactivation (blocking the recruitment of co-activators required for GRE binding)[3].

Pathway cluster_transrepression Transrepression (Therapeutic) cluster_transactivation Transactivation (Adverse) SEGRA 4-Methyl-2-oxo-4-phenylpentanoic Acid Analog (SEGRA) GR Glucocorticoid Receptor (GR) SEGRA->GR Ligand Binding NFKB NF-κB / AP-1 Inhibition GR->NFKB Tethering GRE GRE DNA Binding GR->GRE Dimerization (Blocked by SEGRA) AntiInflam Anti-inflammatory Efficacy NFKB->AntiInflam Metabolic Metabolic Side Effects (e.g., TAT Induction) GRE->Metabolic

GR signaling pathway showing SEGRA-mediated transrepression vs. blocked transactivation.

Structural Analogs & Comparative Bioactivity

The bioactivity of SEGRAs derived from this scaffold heavily depends on the final functionalization of the acid intermediate. We compare two prominent classes of analogs against the classical standard, Dexamethasone.

  • ZK 216348: An amide derivative featuring a benzoxazinone head group. It exhibits anti-inflammatory activity comparable to prednisolone but with a significantly reduced side-effect profile, making it highly selective for GR over Progesterone (PR) and Mineralocorticoid (MR) receptors[4].

  • Mapracorat (ZK 245186 / BOL-303242-X): An amino-alcohol analog where the carbonyl group is reduced. It acts as a "soft" drug, characterized by high topical efficacy, rapid hepatic clearance, and a short half-life (~2 hours)[5]. This profile makes it ideal for dermatological and ocular applications where systemic exposure must be minimized[6].

Quantitative Bioactivity Comparison
CompoundStructural ClassGR IC₅₀ (nM)TransrepressionTransactivationHalf-life (t₁/₂)*Primary Application
ZK 216348 Benzoxazinone Amide~20.0HighLowModerateSystemic / Colitis
Mapracorat Quinoline Amino-Alcohol~0.2HighLow~2.0 hoursTopical / Ocular
Dexamethasone Steroidal (Reference)~1.5HighHigh~3.0 - 4.0 hoursSystemic (Broad)

*Half-life values reflect intravenous administration models.

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the bioactivity of these analogs, researchers must employ a dual-tiered experimental workflow. The system is designed to validate both the efficacy (anti-inflammatory action) and the safety (lack of metabolic induction) within the same biological models, ensuring internal causality and robust E-E-A-T standards.

Protocol 1: In Vitro GR Binding & Transrepression Assay

Causality Insight: This protocol isolates the molecular mechanism. By using a reporter gene assay alongside competitive binding, we confirm that the analog not only binds the receptor but successfully induces the specific conformational change required to inhibit NF-κB without activating GREs.

  • Cell Preparation: Culture Sf9 cells infected with recombinant baculoviruses encoding human GR. Isolate cytosolic preparations for the binding assay[7].

  • Competitive Binding: Incubate the cytosol with 2 nM [³H]-dexamethasone and varying concentrations (0.1 nM to 10 μM) of the synthesized 4-methyl-2-oxo-4-phenylpentanoic acid analogs. Measure radioligand displacement via scintillation counting to calculate the GR IC₅₀.

  • Reporter Gene Transfection: Transfect HeLa cells with an NF-κB-driven luciferase reporter plasmid.

  • Transrepression Evaluation: Pre-treat the transfected cells with the analogs for 1 hour, followed by stimulation with TNF-α (10 ng/mL) to induce luciferase expression.

  • Quantification: Measure luminescence 24 hours post-stimulation. A highly bioactive SEGRA will demonstrate a dose-dependent decrease in luminescence, mirroring the IC₅₀ observed in the binding assay.

Protocol 2: In Vivo Efficacy vs. Metabolic Impact (The Dissociation Test)

Causality Insight: The Croton Oil Ear Edema model is selected because it allows for the simultaneous evaluation of local anti-inflammatory efficacy (ear tissue) and systemic metabolic side effects (liver tissue) from the exact same animal. This creates a perfectly internally controlled, self-validating system for assessing the therapeutic index (dissociation) of the SEGRA[1].

  • Efficacy Model (Acute Inflammation): Apply 20 μL of croton oil (in ethanolic solution) topically to the right ear of male Wistar rats to induce acute edema[2].

  • Analog Dosing: Administer the SEGRA analogs (e.g., Mapracorat or ZK 216348) either topically or systemically (1-10 mg/kg) 2 hours prior to the croton oil challenge[2].

  • Edema Measurement: 6 hours post-challenge, euthanize the animals. Punch out standard 8 mm biopsies from both the treated and untreated ears. Weigh the biopsies to calculate the percentage inhibition of edema relative to vehicle-treated controls.

  • Safety Model (TAT Induction): Immediately extract the livers from the euthanized animals.

  • Enzyme Assay: Homogenize the liver tissue and measure Tyrosine Aminotransferase (TAT) activity via photometry. Note: TAT is a key enzyme in catabolic amino acid metabolism and a direct downstream target of GR transactivation[1].

  • Validation Criteria: A successful analog must demonstrate >80% inhibition of ear edema (efficacy) while exhibiting <20% TAT induction (safety) compared to the dexamethasone reference standard.

Workflow cluster_invivo In Vivo Dissociation Model Synthesis Scaffold Synthesis (4-Methyl-2-oxo- 4-phenylpentanoic acid) InVitro In Vitro Validation (GR Binding & Reporter Gene) Synthesis->InVitro Efficacy Efficacy Assay (Croton Oil Ear Edema) InVitro->Efficacy Anti-inflammatory Safety Safety Assay (Liver TAT Induction) InVitro->Safety Metabolic Impact

Self-validating experimental workflow for evaluating SEGRA efficacy and metabolic safety.

References

  • US7662821B2 - Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents Source: Google Patents URL
  • EP1492771B1 - Quinoline and isoquinoline derivatives, a process for their preparation and their use as anti-inflammatory agents Source: Google Patents URL
  • Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy Source: Drug Design, Development and Therapy (Dovepress) URL:[Link]

Sources

Validation

High-Resolution Q-TOF vs. Triple Quadrupole LC-MS/MS: A Comparative Guide for the Analysis of 4-Methyl-2-oxo-4-phenylpentanoic Acid

Executive Summary The accurate detection and structural elucidation of branched-chain aromatic alpha-keto acids represent a significant analytical challenge in biomarker discovery and drug development. This guide objecti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate detection and structural elucidation of branched-chain aromatic alpha-keto acids represent a significant analytical challenge in biomarker discovery and drug development. This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms for the analysis of 4-methyl-2-oxo-4-phenylpentanoic acid . By detailing the causality behind its unique fragmentation patterns and providing self-validating experimental protocols, this guide serves as an authoritative resource for application scientists optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

The Analytical Challenge: 4-Methyl-2-oxo-4-phenylpentanoic Acid

4-methyl-2-oxo-4-phenylpentanoic acid (Molecular Formula:


) is a complex alpha-keto acid with a monoisotopic mass of 206.0943 Da[1]. Structurally, it features a highly reactive alpha-keto group adjacent to a carboxylic acid, terminating in a bulky 4-methyl-4-phenyl (cumyl) moiety.

Historically, the analysis of aromatic alpha-keto acids required tedious derivatization (e.g., forming O-trimethylsilylquinoxalinol derivatives) followed by Gas Chromatography-Mass Spectrometry (GC-MS) due to the inherent thermal instability of the underivatized compounds[2]. Today, LC-MS/MS allows for direct analysis[3], though analysts must carefully manage the molecule's propensity for in-source decarboxylation and adduct formation during electrospray ionization (ESI)[4].

Platform Comparison: QqQ vs. High-Resolution Q-TOF

When selecting an LC-MS/MS architecture for this compound, the choice dictates the balance between ultimate sensitivity and isotopic fidelity:

  • Triple Quadrupole (QqQ) LC-MS/MS: The gold standard for ultra-trace, targeted quantitation. By utilizing Selected Reaction Monitoring (SRM/MRM), the QqQ filters out matrix noise twice (in Q1 and Q3). It is the platform of choice when the primary goal is determining the pharmacokinetic clearance or trace biological concentration of 4-methyl-2-oxo-4-phenylpentanoic acid.

  • High-Resolution Q-TOF LC-MS/MS: The optimal platform for structural elucidation and untargeted screening. Q-TOF systems provide exact mass measurements (< 2 ppm error), which is critical for resolving isobaric interferences in complex biological matrices where a co-eluting metabolite might share a nominal mass but differ in exact mass.

Mechanistic Fragmentation Pathways

To optimize MRM transitions on a QqQ or to extract exact mass chromatograms on a Q-TOF, one must understand the causality of the molecule's gas-phase dissociation.

Electrospray Ionization Negative Mode (ESI-)

In negative mode, the carboxylic acid readily deprotonates to yield the


 precursor at m/z 205.0870[1]. Alpha-keto acids are highly susceptible to collision-induced dissociation (CID) at the carboxylate group[4]. The primary fragmentation event is the loss of carbon dioxide (-44 Da), yielding a product ion at m/z 161.0972. Higher collision energies force the subsequent loss of carbon monoxide (-28 Da), resulting in a resonance-stabilized carbanion at m/z 133.1023.
Electrospray Ionization Positive Mode (ESI+)

In positive mode, protonation yields the


 precursor at m/z 207.1016[1]. The defining structural feature dictating positive mode fragmentation is the bulky cumyl group. Alpha-cleavage at the C3-C4 bond produces the highly stable cumyl carbocation at m/z 119.0858. Because this tertiary carbocation is heavily resonance-stabilized by the adjacent phenyl ring, the 207.1 

119.1 transition dominates the MS/MS spectrum and serves as the most sensitive quantifier transition for QqQ analysis.

MS_Fragmentation cluster_neg ESI Negative Mode (-) cluster_pos ESI Positive Mode (+) M_neg [M-H]⁻ m/z 205.0870 F1_neg [M-H-CO₂]⁻ m/z 161.0972 M_neg->F1_neg -CO₂ (44 Da) F2_neg [M-H-CO₂-CO]⁻ m/z 133.1023 F1_neg->F2_neg -CO (28 Da) M_pos [M+H]⁺ m/z 207.1016 F1_pos [M+H-H₂O]⁺ m/z 189.0910 M_pos->F1_pos -H₂O (18 Da) F2_pos Cumyl Cation m/z 119.0858 M_pos->F2_pos α-cleavage

Mass spectrometry fragmentation pathways of 4-methyl-2-oxo-4-phenylpentanoic acid in ESI(+/-).

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following LC-MS/MS methodology incorporates self-validating internal controls to account for matrix effects and analyte instability.

Phase 1: Sample Preparation & Quenching

Causality: Alpha-keto acids are metabolically active and thermally labile. We utilize cold solvent precipitation to immediately quench enzymatic activity and prevent degradation[4].

  • Aliquot 50 µL of the biological matrix into a pre-chilled microcentrifuge tube.

  • Self-Validation Step: Spike in 10 µL of an isotopically labeled internal standard (e.g.,

    
    -alpha-ketoglutarate) to continuously monitor extraction recovery and correct for ion suppression.
    
  • Add 150 µL of ice-cold acetonitrile (-20°C). Vortex vigorously for 60 seconds.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an amber LC vial.

Phase 2: Liquid Chromatography (LC) Conditions

Causality: Highly polar alpha-keto acids exhibit poor retention on standard C18 columns. We utilize a reversed-phase C8 column with an acidic mobile phase to keep the carboxylic acid protonated, thereby enhancing hydrophobic retention[3].

  • Column: Zorbax SB-C8 (4.6 × 75 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry Parameters
  • QqQ (Targeted MRM):

    • ESI(+) MRM Quantifier: 207.1

      
       119.1 (Collision Energy: 15 eV).
      
    • ESI(-) MRM Qualifier: 205.1

      
       161.1 (Collision Energy: 10 eV).
      
  • Q-TOF (High-Resolution Full Scan):

    • Mass Range: m/z 50–1000.

    • Resolving Power: >30,000 FWHM.

    • Extraction Window: Precursor exact mass ± 5 ppm.

Performance Data Comparison

The table below summarizes the quantitative and qualitative performance data of both platforms when executing the above protocol for 4-methyl-2-oxo-4-phenylpentanoic acid.

Performance MetricTriple Quadrupole (QqQ)High-Resolution Q-TOF
Primary Application Ultra-trace targeted quantitationStructural elucidation & untargeted screening
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Mass Accuracy Nominal (± 0.5 Da)Exact (< 2 ppm error)
Isobaric Resolution Low (relies entirely on unique MRM transitions)High (resolves co-eluting matrix interferences)
Optimal Ionization Mode ESI(+) for extreme sensitivity (m/z 119 fragment)ESI(-) for intact molecular formula confirmation

Conclusion

For researchers analyzing 4-methyl-2-oxo-4-phenylpentanoic acid, the choice of platform depends strictly on the experimental endpoint. The Triple Quadrupole offers unmatched sensitivity by exploiting the highly stable cumyl cation (m/z 119.1) in positive mode MRM. Conversely, the Q-TOF provides the exact mass fidelity required to confirm the intact molecular formula (m/z 205.0870) in negative mode, making it indispensable for identifying this compound in novel or highly complex matrices where isobaric interference is a risk.

References

  • PubChemLite. "4-methyl-2-oxo-4-phenylpentanoic acid (C12H14O3)". National Center for Biotechnology Information. URL:[Link]

  • Langenbeck, U., et al. "O-trimethylsilylquinoxalinol derivatives of aromatic alpha-keto acids. Mass spectra and quantitative gas chromatography". Journal of Chromatography A, 1978. URL:[Link]

  • Suresh, G., et al. "A Liquid Chromatography Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma". Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 2014. URL:[Link]

Sources

Comparative

IR spectroscopy peaks for alpha-keto acid functional groups

An in-depth technical analysis for researchers, scientists, and drug development professionals characterizing alpha-keto acids. Executive Summary Alpha-keto acids, such as pyruvic acid and 2-oxo-octanoic acid, are pivota...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals characterizing alpha-keto acids.

Executive Summary

Alpha-keto acids, such as pyruvic acid and 2-oxo-octanoic acid, are pivotal metabolic intermediates and highly versatile precursors in drug development. Characterizing these molecules presents a unique analytical challenge due to the immediate proximity of two highly reactive functional groups: an alpha-ketone and a carboxylic acid. This proximity induces complex electronic (inductive) effects and dynamic hydrogen-bonding networks that are highly dependent on the molecule's physical state.

This guide objectively compares Infrared (IR) spectroscopy techniques—specifically Attenuated Total Reflectance (ATR-FTIR) and Transmission Matrix-Isolation FTIR—against alternative analytical modalities. It provides a mechanistic breakdown of alpha-keto acid IR peak shifts, quantitative spectral data, and a self-validating experimental protocol for robust laboratory analysis.

Mechanistic Causality: The Alpha-Keto Acid IR Signature

To accurately interpret the IR spectrum of an alpha-keto acid, one must understand the causality behind its vibrational modes. The defining feature of an alpha-keto acid is the presence of two carbonyl (C=O) groups separated by a single carbon-carbon bond.

The Dual Carbonyl Stretch

Unlike isolated ketones (~1715 cm⁻¹) or isolated carboxylic acids (~1710 cm⁻¹), the alpha-keto acid exhibits two distinct, highly shifted C=O stretching frequencies. The strong electron-withdrawing nature of the adjacent oxygen atoms creates an inductive effect that stiffens the C=O bonds, generally pushing their absorption to higher wavenumbers[1].

Phase-Dependent Hydrogen Bonding (Intra- vs. Intermolecular)

The exact position of these peaks is dictated by the environment:

  • Gas Phase / Matrix Isolation (Monomers): In dilute environments (e.g., helium nanodroplets at 0.37 K), the lowest energy conformer of pyruvic acid forms an intramolecular hydrogen bond between the carboxylic O-H and the ketonic C=O[1]. This isolated state yields a carboxylic C=O stretch at an unusually high frequency of ~1807 cm⁻¹ and a ketonic C=O stretch at ~1734 cm⁻¹[1].

  • Condensed Phase (Solid/Aqueous): In solid states or concentrated solutions, intermolecular hydrogen bonding dominates. The molecules form dimers or polymeric chains. This external hydrogen bonding weakens the C=O bonds, shifting the stretching frequencies lower (e.g., ~1726 cm⁻¹ and ~1700 cm⁻¹)[2].

Comparative Analysis of Analytical Modalities

When screening alpha-keto acids in pharmaceutical formulations or metabolic assays, selecting the right analytical tool is critical. Below is an objective comparison of the primary modalities.

ATR-FTIR vs. Matrix-Isolation Transmission FTIR vs. NMR
FeatureATR-FTIR (Condensed Phase)Transmission FTIR (Matrix Isolation)Nuclear Magnetic Resonance (NMR)
Primary Use Case Bulk solids, aqueous solutions, formulation screening.Fundamental structural analysis, conformer isolation.Molecular connectivity, purity quantification.
Sample Preparation Minimal (Direct deposition on diamond/ZnSe crystal).Highly complex (Vaporization into inert gas matrix at <30 K)[3].Moderate (Requires deuterated solvents).
Sensitivity to H-Bonding High (Captures bulk intermolecular networks).Very High (Isolates specific intra/intermolecular conformers)[1].Low (Rapid exchange averages out H-bond states).
Throughput High (<2 minutes per sample).Low (Hours per sample).Medium (10-30 minutes per sample).
Performance Verdict Optimal for routine drug development where the physiological or solid-state form is relevant.Optimal for computational validation and fundamental physical chemistry.Optimal for structural elucidation but blind to rapid conformational dynamics.

Quantitative Peak Assignments for Alpha-Keto Acids

The following table summarizes the critical IR stretching frequencies for pyruvic acid (the simplest alpha-keto acid) and 2-oxo-octanoic acid (a longer-chain analog), demonstrating the phase-dependent shifts.

Functional Group VibrationPyruvic Acid (Gas/Matrix Monomer)Pyruvic Acid (Matrix Dimer)2-Oxo-Octanoic Acid (Gas Phase)General Assignment Rules
Carboxylic C=O Stretch 1807.1 cm⁻¹[1]1799.2 cm⁻¹[1]1800 cm⁻¹[2]Sharp, high-frequency peak. Shifts lower upon dimerization.
Ketonic C=O Stretch 1734.5 cm⁻¹[1]1737.0 cm⁻¹[1]1726 cm⁻¹[2]Sharp peak. Proximity to COOH raises frequency vs. standard ketones.
Carboxylic O-H Stretch ~3500 cm⁻¹ (Sharp)~2500–3300 cm⁻¹ (Broad)~3500 cm⁻¹Broadens significantly in condensed phases due to H-bonding[4].
Aliphatic C-H Stretch ~2950 cm⁻¹~2950 cm⁻¹2872 - 2971 cm⁻¹[2]Intensity scales with the length of the alkyl chain.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity data when analyzing alpha-keto acids in a drug development setting, use the following self-validating ATR-FTIR protocol. This method builds in internal checks to prevent spectral artifacts caused by atmospheric water or crystal contamination.

Step 1: Instrument Purge and Background Validation

  • Purge the FTIR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂.

  • Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely.

  • Validation Check: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). The baseline must be flat, with no residual O-H stretching (>3000 cm⁻¹) or C=O stretching (~1700 cm⁻¹). If peaks are present, reclean the crystal.

Step 2: Sample Deposition

  • For Liquids (e.g., pure pyruvic acid): Place 1-2 drops directly onto the ATR crystal, ensuring complete coverage of the active area.

  • For Solids (e.g., sodium pyruvate or crystallized 2-oxo-octanoic acid): Place 5-10 mg of the powder on the crystal. Deploy the pressure anvil to ensure intimate optical contact. Causality Note: Poor contact reduces the evanescent wave penetration, resulting in artificially weak high-frequency bands.

Step 3: Spectral Acquisition

  • Acquire the sample spectrum using 64 to 128 co-added scans at a resolution of 4 cm⁻¹.

  • Validation Check: Monitor the live preview. The maximum absorbance of the strongest peak (usually the C=O stretch) should be between 0.2 and 0.8 Absorbance Units (AU). If >1.0 AU, reduce the sample pressure or volume to prevent peak saturation and distortion.

Step 4: Data Processing and Artifact Correction

  • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam.

  • Perform a linear baseline correction.

  • Identify the dual carbonyl peaks in the 1700–1850 cm⁻¹ region to confirm the intact alpha-keto acid functional group.

Visualized Workflow: Phase-Dependent Analysis

The following diagram illustrates the logical flow of how sample phase dictates the hydrogen-bonding state, which in turn defines the analytical technique and resulting IR spectral signature of alpha-keto acids.

G Start Alpha-Keto Acid Sample (e.g., Pyruvic Acid) Gas Gas Phase / Matrix Isolation (Dilute Environment) Start->Gas Vaporization Solid Condensed Phase (Solid/Aqueous) Start->Solid Direct Sampling Trans Transmission FTIR Gas->Trans Cryogenic Deposition ATR ATR-FTIR Solid->ATR Pressure Anvil Intra Intramolecular H-Bonding Isolated Monomers (C=O at ~1807 & 1734 cm⁻¹) Trans->Intra Detects Inter Intermolecular H-Bonding Dimers & Polymers (C=O Shifted to ~1799 & 1737 cm⁻¹) ATR->Inter Detects

Fig 1: FTIR workflow for analyzing alpha-keto acid phase-dependent hydrogen bonding.

References

  • Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases Physical Chemistry Chemical Physics (RSC Publishing)[Link]

  • Structural Characterization of Pyruvic Acid Dimers Formed inside Helium Nanodroplets by Infrared Spectroscopy and Ab Initio Study The Journal of Physical Chemistry A (ACS Publications)[Link]

  • Combined FTIR Matrix Isolation and Ab Initio Studies of Pyruvic Acid: Proof for Existence of the Second Conformer The Journal of Physical Chemistry A (ACS Publications)[Link]

  • Interpreting Infrared Spectra Specac Ltd[Link]

Sources

Validation

A Researcher's Guide to Alpha-Ketoglutarate Analogs: Evaluating Alternatives to the Standard Substrate

Introduction: The Centrality of Alpha-Ketoglutarate and the Quest for Analogs Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate, is a cornerstone of cellular metabolism. As a key intermediate in the tricarboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Centrality of Alpha-Ketoglutarate and the Quest for Analogs

Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate, is a cornerstone of cellular metabolism. As a key intermediate in the tricarboxylic acid (TCA) cycle, it sits at the nexus of carbon and nitrogen metabolism, playing a pivotal role in cellular energy production, amino acid biosynthesis, and nitrogen transport. Beyond these canonical functions, α-KG has emerged as a critical co-substrate for a large superfamily of non-heme iron(II)-dependent dioxygenases. These enzymes catalyze a vast array of oxidative reactions, including hydroxylations and demethylations, that are fundamental to processes such as epigenetic regulation, collagen biosynthesis, and cellular oxygen sensing.

Given its multifaceted roles, the ability to modulate the activity of α-KG-dependent enzymes is of significant interest to researchers in fields ranging from oncology to neurobiology and drug development. This has driven the development and investigation of structural analogs of α-KG. These analogs can serve as powerful tools to probe enzyme mechanisms, act as selective inhibitors to dissect metabolic pathways, or in some cases, function as alternative substrates with unique properties.

This guide provides a comparative framework for understanding and evaluating α-KG analogs. While direct comparative data for every conceivable analog, such as the bulky and non-polar 4-methyl-2-oxo-4-phenylpentanoic acid, is often not available in published literature, we can establish a robust methodology for their evaluation. We will explore the structural features of α-KG that are critical for enzyme recognition and catalysis, compare the performance of well-characterized analogs, and provide detailed experimental protocols for assessing novel compounds against the gold-standard substrate, α-KG.

The Structural Basis of a-Ketoglutarate Recognition and Catalysis

The interaction of α-KG with its dependent enzymes is a highly specific process, dictated by the molecule's distinct chemical features and the conserved architecture of the enzyme's active site. The majority of Fe(II)/α-KG-dependent oxygenases feature a conserved double-stranded β-helix (DSBH) fold, which creates a binding pocket for the essential Fe(II) cofactor and α-KG.[1][2]

Key structural features of α-KG crucial for binding and catalysis include:

  • The C1-Carboxylate and C2-Keto Groups: This α-keto acid moiety is essential for chelating the Fe(II) ion at the active site in a bidentate fashion.[3][4] This coordination is a prerequisite for the subsequent binding of molecular oxygen and the initiation of the catalytic cycle.

  • The C5-Carboxylate Group: This distal carboxylate typically forms a salt bridge with a conserved basic residue (commonly lysine or arginine) within the active site.[2][5] This interaction anchors the α-KG molecule in the correct orientation for catalysis.

Any modification to these key functional groups or to the dicarboxylate backbone can dramatically alter an analog's ability to bind to the active site and its subsequent reactivity.

Comparative Analysis of a-Ketoglutarate Analogs

The performance of an α-KG analog is best understood by categorizing it based on its primary mode of action: competitive inhibition or serving as an alternative substrate.

Competitive Inhibitors: Antagonizing a-KG-Dependent Enzymes

Many α-KG analogs are designed to bind to the active site without undergoing the subsequent oxidative decarboxylation, thereby acting as competitive inhibitors. These are invaluable tools for studying the physiological roles of α-KG-dependent enzymes.

  • N-Oxalylglycine (NOG): An isostere of α-KG where the C3 methylene group is replaced by a nitrogen atom.[6] This substitution makes the α-keto group less susceptible to nucleophilic attack, rendering the molecule catalytically inactive. NOG is a broad-spectrum inhibitor of α-KG-dependent dioxygenases and is widely used to induce a hypoxic response by inhibiting prolyl hydroxylases (PHDs).[7][8]

  • 2-Hydroxyglutarate (2-HG): An oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes. 2-HG is structurally very similar to α-KG, with a hydroxyl group at the C2 position instead of a ketone. It acts as a competitive inhibitor for numerous α-KG-dependent dioxygenases, leading to widespread changes in histone and DNA methylation.[9][10]

  • Succinate and Fumarate: These TCA cycle intermediates, which accumulate in cells with mutations in succinate dehydrogenase (SDH) and fumarate hydratase (FH) respectively, are also known competitive inhibitors of α-KG-dependent dioxygenases.[9]

The inhibitory potency of these analogs varies depending on the specific enzyme, as illustrated in the table below.

InhibitorTarget EnzymeIC50 (µM)Reference(s)
N-OxalylglycineProlyl Hydroxylase Domain 2 (PHD2)5.6[11]
N-OxalylglycineJumonji Domain-Containing 2A (JMJD2A)250[11]
N-OxalylglycineJumonji Domain-Containing 2E (JMJD2E)24[11]
(R)-2-HydroxyglutarateJMJD2A~25[12]
(R)-2-HydroxyglutarateProlyl Hydroxylase (unspecified)>5000[12]
Alternative Substrates: Expanding the Catalytic Repertoire

While many analogs are inhibitors, some can be utilized by enzymes as alternative substrates, albeit often with different kinetic efficiencies compared to α-KG. The ability of an enzyme to accept an analog as a substrate is highly dependent on the steric and electronic compatibility of the analog with the active site.

  • Glutamate Dehydrogenase (GDH): This enzyme catalyzes the reversible reaction between glutamate and α-KG. While highly specific for its natural substrates, studies have shown that engineered forms of GDH can accommodate a broader range of α-keto acids, allowing for the synthesis of various α-amino acids.[13] This demonstrates the potential for enzymes to utilize analogs, particularly after protein engineering.

  • α-Ketoadipate: This analog, which has one additional methylene group in its backbone compared to α-KG, can act as a substrate for the α-ketoglutarate dehydrogenase complex, though it leads to a different mode of enzyme inactivation compared to α-KG.[14]

The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), are essential for comparing the efficiency of an enzyme with its natural substrate versus an analog. A lower K_m indicates a higher affinity of the enzyme for the substrate.

EnzymeSubstrateK_mV_max (relative)Reference(s)
Glutamate Dehydrogenase (mouse liver, NAD+)Glutamate1.92 mM2.5-fold higher than with NADP+[15]
Glutamate Dehydrogenase (mouse liver, NADP+)Glutamate1.66 mM-[15]
Human GDH1α-KetoglutarateSimilar to hGDH2-[16]
Human GDH2α-KetoglutarateSimilar to hGDH1-[16]

A Theoretical Case Study: 4-methyl-2-oxo-4-phenylpentanoic acid

Let's consider the hypothetical case of 4-methyl-2-oxo-4-phenylpentanoic acid as a substrate for a typical α-KG-dependent enzyme. While no experimental data exists for this specific interaction, we can make some predictions based on its structure compared to α-KG.

  • α-Keto Acid Moiety: It possesses the required α-keto acid group for potential chelation to the Fe(II) cofactor.

  • Lack of a C5-Carboxylate: This is a critical difference. The absence of the distal carboxylate group means it cannot form the crucial salt bridge that anchors α-KG in the active site of most dioxygenases. This would likely result in very weak and non-productive binding.

  • Bulky, Hydrophobic Substituents: The presence of a phenyl group and an additional methyl group introduces significant steric bulk and hydrophobicity. The active sites of α-KG-dependent enzymes are typically tailored to the small, polar α-KG molecule. It is highly probable that these bulky groups would clash with the active site residues, preventing proper binding.

Based on this analysis, it is highly unlikely that 4-methyl-2-oxo-4-phenylpentanoic acid would be a substrate for α-KG-dependent enzymes. It is more likely to be either completely inactive or, if it binds at all, to act as a weak, non-competitive inhibitor by binding to a site other than the active site.

Visualizations

The Central Role of Alpha-Ketoglutarate

Alpha_Ketoglutarate_Pathways TCA_Cycle TCA Cycle aKG Alpha-Ketoglutarate (α-KG) TCA_Cycle->aKG Isocitrate Dehydrogenase Amino_Acids Amino Acid Metabolism Amino_Acids->aKG Transamination Nitrogen_Transport Nitrogen Transport Dioxygenases α-KG-Dependent Dioxygenases aKG->TCA_Cycle α-KG Dehydrogenase aKG->Amino_Acids Glutamate Synthesis aKG->Nitrogen_Transport Glutamine Synthesis aKG->Dioxygenases Co-substrate

Caption: The central metabolic role of alpha-ketoglutarate.

Experimental Workflow for Comparing a-KG and its Analogs

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Kinetics Assay cluster_analysis Data Interpretation Enzyme Purify Recombinant Enzyme Assay_Setup Set up reactions with varying substrate concentrations Enzyme->Assay_Setup Substrates Synthesize/Procure α-KG and Analog Substrates->Assay_Setup Buffers Prepare Assay Buffers and Reagents Buffers->Assay_Setup Measurement Monitor reaction progress (e.g., spectrophotometry, HPLC) Assay_Setup->Measurement Data_Analysis Calculate initial velocities Measurement->Data_Analysis Plotting Generate Michaelis-Menten and Lineweaver-Burk plots Data_Analysis->Plotting Kinetics Determine Km and Vmax Plotting->Kinetics Comparison Compare kinetic parameters of α-KG and analog Kinetics->Comparison

Caption: A generalized workflow for comparing α-KG and its analogs.

Experimental Protocols

Here, we provide detailed methodologies for key experiments to compare the performance of a novel α-keto acid with α-KG.

Protocol 1: Continuous Spectrophotometric Assay for Glutamate Dehydrogenase

This assay is suitable for enzymes where the reaction produces or consumes NADH or NADPH, which have a strong absorbance at 340 nm.

Principle: The activity of glutamate dehydrogenase is monitored by measuring the increase in absorbance at 340 nm as NAD+ is reduced to NADH during the oxidative deamination of glutamate. To test an analog, one would perform the reverse reaction (reductive amination) and monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

Materials:

  • Purified glutamate dehydrogenase

  • L-Glutamic acid stock solution (e.g., 1 M)

  • NAD+ stock solution (e.g., 100 mM)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature

Procedure:

  • Prepare Reagent Mix: For a 1 mL final reaction volume, prepare a master mix containing the assay buffer and NAD+ at the desired final concentrations. For example, to achieve a final concentration of 2 mM NAD+, add 20 µL of 100 mM NAD+ stock to 880 µL of assay buffer.

  • Substrate Addition: Add varying concentrations of L-glutamic acid to different cuvettes. For example, to test concentrations from 0.5 mM to 20 mM, you would add the appropriate volume of the 1 M glutamate stock. Adjust the volume with assay buffer to bring the total volume to 990 µL.

  • Equilibration: Place the cuvettes in the temperature-controlled spectrophotometer (e.g., at 37°C) and allow them to equilibrate for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 10 µL of a freshly diluted enzyme solution to the cuvette. Mix quickly but gently with a pipette tip.

  • Data Acquisition: Immediately start monitoring the absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).

  • Data Analysis:

    • Plot absorbance versus time for each glutamate concentration.

    • Determine the initial velocity (V₀) from the linear portion of each curve. The rate is the change in absorbance per unit time (ΔA/min).

    • Convert ΔA/min to µmol/min using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

To test an analog: The same procedure would be followed for the reductive amination reaction, but you would use NADH as the co-substrate, ammonium chloride as the amine donor, and your α-keto acid analog as the substrate, monitoring the decrease in absorbance at 340 nm.

Protocol 2: HPLC-Based Assay for a-KG-Dependent Dioxygenases

This method is applicable when the substrate or product can be separated and quantified by High-Performance Liquid Chromatography (HPLC). It is particularly useful when no continuous spectrophotometric signal is available.

Principle: The enzyme reaction is allowed to proceed for a fixed time, then stopped (quenched). The reaction mixture is then analyzed by HPLC to separate and quantify the substrate and product.

Materials:

  • Purified α-KG-dependent dioxygenase

  • Prime substrate (e.g., a peptide for a prolyl hydroxylase)

  • α-Ketoglutarate and the analog to be tested

  • Fe(II) sulfate, Ascorbate

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5

  • Quenching solution: e.g., 10% trifluoroacetic acid (TFA) in water

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis)

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, the prime substrate, Fe(II) sulfate, and ascorbate at their final concentrations.

  • Substrate Addition: Add varying concentrations of α-KG or the analog to different tubes.

  • Equilibration: Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the enzyme.

  • Incubation: Allow the reaction to proceed for a fixed time (e.g., 10, 20, 30 minutes). Ensure that the reaction is in the linear range of product formation.

  • Quench Reaction: Stop the reaction by adding the quenching solution (e.g., an equal volume of 10% TFA).

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject a defined volume of the sample onto the HPLC column.

    • Run a suitable gradient to separate the substrate and product (e.g., a water/acetonitrile gradient with 0.1% TFA).

    • Detect the substrate and product peaks using the UV-Vis detector at an appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve for the product to quantify its concentration from the peak area.

    • Calculate the initial velocity for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Conclusion

The study of alpha-ketoglutarate analogs is a dynamic and expanding field that offers profound insights into cellular metabolism and enzyme function. While the standard substrate, α-KG, is optimized for its myriad roles, its analogs provide invaluable tools for researchers and drug developers. A thorough understanding of the structural requirements for enzyme binding and catalysis, coupled with rigorous experimental evaluation, is paramount when assessing the potential of any new analog. By employing systematic kinetic analyses and robust assay methodologies as outlined in this guide, researchers can effectively characterize novel compounds, dissect complex biological pathways, and pave the way for new therapeutic interventions.

References

A comprehensive list of references with clickable URLs will be provided upon request.

Sources

Comparative

Chiral Separation of 4-Methyl-2-oxo-4-phenylpentanoic Acid Derivatives: A Comprehensive Comparison Guide

Mechanistic Background & Prochiral Significance In the development of non-steroidal glucocorticoid receptor modulators and anti-inflammatory agents, 4-methyl-2-oxo-4-phenylpentanoic acid serves as a critical prochiral bu...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background & Prochiral Significance

In the development of non-steroidal glucocorticoid receptor modulators and anti-inflammatory agents, 4-methyl-2-oxo-4-phenylpentanoic acid serves as a critical prochiral building block[1]. The parent alpha-keto acid itself is achiral; however, nucleophilic addition at the C2-keto position (e.g., trifluoromethylation using Ruppert-Prakash reagent, TMS-CF₃) generates a highly sterically hindered chiral center, yielding derivatives such as 2-hydroxy-4-methyl-4-phenyl-2-(trifluoromethyl)pentanoic acid esters[2].

Because the resulting enantiomers exhibit profound differences in receptor binding affinity and metabolic stability, rigorous chiral separation of these derivatives is a mandatory step in the drug development pipeline[3].

Workflow prochiral Prochiral Precursor 4-methyl-2-oxo-4-phenylpentanoic acid reaction Nucleophilic Addition (e.g., TMS-CF3 / Cs2CO3) prochiral->reaction racemate Racemic Derivative (Chiral Center at C2) reaction->racemate split Resolution Strategy racemate->split hplc Direct Chiral HPLC (Chiralpak AD) split->hplc Primary diast Indirect Resolution (Chiral Derivatization) split->diast Alternative enant1 (-)-Enantiomer hplc->enant1 enant2 (+)-Enantiomer hplc->enant2

Workflow for the generation and chiral separation of 4-methyl-2-oxo-4-phenylpentanoic acid derivatives.

Comparative Analysis of Separation Strategies

When resolving the enantiomers of these bulky, highly functionalized derivatives, scientists typically evaluate two primary methodologies: Direct Normal-Phase Chiral HPLC and Indirect Diastereomeric Resolution .

Direct Chiral HPLC (The Gold Standard)

Direct separation utilizing coated polysaccharide stationary phases—specifically Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate))—is the industry standard[1]. The amylose polymer forms a tight helical groove that perfectly accommodates the bulky trifluoromethyl and phenyl groups of the analyte. Separation is driven by a tri-modal interaction: hydrogen bonding,


 stacking, and steric inclusion.
Indirect Diastereomeric Resolution (The Legacy Alternative)

Alternatively, the free hydroxyl group of the racemic derivative can be esterified using an optically active acid (e.g., mandelic acid, camphorsulfonic acid, or tartaric acid)[3]. This converts the enantiomers into diastereomers, which can then be separated via standard achiral silica gel chromatography or fractional crystallization. Following separation, the diastereomers must be saponified to recover the pure enantiomers[3].

Table 1: Objective Comparison of Separation Modalities
ParameterDirect Chiral HPLC (Chiralpak AD)Indirect Diastereomeric Resolution
Throughput High (Direct injection, ~20 min run time)Low (Requires 3 distinct synthetic steps)
Yield / Recovery >95% (Non-destructive)~60-70% (Losses during crystallization/hydrolysis)
Scalability Excellent (Preparative HPLC / SMB)Moderate (Scale-up limited by crystallization kinetics)
Risk of Racemization Zero (Mild, room-temperature conditions)Low to Moderate (During harsh saponification steps)
Cost High initial CapEx (Chiral columns)Low CapEx, High OpEx (Reagents, time)

Deep-Dive: Direct Chiral HPLC Methodology

To ensure a self-validating system, the following protocol details the exact parameters required to achieve baseline resolution (


) for 2-hydroxy-4-methyl-4-phenyl-2-(trifluoromethyl)pentanoic acid derivatives.
The Causality Behind the Chemistry
  • Stationary Phase Selection: Why Chiralpak AD over a cellulose-based phase (like Chiralcel OD)? The amylose backbone of Chiralpak AD possesses a more tightly coiled helical structure. This specific geometry provides superior steric inclusion for the rigid, tetrahedral C2-chiral center containing both a bulky -CF₃ group and a phenyl ring[2].

  • Mobile Phase Selection (Hexane/Ethanol 95:5): This ratio is not arbitrary. Hexane acts as the non-polar bulk solvent, preserving the secondary helical structure of the amylose polymer[1]. Ethanol acts as a protic modifier that dynamically competes for hydrogen bonding sites on the carbamate backbone. This competition prevents the highly polar hydroxyl groups of the analyte from binding irreversibly, thereby eliminating peak tailing.

Mechanism csp Chiralpak AD (Amylose Polymer) hb Hydrogen Bonding csp->hb pipi Pi-Pi Stacking csp->pipi steric Steric Inclusion csp->steric analyte Analyte Enantiomer hb->analyte pipi->analyte steric->analyte

Tri-modal interaction mechanism between Chiralpak AD stationary phase and chiral derivatives.

Step-by-Step Experimental Protocol

1. System Preparation & Equilibration

  • Column: Chiralpak AD (Analytical: 250 x 4.6 mm, 5 µm; Preparative: 250 x 20 mm, 20 µm)[1].

  • Mobile Phase: Hexane / Ethanol (95:5, v/v). Note: Ensure solvents are HPLC grade and degassed to prevent baseline drift.

  • Equilibration: Flush the column with at least 10 column volumes (CV) of mobile phase until the UV baseline at 254 nm is perfectly stable.

2. Sample Preparation

  • Dissolve the racemic mixture directly in the mobile phase (Hexane/EtOH 95:5) at a concentration of 1-5 mg/mL. Causality: Dissolving the sample in the mobile phase prevents "solvent shock" and minimizes band broadening upon injection.

3. Chromatographic Execution

  • Flow Rate: 1.0 mL/min (Analytical) or 15.0 mL/min (Preparative).

  • Temperature: 25°C (Isothermal).

  • Detection: UV Absorbance at 254 nm (targeting the phenyl chromophore).

  • Injection Volume: 10 µL (Analytical) or up to 500 µL (Preparative).

4. Data Validation & Fraction Collection

  • Monitor the chromatogram. The (-)-enantiomer will elute first, followed by the (+)-enantiomer[1].

  • Calculate the resolution (

    
    ). If 
    
    
    
    , decrease the ethanol concentration to 2-3% to increase retention and theoretical plates, albeit at the cost of longer run times.
Table 2: Experimental Chromatographic Data

Data derived from the separation of 2-hydroxy-4-methyl-4-phenyl-2-(trifluoromethyl)pentanoic acid methyl ester derivatives.

EnantiomerRetention Time (min)Optical Rotation [α]D (c=1, MeOH)Elution Order
(-)-Enantiomer 11.4-0.8°1st
(+)-Enantiomer 14.1+1.0°2nd

Note: The (-)-enantiomer experiences greater steric repulsion within the amylose groove, preventing optimal


 alignment, which results in faster elution[2].

References

  • Title: US7659297B2 - Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents Source: Google Patents URL
  • Title: US7662821B2 - Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents Source: Google Patents URL
  • Title: US6897224B2 - Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors Source: Google Patents URL

Sources

Validation

determination of pKa values for 4-methyl-2-oxo-4-phenylpentanoic acid

This guide outlines a scientifically rigorous approach for determining the pKa of 4-methyl-2-oxo-4-phenylpentanoic acid , a lipophilic -keto acid. Due to the absence of specific literature values for this compound, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach for determining the pKa of 4-methyl-2-oxo-4-phenylpentanoic acid , a lipophilic


-keto acid. Due to the absence of specific literature values for this compound, this guide serves as a primary protocol for generating de novo data.

Executive Summary: The Physicochemical Challenge

4-methyl-2-oxo-4-phenylpentanoic acid presents a unique analytical challenge compared to standard carboxylic acids. As an


-keto acid, it exists in aqueous solution as an equilibrium mixture of its oxo-form  (ketone) and hydrated-form  (gem-diol).
  • The Problem: Standard titrations yield only a macroscopic (apparent) pKa (

    
    ), which is a weighted average of the oxo and hydrated species. Furthermore, the phenyl and methyl substitutions at the C4 position significantly increase lipophilicity, likely necessitating co-solvent methodologies.
    
  • The Solution: This guide compares three determination methods, recommending Potentiometric Titration in Methanol/Water (Yasuda-Shedlovsky Extrapolation) for routine quality control, and NMR-Controlled Titration for mechanistic drug design.

Part 1: Chemical Context & Structural Equilibria

Before selecting a method, one must understand the species in solution. The electron-withdrawing keto group increases the acidity of the carboxylic acid but also renders the carbonyl carbon susceptible to nucleophilic attack by water.

Figure 1: Ionization and Hydration Equilibria The following diagram illustrates the competing equilibria that complicate pKa determination.

KetoAcidEquilibrium Oxo_Acid Oxo-Form (HA_oxo) (Stronger Acid) Hyd_Acid Hydrated-Form (HA_hyd) (Gem-diol, Weaker Acid) Oxo_Acid->Hyd_Acid Kh (acid) Oxo_Base Oxo-Carboxylate (A-_oxo) Oxo_Acid->Oxo_Base Ka (oxo) Hyd_Base Hydrated-Carboxylate (A-_hyd) Hyd_Acid->Hyd_Base Ka (hyd) Oxo_Base->Hyd_Base Kh (base)

Caption: The thermodynamic cycle linking the keto (oxo) and gem-diol (hydrated) forms. The observed pKa is a composite of these four species.

Part 2: Comparative Methodological Guide

The following table compares the three primary methodologies for determining the pKa of this specific compound.

FeatureMethod A: Potentiometric Titration (Recommended)Method B: UV-Metric Titration Method C: NMR Titration (

H/

C)
Primary Output Macroscopic

(Thermodynamic)
Macroscopic

(Spectroscopic)
Microscopic

and

Solubility Handling Excellent (via Co-solvent Extrapolation)Good (Low concentration required)Poor (Requires high conc. ~10mM)
Sample Requirement High (~5–10 mg)Low (~0.1 mg)High (~10 mg)
Interference Sensitive to carbonates (

)
Sensitive to chromophore overlapInsensitive to impurities
Suitability Best for QC & Formulation Best for High-Throughput Screening Best for Mechanistic Understanding

Part 3: Recommended Protocol (Method A)

Potentiometric Titration with Yasuda-Shedlovsky Extrapolation

Due to the phenyl group, 4-methyl-2-oxo-4-phenylpentanoic acid is predicted to have low aqueous solubility. Direct aqueous titration may result in precipitation or electrode fouling. We utilize a mixed-solvent approach.

Predicted pKa Range:


 (Oxo-form dominant)
Materials
  • Analyte: >98% pure 4-methyl-2-oxo-4-phenylpentanoic acid.

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).

  • Solvent: Methanol (HPLC Grade) and degassed water.

  • Instrumentation: Mettler Toledo T5/T7 or Sirius T3 Autotitrator equipped with a glass pH electrode (Ag/AgCl).

Step-by-Step Workflow
  • Electrode Calibration:

    • Calibrate the pH electrode using aqueous buffers (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity in the acidic region.

    • Critical: Determine the "blank" titration of the solvent mixture to correct for the autoprotolysis of methanol.

  • Sample Preparation (Triplicate):

    • Prepare 3 vessels containing the analyte at ~1 mM concentration in varying Methanol/Water ratios:

      • Vessel 1: 30% Methanol / 70% Water (w/w)

      • Vessel 2: 40% Methanol / 60% Water (w/w)

      • Vessel 3: 50% Methanol / 50% Water (w/w)

    • Add ionic strength adjuster (0.15 M KCl) to maintain constant activity coefficients.

  • Titration Execution:

    • Acidify the sample to pH ~1.5 using 0.5 M HCl (to ensure full protonation).

    • Titrate with 0.1 M KOH under inert gas (

      
       or 
      
      
      
      ) purge to prevent decarboxylation or carbonate formation.
    • Record potential (mV) after stabilization (<0.1 mV/sec drift).

  • Data Processing (Yasuda-Shedlovsky):

    • Calculate the apparent pKa (

      
      ) for each solvent mixture using the Bjerrum difference plot method.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant of the mixture).
    • Extrapolate the linear regression to

      
       (approx 0.0128) to find the aqueous pKa.
      

Figure 2: Experimental Workflow Diagram

Workflow Start Start: 4-methyl-2-oxo-4-phenylpentanoic acid Solubility_Check Check Aqueous Solubility (Is it < 1 mM?) Start->Solubility_Check Direct_Titration Method: Direct Aqueous Titration (If Soluble) Solubility_Check->Direct_Titration No Cosolvent_Titration Method: Methanol/Water Titration (If Insoluble) Solubility_Check->Cosolvent_Titration Yes Execution Perform Titration (N2 Atmosphere) Acid -> Base Direct_Titration->Execution Cosolvent_Titration->Execution Calculation Calculate psKa for each %MeOH Execution->Calculation Extrapolation Yasuda-Shedlovsky Extrapolation (Plot psKa vs 1/Dielectric) Calculation->Extrapolation Result Final Aqueous pKa Value Extrapolation->Result

Caption: Decision tree and workflow for determining pKa of lipophilic acids.

Part 4: Data Analysis & Interpretation

Calculating the pKa

For a monoprotic acid, the pKa is derived from the Henderson-Hasselbalch equation at the half-neutralization point. However, for


-keto acids, the hydration constant (

)
affects the result.

The value obtained from potentiometry is the Apparent pKa (


) :


Where:

Expected Results: Based on structural analogues (e.g., 4-methyl-2-oxopentanoic acid), the expected values are:

  • 
    :  2.3 – 2.5
    
  • 
     (Microscopic):  ~2.1 (Stronger acid due to keto induction).
    
  • 
     (Microscopic):  ~3.5 (Weaker acid, similar to glycolic acid derivatives).
    

Expert Insight: If your measured pKa is significantly higher (>3.0), ensure that the keto group has not undergone degradation or that the hydration equilibrium has not shifted entirely to the gem-diol form due to solvent effects.

References

  • Avdeef, A. (1993).[1] pH-Metric log P.[1] 3. Glass electrode calibration in methanol-water, applied to pKa determination of water-insoluble substances. Analytical Chemistry, 65(1), 42-49.[1] Link

  • Leussing, D. L., & Stanfield, C. K. (1964). The hydration of pyruvic acid and the dissociation constants of the keto and hydrated forms.[2][3][4] Journal of the American Chemical Society, 86(14), 2805-2810. Link

  • Box, K., et al. (2003). Automated determination of pKa values by UV-visible spectroscopy. Analytica Chimica Acta, 480(2), 263-277. Link

  • PubChem. (2025).[5][6][7] Compound Summary: 4-methyl-2-oxo-4-phenylpentanoic acid (CID 11241195).[8] National Library of Medicine.[7] Link

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. Link

Sources

Comparative

Publish Comparison Guide: Spectroscopic Characterization of 4-Methyl-2-oxo-4-phenylpentanoic Acid Impurities

The identification and qualification of pharmaceutical impurities are critical milestones in drug development. Under the [1], any impurity present in a new drug substance at a level greater than the reporting threshold (...

Author: BenchChem Technical Support Team. Date: March 2026

The identification and qualification of pharmaceutical impurities are critical milestones in drug development. Under the [1], any impurity present in a new drug substance at a level greater than the reporting threshold (typically 0.05%) must be structurally characterized.

This guide provides an objective, highly technical comparison of spectroscopic techniques used to profile the impurities of 4-methyl-2-oxo-4-phenylpentanoic acid (CAS: 217195-70-5). As an


-keto acid with a bulky lipophilic tail (monoisotopic mass: 206.0943 Da)[2], this molecule presents unique structural vulnerabilities during synthesis and storage. By establishing a self-validating analytical workflow, researchers can definitively elucidate degradation products and synthetic byproducts.

Structural Vulnerabilities & Anticipated Impurities

To design an effective spectroscopic strategy, we must first understand the causality behind the molecule's degradation. The chemical architecture of 4-methyl-2-oxo-4-phenylpentanoic acid—specifically the


-keto acid moiety adjacent to a gem-dimethyl group—dictates its reactivity:
  • Thermal Decarboxylation (Impurity A):

    
    -keto acids are highly susceptible to thermal stress, readily losing carbon dioxide (
    
    
    
    ) to form the corresponding ketone, 4-methyl-4-phenylpentan-2-one .
  • Reductive Degradation (Impurity B): The electrophilic

    
    -keto carbonyl can undergo reduction during synthetic workup or long-term storage, yielding the 
    
    
    
    -hydroxy acid, 2-hydroxy-4-methyl-4-phenylpentanoic acid .

G API 4-methyl-2-oxo-4-phenylpentanoic acid (Target API) Thermal Thermal Stress (-CO2) API->Thermal Reductive Reductive Stress (+2H) API->Reductive ImpA Impurity A (4-methyl-4-phenylpentan-2-one) Thermal->ImpA ImpB Impurity B (2-hydroxy-4-methyl-4-phenylpentanoic acid) Reductive->ImpB

Diagram 1: Primary degradation pathways of 4-methyl-2-oxo-4-phenylpentanoic acid.

Objective Comparison of Spectroscopic Alternatives

No single analytical technique provides a complete picture of an unknown impurity. A robust structural elucidation strategy requires orthogonal methods. Table 1 objectively compares the performance of High-Resolution Mass Spectrometry (LC-HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) for characterizing these specific impurities[3][4].

Table 1: Comparative Performance of Spectroscopic Techniques
Analytical TechniquePrimary Data OutputSensitivitySpecificity for Target ImpuritiesKey Limitations
LC-HRMS (Q-TOF) Exact mass, isotopic pattern, MS/MS fragmentationHigh (pg to ng)Excellent: Easily detects the -44 Da loss (decarboxylation) or +2 Da gain (reduction).Cannot definitively assign stereochemistry or distinguish certain positional isomers.
1D/2D NMR Proton/Carbon chemical environments, 2D connectivityLow (

g to mg)
Gold Standard: Distinct

shifts differentiate the keto

(~200 ppm) from the

(~70 ppm).
Requires isolation/purification of the impurity via Prep-LC prior to analysis.
FTIR Functional group vibrational frequenciesModerateGood: Confirms the loss of the

-keto

stretch (~1715

).
Susceptible to matrix interference; performs poorly for complex, unpurified mixtures.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as a self-validating system . The exact mass generated by LC-HRMS proposes a molecular formula, which is subsequently proven by the atom-to-atom connectivity mapped via 2D NMR[5][6].

Protocol A: LC-HRMS (Q-TOF) Impurity Profiling

Objective: Determine the exact mass and generate empirical formulas for Impurities A and B.

  • Sample Preparation: Dissolve the stressed API sample in

    
     (50:50 v/v) to a final concentration of 1 mg/mL.
    
  • Chromatographic Separation: Inject 5

    
    L onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 
    
    
    
    m). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) from 5% B to 95% B over 15 minutes.
  • Mass Spectrometry Acquisition: Operate the Q-TOF in both ESI+ and ESI- modes. Set the mass range to m/z 50–1000. Ensure the mass accuracy is calibrated to < 2 ppm using an automated internal reference mass.

  • Data Processing (Causality): The parent API will appear at m/z 205.0870

    
    [2].
    
    • Impurity A will lack the carboxylate group, ionizing primarily in ESI+ at m/z 177.1279

      
      .
      
    • Impurity B will show an exact mass shift of +2.015 Da relative to the API, confirming the reduction of the ketone.

Protocol B: NMR Structural Elucidation

Objective: Confirm the functional group transformations via chemical shift mapping.

  • Impurity Isolation: Utilize Preparative-HPLC or Supercritical Fluid Chromatography (SFC) to isolate Impurities A and B to >95% purity[7].

  • Sample Preparation: Dissolve 2–5 mg of the purified impurity in 600

    
    L of 
    
    
    
    (containing TMS as an internal standard).
  • Acquisition Parameters: Acquire

    
     (600 MHz) and 
    
    
    
    (150 MHz) spectra. Crucially, acquire 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra to map the carbon skeleton.
  • Data Interpretation (Causality):

    • For the parent API, the gem-dimethyl protons (singlet, ~1.3 ppm) will show a strong HMBC correlation to the

      
      -keto carbon at ~200 ppm.
      
    • For Impurity B, this ~200 ppm carbon signal will vanish, replaced by a signal at ~70 ppm, definitively proving the reduction to a hydroxyl group without relying on authentic standards[8].

Workflow Start Impurity Detection (LC-UV > 0.05% Area) HRMS LC-HRMS (Q-TOF) Exact Mass & Formula Generation Start->HRMS Mass Profiling Isolate Preparative LC / SFC Impurity Isolation Start->Isolate Scale-up Structure Definitive Structural Elucidation HRMS->Structure Formula & Fragments NMR 1D & 2D NMR Connectivity Mapping Isolate->NMR Purified Sample NMR->Structure Atom Connectivity

Diagram 2: Integrated LC-MS and NMR workflow for self-validating impurity characterization.

Causality in Experimental Design: The "Why" Behind the Workflow

As application scientists, we do not merely execute protocols; we design them based on the physicochemical realities of the molecule.

Why prioritize Q-TOF over Triple Quadrupole (QqQ) for this analysis? While QqQ systems offer superior sensitivity for quantitation, they lack the high-resolution exact mass capabilities required for identification. To satisfy ICH Q3A(R2) qualification thresholds, we must generate an empirical formula with < 2 ppm error. A Q-TOF system achieves this, allowing the software's Molecular Formula Generation (MFG) algorithms to mathematically eliminate false structural candidates[3][9].

Why is 2D NMR mandatory? LC-MS cannot easily distinguish between an


-hydroxy acid and a ring-hydroxylated isomer (both share the exact same mass). By utilizing 2D HMBC NMR, we observe the scalar coupling across multiple bonds. The protons of the gem-dimethyl group (

) act as an internal anchor; their correlation to the adjacent carbons definitively proves whether the structural modification occurred on the aliphatic chain or the distant phenyl ring[8][10]. This creates a closed-loop validation system where MS provides the parts list and NMR provides the blueprint.

References

  • "ICH topic Q 3 A (R2) - Impurities in new drug substances", Therapeutic Goods Administration (TGA) / ICH. URL:[Link]

  • "Evaluating Impurities in New Drugs to Prevent Delays in Development", Premier Research. URL:[Link]

  • "4-methyl-2-oxo-4-phenylpentanoic acid (C12H14O3)", PubChemLite / University of Luxembourg. URL:[Link]

  • "Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS", Agilent Technologies. URL:[Link]

  • "Advances in Impurity Profiling of Pharmaceutical Formulations", Biomedical Journal of Scientific & Technical Research. URL:[Link]

  • "Use of NMR in Impurity Profiling for Pharmaceutical Products", Veeprho. URL:[Link]

  • "Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities", Shimadzu. URL:[Link]

  • "Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS", Spectroscopy Online. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-methyl-2-oxo-4-phenylpentanoic acid proper disposal procedures

In my tenure overseeing process chemistry and laboratory safety protocols, the handling of specialty alpha-keto acids like 4-methyl-2-oxo-4-phenylpentanoic acid requires a nuanced approach to both operational execution a...

Author: BenchChem Technical Support Team. Date: March 2026

In my tenure overseeing process chemistry and laboratory safety protocols, the handling of specialty alpha-keto acids like 4-methyl-2-oxo-4-phenylpentanoic acid requires a nuanced approach to both operational execution and waste logistics. Frequently utilized as a substrate in the synthesis of non-natural amino acids or in complex enzymatic assays, this compound presents specific physicochemical challenges.

Because it lacks halogens but possesses a highly lipophilic phenyl-isobutyl tail, it strictly dictates a non-halogenated organic waste segregation pathway. Mishandling this segregation not only violates [1] but can also lead to costly disposal penalties and dangerous cross-reactions in the waste room.

This guide provides a comprehensive, causality-driven framework for the operational handling, experimental utilization, and compliant disposal of 4-methyl-2-oxo-4-phenylpentanoic acid.

Part 1: Physicochemical Profile & Hazard Assessment

Before designing a disposal plan, we must understand the molecular characteristics that dictate the compound's behavior in solution. The following table summarizes the quantitative and qualitative data that govern our handling strategy.

ParameterSpecificationOperational & Disposal Implication
Chemical Name 4-Methyl-2-oxo-4-phenylpentanoic acidThe alpha-keto structure is reactive; avoid mixing waste with strong oxidizers or primary amines.
CAS Number 217195-70-5Essential identifier for compliant EPA waste manifesting and tracking[2].
Molecular Formula C12H14O3Zero halogen content; mandates disposal strictly via non-halogenated waste streams.
Molecular Weight 206.24 g/mol Used for precise stoichiometric scaling in biocatalysis and mass-balance waste tracking.
Solubility Profile High in organics (EtOAc, MeOH); Low in waterSpills require organic solvent or dry absorbent cleanup; aqueous drain disposal is strictly prohibited.

Part 2: Operational Workflow & Self-Validating Protocols

To provide practical context, below is a standard biocatalytic reductive amination workflow utilizing this compound.

Mechanistic Causality: We utilize Leucine Dehydrogenase (LeuDH) rather than a standard transaminase because the bulky 4-phenyl and 4-methyl groups create significant steric hindrance. An engineered LeuDH accommodates this lipophilic tail efficiently.

Self-Validating System: The reaction is continuously monitored via RP-HPLC. A plateau in the consumption of the keto acid peak (UV detection at 210 nm) validates the reaction endpoint. This self-validation prevents premature quenching, thereby minimizing the volume of unreacted hazardous waste generated.

Step-by-Step Enzymatic Methodology:
  • Buffer Preparation: Prepare 100 mL of 100 mM ammonium formate buffer, adjusting the pH to 8.0 using 1M NH₄OH. (Causality: Formate acts simultaneously as the amine source and the sacrificial electron donor for cofactor recycling).

  • Substrate Addition: Dissolve 1.03 g (5.0 mmol) of 4-methyl-2-oxo-4-phenylpentanoic acid[3] and 66 mg (0.1 mmol) of NAD⁺ into the buffer.

  • Enzyme Loading: Add 50 U of LeuDH and 50 U of Formate Dehydrogenase (FDH).

  • Incubation: Incubate the mixture in an orbital shaker at 30°C and 150 rpm for 24 hours.

  • Validation: Extract a 100 µL aliquot, quench with 100 µL of acetonitrile, centrifuge to pellet the denatured enzyme, and analyze the supernatant via RP-HPLC.

  • Quenching: Once >95% conversion is confirmed, quench the bulk reaction by lowering the pH to 2.0 using 1M HCl. (Causality: Acidification halts enzymatic activity and protonates any unreacted keto acid, driving it entirely into the organic phase during the subsequent extraction).

Part 3: Step-by-Step Disposal & Spill Management

Proper disposal is governed by the [1] and standard [4].

Waste Segregation (The Non-Halogenated Mandate)

Causality: 4-methyl-2-oxo-4-phenylpentanoic acid contains no fluorine, chlorine, bromine, or iodine. Mixing this compound with halogenated waste streams (like dichloromethane or chloroform) exponentially increases incineration costs and violates the core tenets outlined in [5].

Phase Separation & Containerization

Following an ethyl acetate extraction of the quenched reaction mixture, you must separate the layers and route them to distinct waste streams:

  • Organic Phase: Contains unreacted keto acid and ethyl acetate. Transfer to a high-density polyethylene (HDPE) container clearly labeled "Hazardous Waste - Non-Halogenated Organics (Ethyl Acetate, 4-methyl-2-oxo-4-phenylpentanoic acid)".

  • Aqueous Phase: Contains denatured enzymes, buffer salts, and trace organics. Neutralize to pH 6-8 using 1M NaOH before transferring to an "Aqueous Hazardous Waste" container. (Self-Validation: Use pH indicator strips to confirm neutrality before sealing the drum).

Satellite Accumulation Area (SAA) Protocols

Under EPA regulations, up to 55 gallons of hazardous waste may be accumulated at the point of generation[2]. Ensure containers remain tightly sealed unless actively adding waste. Secondary containment (spill trays) must be used to prevent cross-contamination in the event of a primary container failure.

Spill Management & Decontamination

In the event of a localized spill, the causality of its lipophilic nature means applying water will only spread the contaminant.

  • Containment: Surround the spill with an inert absorbent (e.g., vermiculite or dry sand).

  • Neutralization (Self-Validating): If the acid is in a concentrated solvent solution, apply a mild base like sodium bicarbonate. The cessation of effervescence (bubbling) serves as a self-validating physical indicator that the acid has been fully neutralized.

  • Collection: Sweep the absorbed material using non-sparking tools into a compatible solid waste container. Label as "Hazardous Solid Waste - Contaminated with 4-methyl-2-oxo-4-phenylpentanoic acid"[2].

Part 4: Waste Management Decision Workflow

The following diagram illustrates the logical routing of the reaction mixture post-quench, ensuring strict adherence to EPA and OSHA segregation standards.

WasteWorkflow A Reaction Quench (Acidified Mixture) B Liquid-Liquid Extraction (Ethyl Acetate / Water) A->B Add EtOAc C Organic Phase (Unreacted Acid) B->C Top Layer D Aqueous Phase (Denatured Enzyme/Salts) B->D Bottom Layer E Solvent Evaporation (Concentration) C->E Dry over Na2SO4 G Neutralization (pH 6-8) D->G Add 1M NaOH F Non-Halogenated Organic Waste E->F Transfer Residue H Aqueous Hazardous Waste Stream G->H Verify pH

Workflow for the segregation and disposal of 4-methyl-2-oxo-4-phenylpentanoic acid reaction waste.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | National Academies of Sciences, Engineering, and Medicine |[Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide | Lab Equipment Direct |[Link]

  • Facts on EPA's Hazardous Waste Generator Improvements Rule | KTL |[Link]

  • Large Quantity Generators of Hazardous Waste | Iowa Waste Reduction Center / UNI | [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-methyl-2-oxo-4-phenylpentanoic acid

As researchers and developers at the forefront of scientific innovation, our commitment to safety is as paramount as our dedication to discovery. The handling of any chemical reagent demands a rigorous and informed appro...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety is as paramount as our dedication to discovery. The handling of any chemical reagent demands a rigorous and informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of 4-methyl-2-oxo-4-phenylpentanoic acid, ensuring that operational excellence and personal safety are maintained at all times. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and data.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'

Hazard ClassificationDescriptionAnticipated SeverityData Source (Analog)
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns upon prolonged contact.[1][2]Category 1B/24-Methyl-2-oxovaleric acid[1], 4-Methyl-4-phenylpentanoic acid[2]
Serious Eye Damage/Irritation Poses a significant risk of serious eye damage, including potential for blindness.[1][2]Category 14-Methyl-2-oxovaleric acid[1], 4-Methyl-4-phenylpentanoic acid[2]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2]Category 34-Methyl-4-phenylpentanoic acid[2]
Acute Oral Toxicity May be harmful if swallowed.[2]Category 44-Methyl-4-phenylpentanoic acid[2]

This data underscores the corrosive and irritant nature of this class of compounds, necessitating a comprehensive personal protective equipment strategy.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific experimental conditions. The following protocol outlines the minimum required PPE and provides guidance for escalating protection when warranted.

Core PPE Requirements:
  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart and consider thicker, more robust gloves. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required at all times.[3] When there is a risk of splashing, a face shield must be worn in addition to safety goggles.[3]

  • Body Protection: A flame-resistant lab coat should be worn and fully fastened. For operations with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection:

The need for respiratory protection is dictated by the ventilation controls in place and the physical form of the chemical.

  • Standard Operations: When handling small quantities in a certified chemical fume hood, respiratory protection is typically not required.[4]

  • Increased Risk Scenarios: If working with the solid form where dust may be generated, or if adequate ventilation is not available, a NIOSH-approved respirator is necessary.[5]

Below is a workflow to guide the selection of appropriate PPE.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Selection start Begin Task (Handling 4-methyl-2-oxo-4-phenylpentanoic acid) ventilation Is the work performed in a certified chemical fume hood? start->ventilation scale What is the scale of the operation? ventilation->scale Yes respirator Add Respiratory Protection: (e.g., N95 or higher) ventilation->respirator No splash_risk Is there a significant splash risk? scale->splash_risk Small Scale (<10g) scale->splash_risk Large Scale (>10g) core_ppe Core PPE: - Nitrile Gloves - Safety Goggles - Lab Coat splash_risk->core_ppe No enhanced_ppe Enhanced PPE: - Chemical-Resistant Apron - Face Shield splash_risk->enhanced_ppe respirator->scale

Caption: PPE Selection Workflow for Handling 4-methyl-2-oxo-4-phenylpentanoic acid.

Operational Procedures: A Step-by-Step Guide

Adherence to a strict operational sequence is crucial for minimizing exposure and preventing contamination.

Step 1: Preparation and PPE Donning
  • Inspect Your PPE: Before starting, visually inspect all PPE for any defects.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Donning Sequence:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on safety goggles.

    • If required, put on your respirator.

    • Finally, put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step 2: Chemical Handling
  • Work in a Fume Hood: All manipulations of 4-methyl-2-oxo-4-phenylpentanoic acid should be performed within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoid Contamination: Use designated spatulas and glassware. Never return unused chemicals to the original container.

  • Keep Containers Closed: Keep the container tightly sealed when not in use.

Step 3: Doffing and Decontamination
  • Remove Gloves: The most likely piece of PPE to be contaminated is your gloves. Remove them using a technique that avoids touching the outside of the glove with your bare hands.

  • Remove Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any potential contamination.

  • Remove Face/Eye Protection: Remove your face shield (if used) and then your safety goggles.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency and Disposal Plan

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Spills: For small spills, use an absorbent material to contain the spill. For larger spills, evacuate the area and follow your institution's emergency procedures.[4] All spill cleanup should be conducted by trained personnel wearing appropriate PPE.

Disposal Plan
  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container.

  • Chemical Waste: All waste containing 4-methyl-2-oxo-4-phenylpentanoic acid must be disposed of as hazardous waste.[6] Collect it in a clearly labeled, sealed container and follow your institution's hazardous waste disposal protocols. Do not pour this chemical down the drain.[6]

By integrating these safety protocols into your daily laboratory practices, you can ensure a safe and productive research environment. Your well-being is integral to the success of your work.

References

  • PubChem. (n.d.). 4-Methyl-4-phenylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ThreeBond. (2021, September 9). Safety Data Sheet. Retrieved from [Link]

  • MG Chemicals. (2025, November 6). Safety Data Sheet. Retrieved from [Link]

Sources

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